molecular formula CH4N2O B1204394 N-Nitrosomethylamine CAS No. 64768-29-2

N-Nitrosomethylamine

Cat. No.: B1204394
CAS No.: 64768-29-2
M. Wt: 60.056 g/mol
InChI Key: CIJBKNZDKBKMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitrosomethylamine (CAS 64768-29-2) is a nitroso compound with the molecular formula CH₄N₂O and a molecular weight of 60.06 g/mol . It is recognized as a highly characterized reference material that meets stringent regulatory standards set by pharmacopoeial bodies such as the USP, EMA, JP, and BP . This compound is essential for a variety of research applications, primarily serving as a critical standard for analytical method development, method validation (AMV), and Quality Control (QC) in the pharmaceutical industry, particularly in the context of active pharmaceutical ingredient (API) and raw material production . Its use helps establish detection limits, quantify impurity levels, and ensure that trace nitrosamine impurities in pharmaceutical products remain within the safety limits prescribed by global regulatory agencies like the FDA and EMA . This compound is also of significant research interest as a known human metabolite of other nitrosamines, such as N-Nitrosodimethylamine (NDMA) and ethylmethylnitrosamine . Studying such related nitrosamines is vital because they are classified as probable human carcinogens (ICH M7 Class 2A) and are genotoxic impurities that can directly or indirectly damage cellular DNA . These compounds can be introduced through various ways, including contaminated raw materials, solvents, or during manufacturing processes, and have been found in products like ranitidine and valsartan, leading to widespread recalls . Research into the properties and detection of this compound provides valuable insights into the behavior, metabolic pathways, and environmental impact of nitrosamines as a class, contributing to safer pharmaceutical products and broader public health protection. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All handling and preparation of solutions must be conducted in a fume hood by trained personnel, as this compound is a hazardous substance .

Properties

CAS No.

64768-29-2

Molecular Formula

CH4N2O

Molecular Weight

60.056 g/mol

IUPAC Name

N-methylnitrous amide

InChI

InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4)

InChI Key

CIJBKNZDKBKMFU-UHFFFAOYSA-N

SMILES

CNN=O

Canonical SMILES

CNN=O

Other CAS No.

64768-29-2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanisms of N-Nitrosodimethylamine (NDMA)-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosodimethylamine (NDMA) is a potent hepatotoxin and a probable human carcinogen, making the understanding of its mechanisms of liver injury critical for toxicology, drug development, and environmental health research. This technical guide provides a comprehensive overview of the core mechanisms underlying NDMA-induced hepatotoxicity. It details the metabolic activation of NDMA, the subsequent induction of oxidative stress, cellular damage, and the key signaling pathways that orchestrate the pathological progression from acute liver injury to chronic fibrosis. This guide is intended to serve as a resource for researchers and professionals in the field, offering detailed experimental protocols, summarized quantitative data, and visual representations of the molecular cascades involved.

Introduction

N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that can be formed through both industrial processes and natural means.[1] Its potent hepatotoxicity has been recognized for decades, and it is widely used in experimental models to induce liver injury, fibrosis, and hepatocellular carcinoma in laboratory animals.[1][2] The liver is the primary target organ for NDMA toxicity due to its high concentration of the enzymes required for its metabolic activation.[1] Understanding the intricate molecular and cellular events following NDMA exposure is crucial for developing potential therapeutic interventions and for assessing the risks associated with human exposure.

Metabolic Activation of NDMA

The toxicity of NDMA is not inherent to the parent compound but is a consequence of its metabolic activation in the liver.[1] This process is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[3]

The metabolic activation of NDMA proceeds as follows:

  • α-hydroxylation: CYP2E1 catalyzes the α-hydroxylation of NDMA, forming an unstable intermediate, α-hydroxydimethylnitrosamine.

  • Spontaneous Decomposition: This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[3]

  • Alkylation: The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and DNA damage.[4]

It's noteworthy that while DNA methylation is a known consequence of NDMA metabolism, some studies suggest that it may not be the primary driver of acute hepatocyte death.[4]

NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 (α-hydroxylation) NDMA->CYP2E1 Metabolism Intermediate α-hydroxydimethylnitrosamine (Unstable) CYP2E1->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Methyldiazonium Methyldiazonium Ion (Reactive Alkylating Agent) Decomposition->Methyldiazonium Alkylation Alkylation Methyldiazonium->Alkylation Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Macromolecules->Alkylation Damage Macromolecular Damage & Cellular Dysfunction Alkylation->Damage

Metabolic Activation of NDMA

Core Mechanisms of NDMA-Induced Hepatotoxicity

The metabolic activation of NDMA initiates a cascade of events that culminate in liver injury. The primary mechanisms include oxidative stress, inflammation, apoptosis, and the subsequent development of fibrosis in chronic exposure scenarios.

Oxidative Stress and Lipid Peroxidation

A major consequence of NDMA metabolism is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This imbalance between the production of ROS and the antioxidant capacity of the cell results in damage to cellular components.

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process compromises membrane integrity and leads to the formation of cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[5]

  • Depletion of Antioxidants: NDMA exposure has been shown to deplete the levels of key cellular antioxidants, including glutathione (GSH), and inhibit the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[6]

Inflammation

NDMA-induced hepatocyte damage triggers an inflammatory response characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the liver tissue.[1] Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident Kupffer cells (liver macrophages). Activated Kupffer cells, in turn, release a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] These cytokines amplify the inflammatory cascade and contribute to further hepatocyte death.

Apoptosis and Necrosis

Hepatocyte cell death in response to NDMA occurs through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Apoptosis: NDMA can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell.[7]

  • Necrosis: At higher doses or in cases of severe cellular stress, hepatocytes undergo necrosis, characterized by cell swelling and lysis, which releases intracellular contents and further fuels the inflammatory response.[1]

Fibrosis

In models of chronic NDMA administration, the persistent liver injury, inflammation, and hepatocyte death lead to the development of liver fibrosis. This is a wound-healing response characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[2]

The key cellular players in fibrosis are the hepatic stellate cells (HSCs). In response to pro-fibrogenic stimuli, such as transforming growth factor-beta (TGF-β) released by activated Kupffer cells and damaged hepatocytes, quiescent HSCs transdifferentiate into proliferative, myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins that accumulate in the liver, leading to the disruption of normal liver architecture and function.[2]

Key Signaling Pathways in NDMA-Induced Hepatotoxicity

Several interconnected signaling pathways are crucial in mediating the cellular responses to NDMA-induced liver damage.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. In the context of NDMA hepatotoxicity, NF-κB is activated in response to pro-inflammatory cytokines like TNF-α.[8] While NF-κB activation can promote the expression of pro-inflammatory genes, it also upregulates anti-apoptotic proteins, thereby playing a complex, often protective, role in the initial stages of liver injury.[8] However, chronic NF-κB activation can contribute to the persistence of inflammation and the progression to fibrosis.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK Complex TNFR1->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (e.g., IL-6, COX-2) Nucleus->ProInflammatory Gene Transcription AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-xL, cIAPs) Nucleus->AntiApoptotic Gene Transcription

NF-κB Signaling Pathway
Transforming Growth Factor-beta (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of liver fibrosis.[9] TGF-β, primarily secreted by activated Kupffer cells, binds to its receptor on HSCs, initiating a signaling cascade that involves the phosphorylation and activation of Smad proteins (Smad2 and Smad3).[10] Phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of pro-fibrogenic genes, including various collagens and tissue inhibitors of metalloproteinases (TIMPs).[10]

TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates ProFibrogenic Pro-fibrogenic Genes (e.g., Collagen, TIMPs) Nucleus->ProFibrogenic Gene Transcription

TGF-β/Smad Signaling Pathway
c-Jun N-terminal Kinase (JNK) Signaling

The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical mediator of stress-induced apoptosis in hepatocytes.[11] Oxidative stress and pro-inflammatory cytokines generated during NDMA-induced liver injury lead to the sustained activation of JNK.[11] Activated JNK can phosphorylate and regulate the activity of several downstream targets, including transcription factors like c-Jun (a component of AP-1) and members of the Bcl-2 family of apoptosis-regulating proteins, ultimately promoting hepatocyte apoptosis.[1][12]

Stress Oxidative Stress Pro-inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun (AP-1) JNK->cJun Activates Bcl2 Bcl-2 Family Proteins (e.g., Bim, Bid) JNK->Bcl2 Regulates Apoptosis Hepatocyte Apoptosis cJun->Apoptosis Bcl2->Apoptosis

JNK Signaling Pathway

Data Presentation

The following tables summarize quantitative data from various studies on the effects of NDMA on key biomarkers of hepatotoxicity.

Table 1: Effects of NDMA on Serum Liver Enzymes

SpeciesNDMA DoseDurationALTASTALPGGTReference
Rat10-40 mg/kgSingle doseIncreasedIncreased--[6]
Mouse5 mg/kg36 hours--4.215 IU/g protein0.656 IU/g protein[13]
Rat5 mg/kg3 times/week for 6 weeksSignificantly IncreasedSignificantly Increased--[14]

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase. Values are generally reported as significantly increased compared to control groups.

Table 2: Effects of NDMA on Markers of Oxidative Stress

SpeciesNDMA DoseDurationLipid Peroxidation (MDA)Glutathione (GSH)CatalaseGlutathione PeroxidaseReference
Rat10-40 mg/kgSingle doseIncreasedIncreased (low dose), No change (high dose)InhibitedInhibited[6]
Rat10 mg/kgSingle doseIncreasedDecreased--[5]

MDA: Malondialdehyde. The effect on GSH can be dose-dependent, with an initial compensatory increase at lower doses.

Table 3: Effects of NDMA on Liver Collagen Content

SpeciesNDMA DoseDurationTotal Collagen ContentReference
Rat10 mg/kg3 times/week for 3 weeksSignificantly Increased[15]

Collagen content is a key indicator of liver fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of NDMA-induced hepatotoxicity.

NDMA-Induced Hepatotoxicity in Rodents (In Vivo)

Objective: To induce acute or chronic liver injury in rats or mice using NDMA.

Materials:

  • N-nitrosodimethylamine (NDMA)

  • Sterile 0.9% saline

  • Male Wistar rats or Swiss albino mice

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol (for acute injury):

  • Prepare a stock solution of NDMA in sterile saline. A common concentration is 1 mg/mL.

  • Administer a single i.p. injection of NDMA at a dose of 10 mg/kg body weight.[11]

  • House the animals under standard laboratory conditions with free access to food and water.

  • Euthanize the animals at desired time points (e.g., 24, 48, 72 hours) after NDMA administration.

  • Collect blood via cardiac puncture for serum analysis of liver enzymes.

  • Perfuse the liver with ice-cold saline and excise it for histopathological analysis and biochemical assays.

Protocol (for chronic fibrosis):

  • Administer i.p. injections of NDMA at a dose of 10 mg/kg body weight, three times a week for three consecutive weeks.[15]

  • Monitor the animals for signs of toxicity.

  • After the final injection, house the animals for a further period (e.g., up to 21 or 28 days) to allow for the development of fibrosis.[11]

  • Proceed with sample collection as described for the acute injury model.

Measurement of Serum Liver Enzymes

Objective: To quantify the levels of ALT and AST in serum as indicators of hepatocellular damage.

Method:

  • Use commercially available colorimetric assay kits for ALT and AST.

  • Follow the manufacturer's instructions for the specific kit being used.

  • Typically, the assay involves the enzymatic conversion of substrates, and the rate of product formation is measured spectrophotometrically, which is proportional to the enzyme activity.

Quantification of Malondialdehyde (MDA)

Objective: To measure the levels of MDA in liver tissue as an indicator of lipid peroxidation.

Method (Thiobarbituric Acid Reactive Substances - TBARS Assay):

  • Homogenize a known weight of liver tissue in ice-cold 1.15% KCl buffer.[16]

  • To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[16]

  • Incubate the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored adduct.[17]

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[17]

  • Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[18]

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation in apoptotic cells in liver tissue sections.

Method (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling):

  • Fix liver tissue in 4% paraformaldehyde and embed in paraffin.

  • Deparaffinize and rehydrate the tissue sections.[19]

  • Permeabilize the tissue by incubating with Proteinase K.[19]

  • Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[20]

  • Stop the reaction and wash the sections.

  • If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.[20]

  • If using an enzyme-labeled dUTP (e.g., biotin-dUTP), incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by a substrate that produces a colored precipitate (e.g., DAB). Visualize under a light microscope.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in liver tissue homogenates as a marker of apoptosis.

Method (Colorimetric Assay):

  • Homogenize liver tissue in a lysis buffer provided with a commercial caspase-3 assay kit.

  • Centrifuge the homogenate and collect the supernatant.[21]

  • Determine the protein concentration of the lysate.

  • Incubate a known amount of protein with a colorimetric caspase-3 substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[21]

  • Active caspase-3 in the lysate will cleave the substrate, releasing p-nitroaniline (pNA).[21]

  • Measure the absorbance of the released pNA at 405 nm using a spectrophotometer or microplate reader.[21]

  • The caspase-3 activity is proportional to the amount of pNA released.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the hepatoprotective effects of a test compound against NDMA-induced liver injury.

start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Grouping (Control, NDMA, NDMA + Test Compound) acclimatization->grouping pretreatment Pre-treatment with Test Compound (e.g., 7 days) grouping->pretreatment ndma_induction NDMA Induction (Single i.p. injection) pretreatment->ndma_induction euthanasia Euthanasia & Sample Collection (e.g., 24h post-NDMA) ndma_induction->euthanasia blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection liver_excision Liver Excision euthanasia->liver_excision serum_analysis Serum Analysis (ALT, AST) blood_collection->serum_analysis histopathology Histopathology (H&E Staining) liver_excision->histopathology biochemical_assays Biochemical Assays (MDA, GSH, Caspase-3) liver_excision->biochemical_assays data_analysis Data Analysis & Interpretation serum_analysis->data_analysis histopathology->data_analysis biochemical_assays->data_analysis end End data_analysis->end

Experimental Workflow

Conclusion

NDMA-induced hepatotoxicity is a multi-faceted process initiated by metabolic activation and driven by a complex interplay of oxidative stress, inflammation, and programmed cell death. The key signaling pathways, including NF-κB, TGF-β, and JNK, are central to the progression of liver injury and the development of fibrosis. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to study and mitigate the adverse effects of hepatotoxic compounds. A thorough understanding of these pathways and experimental models is essential for the development of novel therapeutic strategies for a range of liver diseases.

References

Metabolic Activation of N-Nitrosodimethylamine by Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic activation of N-nitrosodimethylamine (NDMA), a potent hepatocarcinogen, by cytochrome P450 (CYP) enzymes. The focus is on the core biochemical pathways, enzymatic kinetics, and experimental methodologies used to study this critical bioactivation process.

Executive Summary

N-nitrosodimethylamine (NDMA) is a probable human carcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 superfamily of enzymes, with CYP2E1 playing the principal role. The metabolic pathway involves the α-hydroxylation of NDMA, leading to the formation of an unstable intermediate that spontaneously decomposes to yield the ultimate carcinogenic species, the methyldiazonium ion. This highly reactive electrophile readily alkylates DNA, forming adducts that can lead to mutations and the initiation of carcinogenesis. Understanding the kinetics and mechanisms of this pathway is crucial for risk assessment and the development of strategies to mitigate NDMA toxicity.

The Core Metabolic Activation Pathway

The bioactivation of NDMA is a multi-step process initiated by oxidative metabolism in the liver. While several CYP isozymes can metabolize NDMA, CYP2E1 is the most efficient catalyst for its activation.[1][2] A secondary, though less prominent, role is played by CYP2A6.[2][3]

The key steps in the metabolic activation are as follows:

  • α-Hydroxylation: The process begins with the oxidation of one of the methyl groups of NDMA, a reaction catalyzed by CYP2E1.[4] This hydroxylation results in the formation of an unstable intermediate, α-hydroxymethyl-nitrosamine.[4]

  • Non-enzymatic Decomposition: α-hydroxymethyl-nitrosamine is highly unstable and spontaneously, without further enzymatic action, decomposes.[4]

  • Formation of Reactive Species: The decomposition of α-hydroxymethyl-nitrosamine yields two products: formaldehyde and monomethylnitrosamine. The latter is also unstable and rearranges to form the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[4]

  • DNA Alkylation: The methyldiazonium ion is the ultimate carcinogenic metabolite of NDMA. It is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, primarily forming N7-methylguanine and O6-methylguanine adducts. The formation of O6-methylguanine is particularly mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.

A secondary, detoxification pathway for NDMA metabolism is denitrosation , which leads to the formation of formaldehyde and monomethylamine.[4]

NDMA_Metabolism cluster_pathway Metabolic Activation Pathway cluster_detox Detoxification Pathway NDMA N-Nitrosodimethylamine (NDMA) AlphaOH α-Hydroxymethyl-nitrosamine (unstable intermediate) NDMA->AlphaOH CYP2E1 (major) CYP2A6 (minor) α-Hydroxylation Formaldehyde2 Formaldehyde NDMA->Formaldehyde2 Denitrosation Monomethylamine Monomethylamine NDMA->Monomethylamine Denitrosation Formaldehyde1 Formaldehyde AlphaOH->Formaldehyde1 Non-enzymatic decomposition Monomethylnitrosamine Monomethylnitrosamine (unstable) AlphaOH->Monomethylnitrosamine Non-enzymatic decomposition Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) Monomethylnitrosamine->Methyldiazonium DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) Methyldiazonium->DNA_Adducts DNA Alkylation

Caption: Metabolic activation pathway of NDMA by cytochrome P450.

Quantitative Data: Enzymatic Kinetics

The efficiency of NDMA metabolism by different cytochrome P450 isozymes can be compared by examining their kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The following table summarizes key kinetic data for NDMA N-demethylation from published studies.

Enzyme SystemIsozymeKₘ (μM)Vₘₐₓ (nmol HCHO/min/nmol P450)SpeciesReference
ReconstitutedCYP2E17.53.8Rabbit--INVALID-LINK--[5]
ReconstitutedCYP2B47001.3Rabbit--INVALID-LINK--[5]
ReconstitutedCYP3A630.02.5Rabbit--INVALID-LINK--[5]
Human Liver MicrosomesHigh-affinity component (likely CYP2E1)27 - 48Not reportedHuman--INVALID-LINK--

Experimental Protocols

The study of NDMA metabolism often involves in vitro assays using subcellular fractions of the liver, which is the primary site of this metabolic process. Below are detailed methodologies for key experiments.

In Vitro NDMA Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to measure the rate of NDMA metabolism by human liver microsomes through the quantification of formaldehyde, a stable product of the reaction.

Materials:

  • Pooled human liver microsomes (HLMs)

  • N-Nitrosodimethylamine (NDMA)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Trichloroacetic acid (TCA) solution

  • Nash reagent (see protocol 4.2)

  • Formaldehyde standard solution

  • 96-well microplate

  • Incubator/shaker

  • Microplate reader

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of NDMA in the phosphate buffer at various concentrations. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer (to final volume)

    • Human liver microsomes (typically 0.5-1.0 mg/mL final concentration)

    • NDMA solution (to achieve desired final concentrations)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear reaction kinetics.

  • Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid to each well to precipitate the proteins.

  • Protein Removal: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for formaldehyde analysis.

Quantification of Formaldehyde using the Nash Assay (Hantzsch Reaction)

This colorimetric assay is a common method for quantifying the formaldehyde produced during NDMA metabolism.[1]

Materials:

  • Nash Reagent: 2 M Ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone in distilled water.

  • Supernatant from the metabolism assay

  • Formaldehyde standard solutions for calibration curve

Procedure:

  • Reaction: In a new microplate, mix a sample of the supernatant with the Nash reagent.

  • Incubation: Incubate the plate at 37-60°C for 30-60 minutes.[6] During this time, formaldehyde reacts with the components of the Nash reagent to form a yellow-colored product, diacetyldihydrolutidine.[1]

  • Measurement: Measure the absorbance of the solution at approximately 412-415 nm using a microplate reader.

  • Quantification: Determine the concentration of formaldehyde in the samples by comparing their absorbance to a standard curve generated using known concentrations of formaldehyde.

HPLC-based Analysis of Metabolites

For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify NDMA and its metabolites. Formaldehyde can be derivatized to a more readily detectable compound.

Derivatization of Formaldehyde:

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of the derivatized formaldehyde (e.g., 360 nm for the DNPH derivative).[7]

  • Quantification: The concentration of the derivatized formaldehyde is determined by comparing its peak area to that of a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytochrome P450-mediated metabolism of NDMA.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. In Vitro Incubation cluster_analysis 3. Analysis prep_reagents Prepare Buffers, Cofactors, and NDMA solutions setup_reaction Set up reaction mixture: Microsomes, Buffer, NDMA prep_reagents->setup_reaction prep_microsomes Thaw Human Liver Microsomes prep_microsomes->setup_reaction pre_incubate Pre-incubate at 37°C setup_reaction->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate reaction (e.g., with TCA) incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant nash_assay Formaldehyde Quantification (Nash Assay) collect_supernatant->nash_assay hplc_analysis HPLC Analysis (after derivatization) collect_supernatant->hplc_analysis data_analysis Data Analysis: Calculate Km and Vmax nash_assay->data_analysis hplc_analysis->data_analysis

Caption: General experimental workflow for studying NDMA metabolism.

Conclusion

The metabolic activation of NDMA by cytochrome P450 enzymes, particularly CYP2E1, is a critical event in its carcinogenicity. This guide has detailed the core biochemical pathway, provided quantitative kinetic data, and outlined robust experimental protocols for its investigation. A thorough understanding of these aspects is fundamental for professionals in toxicology, pharmacology, and drug development for the accurate assessment of risks associated with NDMA exposure and for the development of safer chemical entities. The significant interindividual variability in CYP2E1 activity underscores the importance of personalized risk assessment approaches.

References

An In-depth Technical Guide on the Formation and Repair of NDMA-induced DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying the formation of DNA adducts by the potent carcinogen N-nitrosodimethylamine (NDMA). It details the metabolic activation of NDMA, the types of DNA adducts formed, and the cellular DNA repair pathways responsible for their removal. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of NDMA-induced DNA damage, and includes visualizations of the critical biological pathways and experimental workflows.

Formation of NDMA-Induced DNA Adducts

N-nitrosodimethylamine (NDMA) is not directly genotoxic and requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily carried out by cytochrome P450 enzymes, with CYP2E1 playing a major role, and to a lesser extent, CYP2A6.[1][2][3][4][5][6]

The metabolic process begins with the α-hydroxylation of NDMA, which forms an unstable intermediate, α-hydroxymethyl-nitrosamine.[5] This intermediate then spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[1][5][7] The electrophilic methyldiazonium ion is the ultimate carcinogenic metabolite that readily reacts with nucleophilic sites on DNA bases, forming various methyl-DNA adducts.[1][7]

The primary types of DNA adducts formed by NDMA are:

  • N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for approximately 70% of all DNA adducts formed by NDMA.[1]

  • O6-methylguanine (O6-MeG): While less abundant (around 7% of total adducts), O6-MeG is considered the most critical mutagenic lesion.[1][7] Its persistence can lead to mispairing with thymine during DNA replication, resulting in GC→AT transition mutations, a hallmark of NDMA-induced carcinogenesis.[1]

  • N3-methyladenine (N3-MeA): This adduct is formed in smaller quantities (approximately 3% of total adducts).[1]

  • Other minor adducts: These include methyl phosphotriesters, O4-methylthymine (O4-MeT), and O2-methylthymine (O2-MeT), which are formed at very low levels.[1][8]

Formaldehyde, the other product of NDMA metabolism, can also contribute to genotoxicity by forming DNA-protein cross-links and other DNA adducts.[7][9]

Quantitative Analysis of NDMA-Induced DNA Adducts

The formation and persistence of NDMA-induced DNA adducts have been quantified in various in vivo and in vitro models. The levels of these adducts are influenced by the dose of NDMA, the duration of exposure, and the metabolic and DNA repair capacities of the specific tissue.

Table 1: Levels of O6-methylguanine (O6-meG) in Rat Liver DNA following NDMA Administration

NDMA DoseTime Post-AdministrationO6-meG Level (μmol/mol Guanine)Reference
26 µmol/kgNot specifiedEqually potent in producing O6-meG as 33.5 µmol/kg NMBzA[10]
0.2-2.64 ppm in drinking water (chronic)2-7 days (steady state)0.08 - 0.45[9]
5 mM (in vitro, hepatocytes)Not specifiedHighest formation compared to higher doses[11]

Table 2: Levels of N7-methylguanine (N7-MeG) in Rat Liver DNA following NDMA Administration

NDMA DoseTime Post-AdministrationN7-MeG LevelReference
26 µmol/kgNot specifiedEqually potent in producing N7-meG as 33.5 µmol/kg NMBzA[10]
2 mg/kg daily for 24 weeks24 weeksPredominated in the liver, ~16 times higher than in kidneys and lungs[12]

Table 3: Comparative Adduct Levels in a Human NDMA Poisoning Case

AdductTissueAdduct Level (μmol/mol Guanine)Reference
O6-Me-GuaLiver273–317[12]
N7-Me-GuaLiver1363–1373[12]

DNA Repair Pathways for NDMA-Induced Adducts

Cells possess several DNA repair mechanisms to counteract the genotoxic effects of NDMA-induced adducts. The specific pathway employed depends on the type of adduct.

Direct Reversal of O6-methylguanine

The primary and most efficient mechanism for repairing the highly mutagenic O6-meG adduct is through direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .[8] MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a "suicide" mechanism, as the methylated MGMT protein is inactivated and targeted for degradation.[13][14] The expression and activity of MGMT are critical determinants of cellular resistance to the carcinogenic effects of NDMA.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for removing smaller, non-helix-distorting lesions like N7-MeG and N3-MeA.[14][15] The BER pathway involves a series of coordinated steps:

  • Recognition and Excision: A specific DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), recognizes the damaged base and cleaves the N-glycosidic bond, releasing the methylated base and creating an apurinic/apyrimidinic (AP) site.[16]

  • Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

  • Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide. Finally, DNA ligase III seals the nick in the DNA backbone.[16][17]

The BER pathway can proceed via a "short-patch" (replacing a single nucleotide) or "long-patch" (replacing 2-10 nucleotides) sub-pathway.[14][17]

Experimental Protocols

Detection and Quantification of DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[1][4]

Methodology:

  • DNA Digestion: Isolate genomic DNA and enzymatically digest it to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulkier adducted nucleotides.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.

LC-MS/MS provides high specificity and sensitivity for the quantification of specific DNA adducts.[18][19]

Methodology:

  • DNA Hydrolysis: Isolate genomic DNA and hydrolyze it to release the adducted bases or nucleosides. Acidic hydrolysis is commonly used to release methylated purines.

  • Chromatographic Separation: Separate the DNA hydrolysate using an ultra-high-performance liquid chromatography (UPLC) system with a C18 column. A gradient elution with a mobile phase such as 0.05% formic acid in water and acetonitrile is often employed.[19][20]

  • Mass Spectrometric Detection: Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of precursor ions to specific product ions for the adduct of interest (e.g., m/z 165.95 > 149 for O6-methylguanine) and an internal standard are monitored.[19][20]

  • Quantification: Generate a standard curve using known concentrations of the adduct to quantify its level in the sample.

Assessment of DNA Damage and Repair

The comet assay is a sensitive method for measuring DNA strand breaks in individual cells.[2][21] It can be adapted to detect various types of DNA damage, including those repaired by BER.

Methodology:

  • Cell Embedding: Embed single-cell suspensions in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. The repair of DNA damage can be assessed by measuring the reduction in comet tail formation over time after removal of the damaging agent.[22]

Several methods are available to measure the activity of the MGMT protein in cell or tissue extracts.

Methodology (Oligonucleotide-based assay):

  • Substrate Preparation: Synthesize an oligonucleotide containing a single O6-methylguanine residue within a specific restriction enzyme recognition site (e.g., PstI). The presence of the O6-meG will block cleavage by the restriction enzyme.

  • Incubation: Incubate the O6-meG-containing oligonucleotide with a cell or tissue lysate. If MGMT is active, it will repair the O6-meG, restoring the restriction site.

  • Restriction Digest: Treat the reaction mixture with the corresponding restriction enzyme.

  • Analysis: Analyze the products by gel electrophoresis. Cleavage of the oligonucleotide indicates MGMT activity. The amount of cleavage can be quantified to determine the level of MGMT activity in the lysate.[23]

Visualizations

NDMA_Metabolic_Activation NDMA N-Nitrosodimethylamine (NDMA) Hydroxylation α-Hydroxylation NDMA->Hydroxylation Unstable_Intermediate α-Hydroxymethyl- nitrosamine Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Methyldiazonium Methyldiazonium Ion (Electrophile) Decomposition->Methyldiazonium DNA_Adducts Methyl-DNA Adducts (N7-MeG, O6-MeG, N3-MeA) Methyldiazonium->DNA_Adducts DNA DNA DNA->DNA_Adducts P450 CYP2E1, CYP2A6 P450->Hydroxylation

Caption: Metabolic activation of NDMA to a DNA-reactive electrophile.

DNA_Repair_Pathways cluster_0 NDMA-Induced DNA Adducts cluster_1 Direct Reversal Repair cluster_2 Base Excision Repair (BER) O6_MeG O6-methylguanine (O6-MeG) (Highly Mutagenic) MGMT MGMT (O6-methylguanine-DNA methyltransferase) O6_MeG->MGMT Repair N7_MeG_N3_MeA N7-methylguanine (N7-MeG) N3-methyladenine (N3-MeA) Glycosylase DNA Glycosylase (AAG) N7_MeG_N3_MeA->Glycosylase Recognition & Excision Repaired_Guanine Repaired Guanine MGMT->Repaired_Guanine Inactive_MGMT Inactive MGMT MGMT->Inactive_MGMT AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision Nick Nick in DNA Backbone APE1->Nick PolB_LigIII DNA Polymerase β DNA Ligase III Nick->PolB_LigIII Synthesis & Ligation Repaired_DNA Repaired DNA PolB_LigIII->Repaired_DNA

Caption: Major DNA repair pathways for NDMA-induced adducts.

Experimental_Workflow_LCMS Start Biological Sample (Tissue or Cells) DNA_Isolation DNA Isolation Start->DNA_Isolation Hydrolysis Acid Hydrolysis DNA_Isolation->Hydrolysis Sample_Prep Sample Preparation (Internal Standard Addition) Hydrolysis->Sample_Prep UPLC UPLC Separation (C18 Column) Sample_Prep->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Result Adduct Levels (e.g., O6-meG/10^6 Guanine) Data_Analysis->Result

Caption: Experimental workflow for DNA adduct analysis by LC-MS/MS.

References

In Vitro Models for Studying N-Nitrosodimethylamine (NDMA) Carcinogenicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the carcinogenic potential of N-Nitrosodimethylamine (NDMA). NDMA is a potent hepatotoxin and a probable human carcinogen found as a contaminant in various pharmaceuticals, foods, and water sources.[1][2] Understanding its mechanisms of carcinogenicity is crucial for risk assessment and drug safety. This document details established cell-based models, experimental protocols for key assays, and the signaling pathways implicated in NDMA-induced cellular damage.

Core In Vitro Models for NDMA Carcinogenicity Studies

A variety of in vitro models are employed to study the carcinogenic effects of NDMA. The choice of model often depends on the specific endpoint being investigated, such as genotoxicity, apoptosis, or alterations in cell signaling.

Cell Line Models

Several established cell lines are routinely used in NDMA research. A critical consideration for any in vitro model for NDMA is its metabolic competence, as NDMA requires metabolic activation to exert its carcinogenic effects.[3][4][5]

  • HepaRG Cells: This human hepatoma cell line is widely used due to its ability to differentiate into hepatocyte-like cells that express significant levels of drug-metabolizing enzymes, including Cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for NDMA activation.[6][7] This makes HepaRG cells a highly relevant model for studying the hepatotoxicity of NDMA. Both 2D monolayer and 3D spheroid cultures of HepaRG cells are utilized, with 3D models often showing increased sensitivity to NDMA-induced genotoxicity due to higher CYP activity.[6][8][9]

  • HL-60 and HepG2 Cells: These human cell lines, a leukemia (HL-60) and a hepatoma (HepG2) line, are frequently used to study NDMA-induced apoptosis.[8][10] While their metabolic capabilities may be lower than HepaRG cells, they provide valuable systems for dissecting the molecular pathways of programmed cell death initiated by NDMA and its metabolites.

  • V79 Chinese Hamster Cells: These fibroblast cells are often used in conjunction with an external metabolic activation system, such as the S9 fraction from rat or hamster liver, to study the mutagenic and cytotoxic effects of NDMA.[10]

  • NIH3T3 Cells: This mouse embryonic fibroblast cell line is sensitive to transformation and can be used to assess the mutagenic and carcinogenic potential of chemical mixtures containing NDMA.[11]

Advanced In Vitro Models

To better mimic the complex microenvironment of human organs, more advanced in vitro models are being developed and utilized.

  • 3D Spheroid Cultures: As mentioned with HepaRG cells, organizing cells into three-dimensional spheroids can enhance their physiological relevance. 3D cultures exhibit improved cell-cell interactions and metabolic activity compared to traditional 2D monolayers, leading to a more sensitive detection of genotoxicity for nitrosamines like NDMA.[6][8][9]

  • Organ-on-a-Chip: This emerging technology utilizes microfluidic devices to create miniaturized, functional units of human organs.[12][13][14] A "liver-on-a-chip" model, for instance, can provide a more dynamic and physiologically relevant system for studying NDMA metabolism, toxicity, and its interaction with other cell types, offering a promising alternative to animal testing.[13][15]

Experimental Protocols for Key Assays

The following sections provide detailed methodologies for key experiments used to assess NDMA carcinogenicity in vitro.

Metabolic Activation of NDMA

Since most cell lines have limited intrinsic metabolic capacity, an external source of metabolic enzymes is often required. The S9 fraction, a post-mitochondrial supernatant of liver homogenate, is commonly used. An enhanced metabolization protocol (EMP) has been developed for nitrosamines, which shows significantly increased sensitivity.[3][4]

Enhanced Metabolization Protocol (EMP) using Hamster S9 [3][4][16]

  • Prepare S9 Mix: On the day of the experiment, prepare a cofactor mix containing NADP, G6P, and MgCl2/KCl. Add hamster liver S9 fraction (from Aroclor 1254-induced hamsters) to the cofactor mix. The final concentration of S9 in the cell culture medium is typically 3% (v/v).

  • Pre-incubation: Pre-incubate the NDMA with the S9 mix for a defined period (e.g., 30 minutes) at 37°C to allow for the generation of reactive metabolites.

  • Cell Treatment: Add the pre-incubated NDMA-S9 mixture to the cells and incubate for the desired exposure time (e.g., 4 hours).

  • Washout: After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS) before proceeding with the specific endpoint assay.

Genotoxicity and DNA Damage Assays

Comet Assay (Single Cell Gel Electrophoresis) [6][11][17]

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After NDMA treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate overnight at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply a voltage (e.g., 25 V) for a set time (e.g., 30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Micronucleus (MN) Assay [6][18][19]

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.

  • Cell Treatment: Treat cells with NDMA in the presence of a metabolic activation system.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have completed one nuclear division are scored.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

ToxTracker® Assay [3][4][20]

ToxTracker is a mammalian stem cell-based reporter assay that uses green fluorescent protein (GFP) reporters to identify different types of cellular stress, including DNA damage.

  • Cell Culture and Treatment: Culture the ToxTracker reporter cell lines according to the manufacturer's protocol. Treat the cells with NDMA using the Enhanced Metabolization Protocol.

  • Flow Cytometry Analysis: After a 24-hour incubation, harvest the cells and analyze the GFP expression in each reporter cell line using a flow cytometer.

  • Data Interpretation: An increase in GFP signal in the DNA damage-specific reporter lines (e.g., Bscl2-GFP and Rtkn-GFP) indicates a genotoxic effect.

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [10][21][22]

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: After NDMA treatment, fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.

  • Analysis: Quantify the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.

Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Their activation can be measured using various commercial kits that typically employ a fluorescent or colorimetric substrate.

  • Cell Lysis: After NDMA treatment, lyse the cells to release the caspases.

  • Substrate Incubation: Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase activity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of NDMA in different in vitro models.

Table 1: Genotoxicity of NDMA in HepaRG Cells

AssayCell ModelNDMA ConcentrationEndpointResultReference
Comet Assay2D HepaRG100 µM - 1250 µM% Tail DNASignificant increase[6]
Comet Assay3D HepaRG Spheroids20 µM - 1250 µM% Tail DNASignificant increase, more sensitive than 2D[6]
Micronucleus Assay2D HepaRG100 µM - 1250 µMMicronucleus FrequencySignificant increase[6]
Micronucleus Assay3D HepaRG Spheroids100 µM - 1250 µMMicronucleus FrequencySignificant increase[6]
ToxTrackermES cells + Hamster S90.6 mMRtkn-GFP induction200-fold increased potency with EMP[4]

Table 2: Apoptosis Induction by NDMA in HL-60 and HepG2 Cells

Cell LineNDMA ConcentrationIncubation Time% Apoptotic CellsAssayReference
HL-6027 mM72 h~43%TUNEL[10]
HL-6068 mM72 h~48%TUNEL[10]
HL-60135 mM72 h~49%TUNEL[10]
HepG227 mM72 hEffective concentrationTUNEL[1][10]
HepG268 mM72 h-TUNEL[2]
HepG2135 mM72 h~78%TUNEL[10]

Signaling Pathways in NDMA Carcinogenicity

NDMA and its reactive metabolites can trigger various cellular signaling pathways, leading to DNA damage, cell death, and potentially, carcinogenesis.

Metabolic Activation of NDMA

The initial and critical step in NDMA's carcinogenicity is its metabolic activation, primarily by CYP2E1.[5][7] This pathway generates a highly reactive methyldiazonium ion that can alkylate DNA and other macromolecules.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 NDMA->CYP2E1 Oxidation AlphaHydroxy α-hydroxy-NDMA (unstable intermediate) CYP2E1->AlphaHydroxy Formaldehyde Formaldehyde AlphaHydroxy->Formaldehyde MethylDiazohydroxide Methyl diazohydroxide AlphaHydroxy->MethylDiazohydroxide Spontaneous decomposition Methyldiazonium Methyldiazonium ion (highly reactive) MethylDiazohydroxide->Methyldiazonium DNA_Adducts DNA Methylation (e.g., O6-methylguanine) Methyldiazonium->DNA_Adducts Alkylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation of NDMA by CYP2E1.

Caspase-Dependent Apoptosis

NDMA-induced DNA damage can trigger apoptosis through the activation of caspase cascades. Studies in HepG2 and HL-60 cells have shown that NDMA-induced apoptosis is a caspase-dependent process, with caspase-8 playing a significant role, suggesting the involvement of the extrinsic apoptosis pathway.[8][10]

Apoptosis_Pathway NDMA_metabolite NDMA Metabolites (e.g., Methyldiazonium ion) DNA_damage DNA Damage NDMA_metabolite->DNA_damage Death_Receptor Death Receptors (e.g., Fas) DNA_damage->Death_Receptor Upregulation/Activation Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Recruitment and Activation Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cleavage and Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP JAK_STAT_Pathway NDMA NDMA Cell_Stress Cellular Stress NDMA->Cell_Stress Receptor Cytokine Receptor Cell_Stress->Receptor Activation JAK JAK Receptor->JAK Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (e.g., iNOS) Nucleus->Gene_Expression NO_ROS Increased NO and ROS Gene_Expression->NO_ROS Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepaRG, HL-60) Treatment NDMA Treatment with Metabolic Activation Cell_Culture->Treatment NDMA_Prep NDMA Preparation NDMA_Prep->Treatment S9_Prep S9 Mix Preparation S9_Prep->Treatment Incubation Incubation Treatment->Incubation Genotoxicity Genotoxicity Assays (Comet, Micronucleus, ToxTracker) Incubation->Genotoxicity Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Incubation->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, qPCR) Incubation->Signaling Data_Acquisition Data Acquisition (Microscopy, Flow Cytometry) Genotoxicity->Data_Acquisition Apoptosis->Data_Acquisition Signaling->Data_Acquisition Quantification Quantification and Statistical Analysis Data_Acquisition->Quantification Interpretation Interpretation of Results Quantification->Interpretation

References

N-Nitrosodimethylamine (NDMA): A Technical Guide to its Chemical Properties and Reactivity with Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a probable human carcinogen found as an environmental contaminant and as an impurity in various consumer products, including pharmaceuticals.[1] Its toxicity is not inherent but arises from its metabolic activation into highly reactive electrophilic intermediates. This technical guide provides an in-depth analysis of the chemical properties of NDMA and its mechanisms of interaction with critical cellular macromolecules, including DNA, proteins, and lipids. We detail the metabolic pathways, the nature of the resulting adducts, and the subsequent impact on cellular signaling. This document synthesizes quantitative data into structured tables, outlines key experimental methodologies, and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for professionals in toxicology and drug development.

Chemical and Physical Properties of NDMA

NDMA, also known as dimethylnitrosamine (DMN), is a semi-volatile organic compound with the formula (CH₃)₂NNO.[2][3] It is a yellow, oily liquid under standard conditions and is miscible in water, which contributes to its mobility in aqueous environmental and biological systems.[3][4] Its volatility and potential for environmental contamination are significant concerns for regulatory agencies.[2]

Table 1: Physicochemical Properties of N-Nitrosodimethylamine
PropertyValueReference
Chemical Formula C₂H₆N₂O[2]
Molar Mass 74.083 g·mol⁻¹[2]
Appearance Yellow oily liquid[2][5]
Density 1.005 g/mL[2]
Boiling Point 153.1 °C[2]
Melting Point < 25 °C[5]
Flash Point 61.0 °C[2]
Water Solubility 290 mg/mL (at 20 °C)[2]
Log P (Octanol-Water Partition Coefficient) -0.57[5]
Vapor Pressure 700 Pa (at 20 °C)[2]
Henry's Law Constant 1.82 x 10⁻⁶ atm-m³/mol[5]

Metabolic Activation and Reactivity

NDMA is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[6] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP2E1, located mainly in the liver.[7][8]

The process involves two primary competing pathways:

  • α-Hydroxylation (Activation Pathway): This is the main pathway responsible for NDMA's toxicity. CYP2E1 hydroxylates one of the methyl groups, forming the unstable intermediate α-hydroxyNDMA.[7][8] This compound spontaneously decomposes, yielding formaldehyde and methyldiazohydroxide.[7] The methyldiazohydroxide, in turn, protonates to form the highly electrophilic and reactive methyldiazonium ion (CH₃N₂⁺) .[7][9] This ion is a potent alkylating agent that readily attacks nucleophilic sites on macromolecules.[8][10]

  • Denitrosation (Detoxification Pathway): A secondary pathway involves the enzymatic cleavage of the N-N bond, which is considered a detoxification route.[7][11] This process yields methylamine and formaldehyde, diverting a portion of NDMA away from the toxifying α-hydroxylation pathway.[8][11]

NDMA_Metabolism NDMA NDMA (N-Nitrosodimethylamine) a_hydroxy α-hydroxyNDMA (unstable intermediate) NDMA->a_hydroxy  α-Hydroxylation  (CYP2E1) denitrosation Denitrosation (Detoxification) NDMA->denitrosation formaldehyde1 Formaldehyde a_hydroxy->formaldehyde1 Spontaneous Decomposition diazohydroxide Methyldiazohydroxide a_hydroxy->diazohydroxide diazonium Methyldiazonium Ion (CH₃N₂⁺) (Reactive Electrophile) diazohydroxide->diazonium Protonation macromolecules Macromolecules (DNA, Proteins) diazonium->macromolecules Alkylation adducts Methylated Adducts (e.g., O⁶-MeG) macromolecules->adducts methylamine Methylamine denitrosation->methylamine formaldehyde2 Formaldehyde denitrosation->formaldehyde2

Caption: Metabolic activation and detoxification pathways of NDMA.

Reactivity with Macromolecules

The methyldiazonium ion generated during metabolic activation can alkylate various biological macromolecules.

Reactivity with DNA

The primary mechanism of NDMA-induced carcinogenicity is through the alkylation of DNA, forming DNA adducts.[12] These adducts can lead to mispairing during DNA replication, resulting in permanent mutations if not repaired by cellular mechanisms.[9]

The most abundant and significant DNA adducts formed are:

  • N⁷-methylguanine (N⁷-MeG): The most common adduct, accounting for a significant portion of total methylation.[6]

  • O⁶-methylguanine (O⁶-MeG): While less frequent than N⁷-MeG, this adduct is highly mutagenic. It preferentially mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[6][13] The accumulation of O⁶-MeG is strongly correlated with the carcinogenic potential of NDMA.[14]

  • N³-methyladenine (N³-MeA): Another significant adduct that can block DNA replication.[6]

Table 2: Relative Abundance of NDMA-Induced DNA Adducts in Rat Liver
DNA AdductRelative Percentage of Total MethylationReference
N⁷-methylguanine (N⁷-MeG) ~65%[10]
N³-methyladenine (N³-MeA) ~9-13%[6]
O⁶-methylguanine (O⁶-MeG) ~5-8%[6]
Other (O²-MeT, O⁴-MeT, etc.) Low levels[6]

Note: Percentages are derived from studies in rat liver tissue following NDMA exposure and may vary based on dose, duration, and tissue type.

DNA_Adduct_Formation diazonium Methyldiazonium Ion (CH₃N₂⁺) dna DNA Double Helix diazonium->dna Alkylation guanine Guanine dna->guanine adenine Adenine dna->adenine n7_meg N⁷-methylguanine guanine->n7_meg Attacks N7 position o6_meg O⁶-methylguanine (Highly Mutagenic) guanine->o6_meg Attacks O6 position n3_mea N³-methyladenine adenine->n3_mea Attacks N3 position mutation GC → AT Transition Mutation o6_meg->mutation Causes mispairing with Thymine

Caption: Formation of major DNA adducts from the methyldiazonium ion.
Reactivity with Proteins

The methyldiazonium ion also reacts with nucleophilic amino acid residues in proteins, leading to protein alkylation.[7][15] This covalent modification can alter protein structure and function, contributing to cellular toxicity. While less studied than DNA adducts, protein adducts can disrupt enzymatic activity, cellular signaling, and structural integrity.

Reactivity with Lipids

NDMA exposure has been shown to induce oxidative stress, leading to lipid peroxidation.[16] This process involves the oxidative degradation of lipids in cell membranes, resulting in cellular damage. In vivo studies have demonstrated that NDMA treatment in rats rapidly increases ethane exhalation, a biomarker for lipid peroxidation.[16] This suggests that reactive oxygen species (ROS) may be generated during NDMA metabolism, contributing to its overall hepatotoxicity.

Impact on Cellular Signaling Pathways

Macromolecular damage induced by NDMA triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) and apoptosis pathways.

  • DNA Damage Response (DDR): The formation of DNA adducts, particularly replication-blocking lesions like N³-MeA, activates DDR pathways. The enzyme Alkyladenine DNA Glycosylase (AAG) is critical in recognizing and excising these adducts through the base excision repair (BER) pathway.[17] However, an imbalance in repair activity can be detrimental; excessively high AAG activity can lead to an accumulation of abasic sites, which can be cytotoxic and cause severe tissue damage, while low activity increases the mutation rate and cancer risk.[17]

  • Apoptosis: In immune cells, NDMA has been shown to induce apoptosis (programmed cell death).[18] This can occur through the extrinsic pathway by upregulating death receptors like DR5 and Fas, which, upon ligand binding (e.g., TRAIL, FasL), initiate a caspase cascade leading to cell death.[18] This immunotoxic effect can impair the body's ability to mount an effective immune response.

Signaling_Pathways cluster_0 NDMA Exposure & Metabolism cluster_1 Macromolecular Damage cluster_2 Cellular Response ndma NDMA diazonium Methyldiazonium Ion ndma->diazonium dna_adducts DNA Adducts (O⁶-MeG, N³-MeA) diazonium->dna_adducts ddr DNA Damage Response (BER Pathway) dna_adducts->ddr apoptosis Apoptosis Induction (e.g., via Fas/DR5) dna_adducts->apoptosis outcomes Potential Outcomes ddr->outcomes apoptosis->outcomes mutation Mutation / Carcinogenesis outcomes->mutation If repair fails cytotoxicity Cytotoxicity / Tissue Damage outcomes->cytotoxicity If damage is excessive

Caption: Cellular signaling responses to NDMA-induced macromolecular damage.

Experimental Protocols

Investigating the reactivity and biological effects of NDMA requires specialized experimental methodologies. Below are outlines of key protocols.

Protocol: Quantification of NDMA-DNA Adducts by LC-MS/MS

This protocol provides a method for the sensitive detection and quantification of methylated DNA adducts in biological samples.

Objective: To measure the levels of N⁷-MeG and O⁶-MeG in DNA isolated from cells or tissues exposed to NDMA.

Methodology:

  • DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) or cultured cells using a standard DNA extraction kit (e.g., phenol-chloroform extraction or column-based kits). Ensure high purity and concentration.

  • DNA Hydrolysis: Hydrolyze the isolated DNA to release the individual nucleobases and adducts. This is typically achieved through neutral thermal hydrolysis (for N⁷-MeG) or acid hydrolysis (for O⁶-MeG).

  • Sample Cleanup: Use solid-phase extraction (SPE) to purify the hydrolysate and remove interfering substances like unmodified bases, which are present in vast excess.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the adducts from other components using a reverse-phase high-performance liquid chromatography (HPLC) column.

    • Mass Spectrometry: Quantify the adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Calculate the amount of each adduct relative to the total amount of guanine in the sample, typically expressed as adducts per 10⁶ or 10⁷ guanines.

Protocol: In Vitro Metabolic Activation using Liver Microsomes

This protocol assesses the metabolic conversion of NDMA into its reactive intermediates.

Objective: To determine the rate of NDMA metabolism by liver microsomal enzymes.

Methodology:

  • Preparation of Microsomes: Isolate liver microsomes from the species of interest (e.g., rat, human) via differential centrifugation of liver homogenates.

  • Incubation: Incubate the microsomes in a reaction buffer containing NDMA and an NADPH-generating system (required for CYP450 activity) at 37°C.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solvent like acetonitrile or by flash-freezing.

  • Analysis: Analyze the disappearance of the parent NDMA compound over time using GC-MS or LC-MS/MS to determine the rate of metabolism. Alternatively, specific metabolites can be trapped and measured.

  • Enzyme Kinetics: Perform the assay at multiple NDMA concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis tissue Tissue/Cell Sample (Post-NDMA Exposure) dna_iso DNA Isolation tissue->dna_iso hydrolysis DNA Hydrolysis dna_iso->hydrolysis spe Solid-Phase Extraction hydrolysis->spe lcms LC-MS/MS spe->lcms quant Adduct Quantification (e.g., O⁶-MeG/10⁶ G) lcms->quant

Caption: General workflow for the analysis of NDMA-induced DNA adducts.

Conclusion

Understanding the chemical properties and reactivity of NDMA is fundamental to assessing its risk as a carcinogen. Its toxicity is intrinsically linked to its metabolic activation by CYP2E1 into a potent alkylating agent, the methyldiazonium ion. This reactive species damages DNA, proteins, and lipids, with the formation of the O⁶-methylguanine DNA adduct being a critical initiating event in its carcinogenicity. The cellular response to this damage, particularly the efficiency and balance of DNA repair pathways, is a key determinant of toxic outcomes. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working to mitigate the risks associated with NDMA and other N-nitrosamine impurities.

References

A Technical Guide to the History and Discovery of N-Nitrosodimethylamine (NDMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, a member of the N-nitrosamine class of compounds, that has garnered significant attention due to its potent carcinogenic properties. Initially investigated for its industrial applications, the discovery of its toxicity and carcinogenicity has made it a subject of extensive research in toxicology, oncology, and more recently, in pharmaceutical sciences due to its emergence as a contaminant in certain drug products. This technical guide provides an in-depth exploration of the history, discovery, and the fundamental science underpinning the activity of NDMA.

Early History and Synthesis

The first synthesis of NDMA is not prominently documented in historical records, but the general reaction for the formation of N-nitrosamines has been known for over a century. The most common laboratory synthesis involves the reaction of dimethylamine with a nitrosating agent, such as nitrous acid (HONO), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.

Experimental Protocol: Laboratory Synthesis of N-Nitrosodimethylamine

This protocol describes a general method for the laboratory synthesis of NDMA. Caution: NDMA is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.

Materials:

  • Dimethylamine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve dimethylamine hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium nitrite to the cooled dimethylamine solution with continuous stirring.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C. The reaction is typically carried out at a pH between 3 and 5.

  • Allow the reaction to proceed for several hours at a low temperature.

  • After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • Extract the aqueous solution multiple times with dichloromethane using a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield crude NDMA.

  • The product can be further purified by distillation.

Discovery of Carcinogenicity: The Seminal Work of Magee and Barnes

The pivotal discovery of NDMA's carcinogenic properties was made by Peter Magee and John Barnes in 1956.[1] Their research, published in the British Journal of Cancer, was the first to definitively demonstrate that this simple, water-soluble compound could induce malignant tumors in rats.[1]

Experimental Protocol: Magee and Barnes (1956) Carcinogenicity Study in Rats

The following is a summary of the experimental design employed by Magee and Barnes, which established the carcinogenicity of NDMA.

Animals:

  • Albino rats of the Porton strain.

Diet and Dosing:

  • Rats were fed a diet containing NDMA at concentrations of 50 parts per million (ppm).

  • The NDMA was incorporated into a cubed diet.

Study Design:

  • A group of rats was fed the NDMA-containing diet.

  • A control group of rats received the same diet without NDMA.

  • The animals were observed over their lifespan, and their health was monitored.

Endpoint Analysis:

  • Surviving animals were sacrificed when they became moribund.

  • A full post-mortem examination was conducted on all animals.

  • Tissues, particularly the liver, were fixed, sectioned, and examined histopathologically.

Key Findings and Quantitative Data

The study by Magee and Barnes produced striking results, with a high incidence of liver tumors in the rats fed NDMA.

Dietary Concentration of NDMA Number of Rats Number of Rats with Liver Tumors Tumor Incidence (%) Reference
50 ppm121083%[1]
ControlNot specified00%[1]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

Subsequent research elucidated the mechanism by which NDMA exerts its carcinogenic effects. It is not the parent compound that is directly carcinogenic, but rather its metabolic products. The primary pathway involves oxidative metabolism by cytochrome P450 enzymes in the liver.

The Role of Cytochrome P450 2E1

The key enzyme responsible for the metabolic activation of NDMA is Cytochrome P450 2E1 (CYP2E1).[2][3] This enzyme catalyzes the α-hydroxylation of one of the methyl groups of NDMA.

Signaling Pathway of NDMA Metabolic Activation

The metabolic activation of NDMA can be visualized as a multi-step process leading to the formation of a highly reactive electrophile that damages DNA.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) AlphaHydroxy α-Hydroxynitrosodimethylamine (unstable intermediate) NDMA->AlphaHydroxy CYP2E1 (α-hydroxylation) Formaldehyde Formaldehyde AlphaHydroxy->Formaldehyde Methyldiazohydroxide Methyldiazohydroxide (unstable) AlphaHydroxy->Methyldiazohydroxide spontaneous decomposition Methyldiazonium Methyldiazonium ion (CH₃N₂⁺) Methyldiazohydroxide->Methyldiazonium DNA_Adducts DNA Adducts (O⁶-methylguanine, N⁷-methylguanine) Methyldiazonium->DNA_Adducts DNA Alkylation

References

The Role of N-Nitrosodimethylamine (NDMA) as a Positive Control in Genotoxicity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N-Nitrosodimethylamine (NDMA) as a positive control in a range of genotoxicity studies. NDMA, a potent mutagen and carcinogen, serves as a critical benchmark for ensuring the validity and sensitivity of these assays. Its well-characterized mechanism of action, which requires metabolic activation to induce DNA damage, makes it an ideal reference compound for evaluating the performance of various in vitro and in vivo genotoxicity tests.

Mechanism of NDMA-Induced Genotoxicity

N-Nitrosodimethylamine is an indirect-acting genotoxic agent, meaning it requires metabolic activation to exert its mutagenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, which are abundant in the liver.[1][2][3][4]

The activation pathway involves the following key steps:

  • α-Hydroxylation: CYP enzymes hydroxylate one of the methyl groups of NDMA, forming an unstable intermediate, α-hydroxy-N-nitrosodimethylamine.[2][3][4]

  • Spontaneous Decomposition: This intermediate spontaneously decomposes, yielding formaldehyde and a highly reactive methyldiazonium ion.[2][3][4][5]

  • DNA Adduct Formation: The methyldiazonium ion is a powerful electrophile that readily methylates DNA bases, forming various DNA adducts. The most significant of these are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG).[2][3][6][7][8] While N7-MeG is the most abundant adduct, O6-MeG is considered the primary pre-mutagenic lesion.[7][8][9]

  • Mutation Induction: During DNA replication, the O6-MeG adduct frequently mispairs with thymine instead of cytosine. This leads to the characteristic GC to AT transition mutations observed after NDMA exposure.[6][7][8][9][10]

This mechanism underscores the importance of incorporating a metabolic activation system, typically a liver S9 fraction, when using NDMA as a positive control in in vitro assays.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) CYP CYP2E1, CYP2A6 (α-hydroxylation) NDMA->CYP Intermediate α-hydroxy-N-nitrosodimethylamine (unstable) CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Methyldiazonium Methyldiazonium ion (CH3N2+) Decomposition->Methyldiazonium DNA DNA Methyldiazonium->DNA Methylation Adducts DNA Adducts (O6-MeG, N7-MeG) DNA->Adducts Replication DNA Replication Adducts->Replication Mutation GC -> AT Transition Mutation Replication->Mutation

Caption: Metabolic activation and DNA damage pathway of NDMA.

Application of NDMA in Key Genotoxicity Assays

NDMA is recommended as a positive control in several OECD and other regulatory guideline studies to ensure the test system is functioning correctly.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay for identifying chemical mutagens. For N-nitrosamines like NDMA, enhanced testing conditions are recommended due to reduced sensitivity under standard protocols.[11]

Experimental Protocol:

  • Strains: Salmonella typhimurium strains TA100, TA1535, and Escherichia coli strain WP2 uvrA (pKM101) are particularly sensitive to NDMA.[12][13][14]

  • Metabolic Activation: The use of a post-mitochondrial fraction (S9) from the livers of rodents pre-treated with enzyme inducers (e.g., Aroclor-1254 or phenobarbital/β-naphthoflavone) is mandatory. Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[12][13][14] A high S9 concentration (e.g., 30%) is more effective than the more common 4-10%.[12]

  • Method: The pre-incubation method is preferred over the plate incorporation method for NDMA, as it enhances mutagenicity detection.[12][13][14] A pre-incubation time of 30 minutes is recommended.[11][14]

  • Exposure: Test strains, NDMA, and the S9 mix are pre-incubated before being plated on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.

Ames_Test_Workflow cluster_prep Preparation Bacteria Bacterial Strains (e.g., TA100, TA1535) Preincubation Pre-incubation (30 min at 37°C) Bacteria->Preincubation NDMA_sol NDMA Solution (Positive Control) NDMA_sol->Preincubation S9_mix S9 Mix (Hamster Liver, 30%) S9_mix->Preincubation Plating Mix with top agar and pour onto minimal glucose agar plates Preincubation->Plating Incubation Incubation (48-72 hours at 37°C) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring

Caption: Workflow for the Ames test using NDMA as a positive control.

Quantitative Data for NDMA in Ames Test:

Tester StrainMetabolic ActivationLowest Positive Concentration (µ g/plate )Reference
S. typhimurium TA100Hamster Liver S950[1][15]
S. typhimurium TA1535Hamster Liver S9Data indicates sensitivity[12][13]
E. coli WP2 uvrA (pKM101)Hamster Liver S9Data indicates sensitivity[12][13]
In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by measuring the formation of micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes that have lagged during anaphase).

Experimental Protocol:

  • Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, CHL, L5178Y, or human peripheral blood lymphocytes.

  • Metabolic Activation: As with the Ames test, a metabolically competent S9 system is required for NDMA. An enhanced metabolization protocol using hamster S9 has been shown to significantly increase the genotoxic potency of NDMA in mammalian cells.[1][16][17]

  • Treatment: Cells are exposed to NDMA in the presence of the S9 mix for a short period (e.g., 3-4 hours).

  • Recovery: The treatment medium is removed, and cells are incubated in fresh medium. Cytochalasin B is often added to block cytokinesis, allowing for the identification of binucleated cells in which micronuclei are scored.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Quantitative Data for NDMA in Mammalian Cell Assays:

AssayCell Line/SystemMetabolic ActivationEffective ConcentrationObservationReference
ToxTrackerMammalian CellsStandard Rat S9135.8 mMLow genotoxicity detected[1]
ToxTrackerMammalian CellsEnhanced Hamster S90.6 mM~200-fold increase in potency[1][16]
MicronucleusRat HepatocytesIn vivo exposure10 mg/kg/day (3 days)Positive induction of MNHEP[18]
In Vivo Genotoxicity Assays

In vivo assays are crucial for assessing genotoxicity in a whole-animal system, which includes endogenous metabolic activation and detoxification processes.

The TGR assay measures mutations in a recoverable transgene (e.g., lacZ or cII) in various tissues of treated animals.

Experimental Protocol:

  • Animal Model: Transgenic mice (e.g., Muta™Mouse) or rats are used.

  • Dosing: NDMA is typically administered via oral gavage or intraperitoneal injection. Studies have used single high doses or repeated lower doses over a period (e.g., 28 days).[6][19]

  • Tissue Collection: After a manifestation period for mutations to accumulate, animals are euthanized, and various tissues (liver, lung, kidney, etc.) are collected. The liver is a primary target for NDMA-induced mutagenesis.[6][19]

  • DNA Extraction and Analysis: High molecular weight DNA is extracted, and the transgene is "rescued" into a bacterial host for mutation analysis.

  • Scoring: Mutant frequencies (MF) are calculated.

Quantitative Data for NDMA in TGR Assay (Muta™Mouse):

Dosing RegimenTissueDoseMutant Frequency (Fold Increase vs. Control)Reference
Single DoseLiver5 mg/kgMaximal by 7 days[6]
Single DoseLiver10 mg/kg3.6[6]
28-day Repeat DosingLiver≥ 1.1 mg/kg/dayDose-dependent increase[19]
28-day Repeat DosingLungup to 4 mg/kg/dayDose-dependent increase[19]
28-day Repeat DosingKidneyup to 4 mg/kg/dayDose-dependent increase[19]

The comet assay detects DNA strand breaks and alkali-labile sites in individual cells. It is a sensitive method for detecting early DNA damage.

Experimental Protocol:

  • Animal Dosing: Animals are treated with NDMA as in other in vivo assays.

  • Cell Isolation: Tissues of interest (e.g., liver, lung, kidney) are collected, and single-cell suspensions are prepared.[20][21]

  • Embedding and Lysis: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to remove membranes and proteins, leaving behind DNA "nucleoids".

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer (pH >13) to unwind the DNA and expose strand breaks. Electrophoresis is then applied.

  • Staining and Visualization: DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail".

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail (% Tail DNA). The assay can be modified with enzymes like formamidopyrimidine-DNA glycosylase (Fpg) or human alkyladenine DNA glycosylase (hAAG) to detect specific base lesions.[20]

Comet_Assay_Workflow Dosing Animal Dosing (e.g., 10 mg/kg NDMA) Isolation Tissue Collection & Single Cell Isolation Dosing->Isolation Embedding Embed Cells in Agarose on Slide Isolation->Embedding Lysis Cell Lysis (High Salt + Detergent) Embedding->Lysis Unwinding Alkaline Unwinding & Electrophoresis (pH >13) Lysis->Unwinding Staining Fluorescent Staining Unwinding->Staining Analysis Microscopic Analysis & Quantification (% Tail DNA) Staining->Analysis

Caption: General workflow for the in vivo Comet assay.

Quantitative Data for NDMA in Comet Assay:

SpeciesTissueDose (Oral)Lowest Effective Genotoxic DoseReference
RatLung & Kidney1, 2, 4, 10, 20, 32, 40 mg/kg2 mg/kg[22]
MouseLiver10 mg/kgDamage detected at 24h[20]
Human Hepatocytes (in vitro)-1250 µMSignificant DNA damage[23]

Conclusion and Best Practices

The use of NDMA as a positive control is essential for the validation of genotoxicity assays. Its requirement for metabolic activation provides a stringent test of the in vitro S9 systems and confirms the metabolic capability of in vivo models.

Key Recommendations for Researchers:

  • Assay Selection: Choose the appropriate assay based on the specific questions being addressed (e.g., gene mutation, chromosomal damage, DNA strand breaks).

  • Metabolic Activation: For in vitro assays, utilize an optimized metabolic activation system. Hamster liver S9 at a higher concentration (e.g., 30%) with a pre-incubation step is recommended for nitrosamines.[11][12][13]

  • Dose Selection: Select NDMA concentrations that are known to produce a robust positive response without excessive cytotoxicity, based on historical data and literature.

  • Data Interpretation: A clear, statistically significant increase in the genotoxic endpoint relative to the concurrent solvent/negative control confirms the sensitivity and proper functioning of the test system.

  • Adherence to Guidelines: Follow established regulatory guidelines (e.g., OECD) for detailed protocols and data interpretation criteria.[11][12]

By adhering to these principles and understanding the mechanistic basis of NDMA's genotoxicity, researchers can confidently use this compound as a positive control to generate reliable and reproducible data in the safety assessment of pharmaceuticals and other chemicals.

References

N-Nitrosodimethylamine (NDMA): A Comprehensive Technical Guide to its Environmental Presence and Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of N-Nitrosodimethylamine (NDMA), a potent carcinogen of significant environmental concern. Tailored for researchers, scientists, and drug development professionals, this document details the environmental sources, formation pathways, and ultimate fate of NDMA, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that is not commercially produced in the United States except for research purposes. However, it is a persistent environmental contaminant due to its unintentional formation from various industrial, municipal, and natural processes. Its high mobility in water and potential for human carcinogenicity necessitate a thorough understanding of its environmental lifecycle. This guide synthesizes current scientific knowledge on NDMA's origins, the chemical and biological pathways of its formation and degradation, and the analytical methods for its detection and quantification.

Environmental Sources of NDMA

NDMA enters the environment from a variety of sources, broadly categorized as industrial, municipal, and natural.

Industrial Sources

A primary source of NDMA has been industrial activities where alkylamines are used in the presence of nitrogen oxides, nitrous acid, or nitrite salts.[1][2] Key industrial sectors implicated in NDMA release include:

  • Rubber and Tire Manufacturing: Used as a retardant in rubber formulations.[3]

  • Pesticide Manufacturing: A byproduct in the synthesis of certain pesticides.[3][4][5]

  • Tanneries and Dye Manufacturing: Formed during various chemical processes.[3][4][5]

  • Foundries and Metal Casting: Can be generated at high temperatures in the presence of precursor amines.[4][5]

  • Rocket Fuel Production: Historically, a significant source from the use of unsymmetrical dimethylhydrazine (UDMH) as a liquid rocket propellant.[6]

Municipal and Domestic Sources

Wastewater treatment plants are a significant source of NDMA, primarily due to its formation during disinfection processes.[4][5] Chloramination, the use of chloramines for disinfection, is a major contributor to NDMA formation in both wastewater and drinking water.[4][7][8] NDMA precursors are abundant in municipal wastewater, originating from human excreta and the use of various consumer products.[9]

Natural Formation

NDMA can also be formed through natural biological and chemical processes in soil, water, and air.[3] These processes involve the reaction of naturally occurring secondary amines with nitrosating agents like nitrites.[3] For instance, soil bacteria can synthesize NDMA from precursors such as nitrate, nitrite, and amine compounds.[3]

Formation Pathways of N-Nitrosodimethylamine

The formation of NDMA is a complex process influenced by the presence of precursors, oxidizing agents, and environmental conditions.

Formation During Water and Wastewater Treatment

The most studied formation pathways occur during water disinfection.

  • Chloramination: This is a dominant pathway for NDMA formation. It involves the reaction of monochloramine (NH₂Cl) with dimethylamine (DMA), a common precursor, to form an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is then oxidized to NDMA.[7][10] Dichloramine (NHCl₂) has been shown to enhance NDMA formation.[10]

  • Ozonation: Ozone can also lead to the formation of NDMA from precursor compounds, particularly in wastewater treatment.[11]

  • Chlorination: While less significant than chloramination, the reaction of free chlorine with DMA can also produce NDMA, especially in the presence of ammonia.[7]

Key Precursors

Dimethylamine (DMA) is a well-established and significant precursor to NDMA.[7] Other precursors include various tertiary amines, which can be transformed into DMA, and certain pharmaceuticals like ranitidine and metformin. The presence of natural organic matter (NOM) in water also contributes to the pool of NDMA precursors.[9]

NDMA_Formation_Pathways cluster_chloramination Chloramination Pathway cluster_ozonation Ozonation Pathway cluster_industrial Industrial Sources DMA Dimethylamine (DMA) UDMH Unsymmetrical Dimethylhydrazine (UDMH) DMA->UDMH Reaction with NH₂Cl Monochloramine Monochloramine (NH₂Cl) Monochloramine->UDMH NDMA_C NDMA UDMH->NDMA_C Oxidation Precursors_O Amine Precursors NDMA_O NDMA Precursors_O->NDMA_O Oxidation Ozone Ozone (O₃) Ozone->NDMA_O Alkylamines Alkylamines NDMA_I NDMA Alkylamines->NDMA_I Reaction Nitrosating_Agents Nitrogen Oxides, Nitrous Acid, Nitrite Salts Nitrosating_Agents->NDMA_I

NDMA Formation Pathways

Environmental Fate of NDMA

Once released into the environment, NDMA is subject to various transport and transformation processes that determine its persistence and potential for exposure.

Transport and Partitioning

NDMA is highly mobile in water due to its high solubility and low octanol-water partition coefficient (Log Kow = -0.57). This mobility allows it to readily leach from soil into groundwater. Its low Henry's Law constant suggests that volatilization from water is a slow process.

Degradation Mechanisms

The primary degradation pathways for NDMA in the environment are photolysis and biodegradation.

  • Photolysis: NDMA is susceptible to rapid degradation by direct photolysis, particularly in the presence of sunlight. The photolytic half-life of NDMA in the atmosphere is estimated to be between 5 and 30 minutes. In surface waters, photolysis is also a major removal pathway, though its efficiency can be reduced by high concentrations of organic matter and suspended solids.

  • Biodegradation: In subsurface environments and in the absence of sunlight, biodegradation becomes the more significant degradation pathway. Both aerobic and anaerobic microorganisms have been shown to degrade NDMA. Aerobic biodegradation often involves monooxygenase enzymes that can co-metabolically degrade NDMA.

NDMA_Environmental_Fate cluster_degradation Degradation Pathways cluster_products Degradation Products NDMA N-Nitrosodimethylamine (NDMA) Photolysis Photolysis (Sunlight/UV) NDMA->Photolysis Biodegradation Biodegradation (Microorganisms) NDMA->Biodegradation DMA_DP Dimethylamine Photolysis->DMA_DP Nitrite Nitrite Photolysis->Nitrite Formaldehyde Formaldehyde Photolysis->Formaldehyde Formate Formate Photolysis->Formate CO2 CO₂ Biodegradation->CO2 H2O H₂O Biodegradation->H2O

Environmental Fate of NDMA

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental occurrence and fate of NDMA.

Table 1: Typical Concentrations of NDMA in Environmental Matrices

Environmental MatrixTypical Concentration Range (ng/L or ng/m³)Notes
Drinking Water (after chloramination)1 - 100 ng/LHigher concentrations are often associated with wastewater-impacted sources.
Wastewater Effluent (after chlorination)10 - 1,000 ng/LA significant source of NDMA to surface waters.
Groundwater (contaminated sites)Can exceed 1,000 ng/LParticularly near industrial sites or rocket fuel facilities.
Ambient AirGenerally low, <1 ng/m³Higher concentrations can be found near industrial sources.

Table 2: Environmental Fate Parameters for NDMA

ParameterValueEnvironmental CompartmentConditions
Photolysis Half-life5 - 30 minutesAirSunlight
Photolysis Half-life< 1 hour to several hoursSurface WaterSunlight, depends on water clarity
Biodegradation Half-lifeDays to monthsGroundwater/SoilDependent on microbial community and redox conditions
Log Kow-0.57-Indicates high water solubility
Henry's Law Constant2.6 x 10-7 atm·m³/mol-Indicates low volatility from water

Experimental Protocols

Accurate assessment of NDMA in the environment requires robust analytical methods and well-defined experimental protocols for studying its formation and degradation.

Analytical Method for NDMA in Water: EPA Method 521

This method is designed for the determination of nitrosamines in drinking water at low nanogram-per-liter concentrations.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 500 mL water sample is passed through a solid-phase extraction cartridge containing activated carbon.
  • The cartridge is then eluted with a small volume of an organic solvent (e.g., methylene chloride) to recover the trapped NDMA.
  • The eluate is concentrated to a final volume of 1 mL.

2. Instrumental Analysis (Gas Chromatography-Tandem Mass Spectrometry - GC-MS/MS):

  • An aliquot of the concentrated extract is injected into a gas chromatograph.
  • The GC separates NDMA from other compounds in the extract.
  • The separated NDMA is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

node [fillcolor="#F1F3F4"]; Water_Sample [label="500 mL Water Sample"]; SPE [label="Solid-Phase Extraction (SPE)\nActivated Carbon Cartridge"]; Elution [label="Elution\n(Methylene Chloride)"]; Concentration [label="Concentration to 1 mL"]; GC_MSMS [label="GC-MS/MS Analysis"];

Water_Sample -> SPE; SPE -> Elution; Elution -> Concentration; Concentration -> GC_MSMS; }

EPA Method 521 Workflow
Protocol for Studying NDMA Formation Potential (FP)

This protocol is used to assess the potential of a water sample to form NDMA upon disinfection.

1. Sample Collection and Preparation:

  • Collect a representative water sample.
  • Filter the sample to remove particulate matter.

2. Chloramination Reaction:

  • Add a known concentration of a chloraminating agent (e.g., pre-formed monochloramine) to the water sample.
  • Incubate the sample in the dark at a controlled temperature for a specified period (e.g., 24-72 hours) to allow for the formation of NDMA.

3. Quenching and Analysis:

  • At the end of the incubation period, quench the reaction by adding a reducing agent (e.g., ascorbic acid).
  • Analyze the sample for NDMA concentration using a validated analytical method such as EPA Method 521.

Protocol for Studying NDMA Photolysis

1. Reactor Setup:

  • Use a collimated beam apparatus with a UV lamp (e.g., low-pressure or medium-pressure mercury lamp) as the light source.
  • Place the NDMA-spiked water sample in a quartz-windowed reactor beneath the UV lamp.

2. Irradiation and Sampling:

  • Irradiate the sample with a known UV dose.
  • Collect subsamples at different time intervals during the irradiation.

3. Analysis:

  • Analyze the subsamples for the remaining NDMA concentration to determine the photolysis rate constant and half-life.
  • Degradation products can also be identified and quantified using appropriate analytical techniques.

Protocol for Studying NDMA Biodegradation

1. Microcosm Setup:

  • Prepare microcosms using soil or sediment from the site of interest and groundwater or a defined mineral medium.
  • Spike the microcosms with a known concentration of NDMA.
  • Include sterile controls to differentiate between biological and abiotic degradation.

2. Incubation:

  • Incubate the microcosms under controlled conditions (e.g., temperature, aerobic or anaerobic).

3. Monitoring:

  • Periodically collect samples from the microcosms.
  • Analyze the samples for the concentration of NDMA and potential degradation products to determine the biodegradation rate.
  • In some studies, 14C-labeled NDMA is used to trace the fate of the carbon atoms and confirm mineralization to 14CO₂.

Conclusion

N-Nitrosodimethylamine remains a significant environmental and public health concern due to its widespread unintentional formation and potential carcinogenicity. A thorough understanding of its sources, formation pathways, and environmental fate is crucial for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the current state of knowledge, offering valuable information for researchers, environmental professionals, and the pharmaceutical industry. Continued research is needed to further elucidate the complex formation mechanisms, identify all significant precursors, and develop more efficient and cost-effective treatment technologies for the removal of NDMA and its precursors from contaminated water sources.

References

Methodological & Application

Application Note: Determination of N-Nitrosodimethylamine (NDMA) in Water Samples by Solid Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1] Its presence in water sources is a significant health concern, often resulting as a disinfection byproduct from processes like chloramination or ozonation of wastewater and drinking water.[2][3] Due to the low concentration levels at which NDMA poses a risk, highly sensitive and selective analytical methods are required for its accurate quantification. This application note details a robust and validated method for the analysis of NDMA in various water matrices using solid phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The method is based on established protocols such as U.S. EPA Method 521 and offers the low detection limits necessary for regulatory compliance and research.[2][4]

Principle This method employs solid phase extraction (SPE) to isolate and concentrate nitrosamines from a water sample. An isotopically labeled surrogate, N-nitrosodimethylamine-d6 (NDMA-d6), is added to the sample prior to extraction to monitor method performance. The water sample is passed through a coconut charcoal SPE cartridge, which retains the NDMA and other nitrosamines.[1][2] The analytes are then eluted from the cartridge with dichloromethane (DCM). The eluate is concentrated to a small volume, and an internal standard (e.g., N-nitrosodi-n-propylamine-d14, NDPA-d14) is added before analysis.

The concentrated extract is injected into a gas chromatograph (GC) for separation, followed by detection using a tandem mass spectrometer (MS/MS). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both NDMA and its labeled surrogate.[5] Quantification is performed using the isotope dilution technique, which corrects for variations in extraction efficiency and instrument response.

Experimental Protocols

Reagents and Materials
  • Standards: N-nitrosodimethylamine (NDMA), N-nitrosodimethylamine-d6 (NDMA-d6, surrogate), and N-nitroso-di-n-propylamine-d14 (NDPA-d14, internal standard) reference materials.[6]

  • Solvents: Dichloromethane (DCM, pesticide residue grade), Methanol (LC-MS grade), and Reagent Water (HPLC grade).[1][6]

  • Reagents: Anhydrous Sodium Sulfate, Helium (99.9999%), Nitrogen (high purity), and Ammonia (for PCI mode, if used).[1][4]

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Coconut charcoal, 80/120 mesh), 2 mL GC vials with caps, syringes, and filters.[1][6]

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from U.S. EPA Method 521.[4]

  • Sample Collection & Preservation: Collect 500 mL of the water sample. If residual chlorine is present, it should be quenched.

  • Surrogate Spiking: Spike the 500 mL water sample with a known concentration of NDMA-d6 surrogate standard.

  • Cartridge Conditioning: Condition a coconut charcoal SPE cartridge by sequentially passing 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[1] Ensure the cartridge does not go dry during this process.

  • Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[1][4]

  • Cartridge Rinsing & Drying: After loading, rinse the cartridge with 5 mL of reagent water. Dry the cartridge thoroughly by passing high-purity nitrogen gas through it for at least 10 minutes.[1]

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of DCM at a flow rate of 5 mL/min.[1]

  • Drying & Concentration: Pass the DCM eluate through a cartridge containing anhydrous sodium sulfate to remove any residual water.[1][7] Concentrate the extract to a final volume of 0.5 mL using a gentle stream of nitrogen at room temperature.

  • Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with DCM.

  • Internal Standard Spiking: Add the internal standard (NDPA-d14) to the final 1.0 mL extract before sealing the vial for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

The following tables summarize the instrumental conditions for the analysis of NDMA. Both Electron Ionization (EI) and Positive Chemical Ionization (PCI) modes have proven effective.[2]

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Conditions

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Injector Splitless Mode, 200 °C[1]
Injection Volume 1-5 µL[2]
GC Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or similar[1]
Carrier Gas Helium at a constant flow of 1.2-1.7 mL/min[1]
Oven Program Initial: 40°C, hold 3 min; Ramp 1: 10°C/min to 110°C; Ramp 2: 15°C/min to 200°C; Ramp 3: 40°C/min to 240°C
Mass Spectrometer Agilent 7000B/7010, Thermo TSQ8000 Evo or equivalent Triple Quadrupole MS[2][5]
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI) with Ammonia[2][5]
MS Source Temp. 200-230 °C
Transfer Line Temp. 240-280 °C[4]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
NDMA 74 42 10-15 EI
NDMA (Quantifier) 75 44 12 PCI (NH₃)
NDMA (Qualifier) 75 58 8 PCI (NH₃)
NDMA-d6 (Surrogate) 80 46 10-15 EI
NDMA-d6 (Surrogate) 81 48 12 PCI (NH₃)

| NDPA-d14 (Internal Std.) | 144 | 116 | 10 | EI |

Note: Precursor/product ions and collision energies should be optimized for the specific instrument in use.

Data and Performance

Method Validation and Performance Characteristics

The described method has been validated across multiple laboratories, demonstrating high sensitivity, accuracy, and precision.[2]

Table 3: Summary of Method Performance Data

Parameter Typical Value Reference
Method Detection Limit (MDL) 0.20 ng/L (ppt)
Limit of Quantitation (LOQ) 0.56 ng/L (ppt)
Linearity (R²) > 0.999 [5][6][8]
Spike Recovery 85 - 98% [5]
Precision (%RSD) < 10% [1][5]

| Surrogate Recovery | 70 - 130% (Acceptance Criteria) |[5][9] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Collect 500 mL Water Sample B 2. Spike with NDMA-d6 Surrogate A->B D 4. Load Sample onto SPE Cartridge B->D C 3. Condition SPE Cartridge C->D E 5. Dry Cartridge with Nitrogen D->E F 6. Elute with Dichloromethane (DCM) E->F G 7. Concentrate Extract to 1 mL F->G H 8. Add Internal Standard (NDPA-d14) G->H I 9. Inject Sample into GC-MS/MS System H->I J 10. Separate Analytes by Gas Chromatography I->J K 11. Detect & Quantify by Tandem Mass Spectrometry (MRM) J->K L 12. Data Processing & Reporting K->L

Caption: Experimental workflow for NDMA analysis in water.

G Injector GC Injector (Splitless) Column GC Column (Separation) Injector->Column Sample Flow IonSource MS Ion Source (EI or PCI) Column->IonSource Separated Analytes Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Product Ions Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

References

Application Notes and Protocols for LC-MS/MS Quantification of NDMA in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1] Due to its potential health risks, sensitive and selective analytical methods are crucial for the quantification of NDMA in biological matrices. This document provides a detailed protocol for the quantification of NDMA in biological fluids, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is intended for research and drug development purposes.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the determination of NDMA. The procedure involves sample preparation to isolate NDMA from the complex biological matrix, followed by chromatographic separation and detection. An isotopically labeled internal standard (NDMA-d6) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for nitrosamines as it provides good sensitivity.[1][4]

Experimental Protocols

Sample Collection and Storage

Proper sample handling is critical to prevent the artificial formation or degradation of NDMA.

  • Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • Urine: Collect urine samples in sterile containers.

  • Storage: All biological samples should be stored at -80°C immediately after collection and until analysis to ensure the stability of NDMA.

Reagents and Materials
  • N-nitrosodimethylamine (NDMA) standard

  • N-nitrosodimethylamine-d6 (NDMA-d6) internal standard (ISTD)[2]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)[2]

  • Solid Phase Extraction (SPE) cartridges (e.g., Activated Carbon)[5]

  • 0.22 µm syringe filters (PVDF)[1]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of NDMA and NDMA-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NDMA stock solution in a surrogate matrix (e.g., a synthetic biological fluid or a stripped biological matrix) to create calibration standards. The validated linear range for NDMA in plasma and urine can be from 15.6 pg/mL to 2000 pg/mL.[6]

  • Internal Standard Working Solution: Prepare a working solution of NDMA-d6 in methanol.

  • QC Samples: Prepare quality control samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for both plasma and urine samples. Low sample volumes, such as 1 mL for plasma and 2 mL for urine, can be utilized.[6]

  • Thaw Samples: Thaw the biological fluid samples on ice.

  • Spike with Internal Standard: Add a known amount of the NDMA-d6 internal standard working solution to each sample, vortex to mix.

  • Condition SPE Cartridge: Condition the SPE cartridge (e.g., activated carbon) by passing methanol followed by water through it.[5][7]

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with water to remove interfering substances.

  • Elute NDMA: Elute the NDMA and NDMA-d6 from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of dichloromethane and methanol.[8]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Methanol with 0.1% formic acid.[2]

    • Flow Rate: A typical flow rate is between 0.3 to 0.5 mL/min.[2]

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A gradient elution is employed to separate NDMA from other components. An example gradient is as follows:

      • 0-1 min: 5% B

      • 1-5 min: 5-50% B

      • 5-7 min: 50-95% B

      • 7-8 min: 95% B

      • 8-9 min: 95-5% B

      • 9-12 min: 5% B

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NDMA and its internal standard.

      • NDMA: m/z 75.1 → 43.1[9]

      • NDMA-d6: m/z 81.1 → 46.1

    • Instrument Parameters: Optimize gas flows (nebulizing, drying), temperatures (desolvation line, heating block), and collision energies to achieve maximum signal intensity.

Data Presentation

The following table summarizes typical quantitative data for NDMA analysis in biological fluids.

ParameterPlasmaUrineReference
Linearity Range 15.6 - 2000 pg/mL15.6 - 2000 pg/mL[6]
Limit of Detection (LOD) ~5 pg/mL~5 pg/mLEstimated based on LLOQ
Lower Limit of Quantification (LLOQ) 15.6 pg/mL15.6 pg/mL[6]
Recovery >85%>85%General expectation
Matrix Effect Monitored and compensated by ISTDMonitored and compensated by ISTD[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Urine) add_istd Spike with NDMA-d6 ISTD sample->add_istd spe Solid-Phase Extraction (SPE) add_istd->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute filter_sample Filtration dry_reconstitute->filter_sample lc_separation LC Separation (C18 Column) filter_sample->lc_separation ms_detection MS/MS Detection (APCI, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for NDMA quantification.

ndma_fragmentation cluster_ndma NDMA Structure (Precursor Ion) cluster_fragment Fragment Ion (Product Ion) ndma_structure H3C \n  N-N=O / H3C fragment_structure [H3C-N=CH2]+ ndma_structure->fragment_structure Collision-Induced Dissociation (CID) m/z 75.1 -> m/z 43.1

Caption: NDMA fragmentation pathway in MS/MS.

References

Application Note: Solid-Phase Extraction for NDMA Preconcentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical and a member of the N-nitrosamine family, a class of compounds considered to be probable human carcinogens.[1][2] Its presence in drinking water, wastewater, and pharmaceutical products is a significant public health concern.[2][3] Due to the typically low concentrations of NDMA in these matrices, a preconcentration step is essential for accurate quantification.[4][5] Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of NDMA from various sample types, offering advantages such as high recovery rates, reduced solvent consumption, and ease of automation.[5][6][7] This application note provides detailed protocols for SPE-based NDMA preconcentration and a summary of performance data from various studies.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical properties as they interact with a solid substance (stationary phase). For NDMA analysis, the sample is passed through an SPE cartridge containing a specific sorbent. NDMA is retained on the sorbent while other matrix components are washed away. Subsequently, a small volume of an appropriate solvent is used to elute the retained NDMA, resulting in a more concentrated and cleaner sample for analysis by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Several SPE sorbents have been successfully employed for the preconcentration of NDMA. The choice of sorbent and the specific protocol can depend on the sample matrix and the analytical method used for detection. Below are detailed protocols for commonly used SPE methods.

Protocol 1: Activated Coconut Charcoal Cartridges (Based on U.S. EPA Method 521)

This method is widely used for the analysis of nitrosamines in drinking water.[8] Activated coconut charcoal is effective in retaining small polar molecules like NDMA.[2]

  • Sorbent: Activated Coconut Charcoal (e.g., Resprep™ 521 or ENVIRO-CLEAN® 521).[1][2]

  • Sample Volume: 500-1000 mL of water sample.[1][4]

  • Methodology:

    • Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water.[1]

    • Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 15 mL/min.[1]

    • Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water to remove any remaining interfering substances.[1]

    • Cartridge Drying: Dry the cartridge for 10 minutes using a stream of nitrogen gas.[1]

    • Elution: Elute the retained NDMA with 10 mL of dichloromethane (DCM) at a flow rate of 5 mL/min.[1]

    • Concentration: The eluate can be concentrated to a final volume of 1 mL for analysis.

Protocol 2: Carbon-Based Sorbents (Dispersive Micro-Solid Phase Extraction)

This method offers a rapid extraction with minimal solvent usage.[9]

  • Sorbent: Carbon molecular sieve (e.g., Carboxen™ 1003).[9]

  • Sample Volume: 50 mL of water sample.[9]

  • Methodology:

    • Extraction: Add 75 mg of the carbon adsorbent to the 50 mL water sample in a sample tube. It is recommended that the water sample contain 5% sodium chloride at a pH of 7.0.[9]

    • Agitation: Shake the tube vigorously for 20 minutes to ensure thorough mixing and adsorption of NDMA onto the sorbent.[9]

    • Sorbent Collection: Collect the adsorbent by filtration.[9]

    • Elution: Desorb the NDMA from the sorbent by treating it with 150 µL of dichloromethane.[9]

Protocol 3: Strong Cation-Exchange Polymeric Sorbent

This method is suitable for the analysis of nitrosamine impurities in complex matrices like cough syrups.[10]

  • Sorbent: Strong cation-exchange functionalized polymeric sorbent.[10]

  • Sample Preparation: Dilute the sample as needed before loading onto the SPE cartridge.

  • Methodology: The specific conditioning, loading, washing, and elution steps will depend on the manufacturer's instructions for the selected strong cation-exchange cartridge. The general principle involves retaining the positively charged matrix components on the sorbent while allowing the neutral NDMA to pass through or be selectively eluted.

Data Presentation

The performance of SPE methods for NDMA preconcentration can be evaluated based on several key parameters, including recovery rate, method detection limit (MDL), and limit of quantification (LOQ). The following table summarizes quantitative data from various studies.

Sorbent TypeSample MatrixRecovery Rate (%)MDL (ng/L)LOQ (ng/L)Analytical MethodReference
Activated Coconut CharcoalReagent Water91-1262.5 (fortified)-GC-MS/MS[1]
Activated Coconut CharcoalDrinking Water91-126--GC-MS/MS[1]
Activated Coconut CharcoalWastewater104-112--GC-MS/MS[1]
Activated Coconut CharcoalGroundwater616.410GC-NPD[4]
Carbon-Based DiskAqueous Samples~573-GC-Chemiluminescent Nitrogen Detector[6]
Carbon Molecular SieveSwimming Pool Water62-109-<0.9GC-MS[9]
Graphitized CarbonDrinking Water71.5-88.0--GC-MS/MS
Strong Cation-Exchange PolymerAntitussive Syrups90-120100 (0.1 ng/mL)-GC-MS[10]
Ambersorb 572Drinking & Surface Water-1--[11]

Visualizations

General Workflow for Solid-Phase Extraction of NDMA

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Drug Product Solution) Condition 1. Cartridge Conditioning (e.g., DCM, Methanol, Water) Load 2. Sample Loading Condition->Load Conditioned Cartridge Wash 3. Cartridge Washing (e.g., Reagent Water) Load->Wash NDMA Retained on Sorbent Elute 4. Elution (e.g., Dichloromethane) Wash->Elute Interferences Removed Analysis Concentration & Instrumental Analysis (GC-MS/MS or LC-MS/MS) Elute->Analysis Concentrated NDMA Eluate

A generalized workflow for the solid-phase extraction of NDMA.

Logical Relationship of SPE in NDMA Analysis

NDMA_Analysis_Logic cluster_input Input cluster_process Process cluster_output Output cluster_goal Goal RawSample Raw Sample Low NDMA Concentration Complex Matrix SPE Solid-Phase Extraction Preconcentration Purification RawSample->SPE Input for Processing CleanSample Clean, Concentrated Sample High NDMA Concentration Reduced Matrix Effects SPE->CleanSample Yields Quantification Accurate Quantification GC-MS/MS LC-MS/MS CleanSample->Quantification Enables

The role of SPE in achieving accurate NDMA quantification.

References

Application Notes and Protocols for In Vivo Rodent Models of N-Nitrosodimethylamine (NDMA)-Induced Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosodimethylamine (NDMA), also known as dimethylnitrosamine (DMN), is a potent hepatotoxin, carcinogen, and mutagen that is widely used to induce liver fibrosis in rodent models.[1][2] The administration of NDMA to rodents reliably recapitulates many of the key pathological features of human liver fibrosis, making it a valuable tool for studying the molecular mechanisms of fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies.[1][3][4] This model is characterized by hepatocellular necrosis, inflammation, and the activation of hepatic stellate cells (HSCs), leading to the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen.[1][2][5]

These application notes provide detailed protocols for inducing liver fibrosis in rats and mice using NDMA, along with methods for assessing the severity of fibrosis and an overview of the key signaling pathways involved.

Key Signaling Pathways in NDMA-Induced Liver Fibrosis

The pathogenesis of NDMA-induced liver fibrosis is a complex process involving multiple signaling pathways. Chronic administration of NDMA leads to sustained liver injury, triggering a cascade of inflammatory and fibrogenic responses.

One of the central mediators of liver fibrosis is Transforming Growth Factor-beta (TGF-β) .[1][2] TGF-β is a potent pro-fibrotic cytokine that activates HSCs, stimulating their transdifferentiation into myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins in the fibrotic liver. The TGF-β signaling pathway is a critical target for anti-fibrotic drug development.[6]

Inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, are also heavily implicated.[1][2] NDMA-induced oxidative stress and hepatocellular damage lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which in turn activate NF-κB and JNK signaling.[1][2] This inflammatory cascade further promotes HSC activation and perpetuates the fibrotic process.

The Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in the cellular antioxidant response.[2] NDMA administration generates reactive oxygen species (ROS), leading to oxidative stress.[1][2] The activation of the PI3K/Akt/Nrf2 pathway can enhance the expression of antioxidant enzymes, thereby mitigating oxidative damage and potentially reducing the severity of fibrosis.[2]

NDMA_Signaling_Pathways cluster_0 NDMA Administration cluster_1 Cellular Events cluster_2 Signaling Pathways cluster_3 Fibrogenic Response NDMA NDMA Hepatocyte_Injury Hepatocyte Injury & Necrosis NDMA->Hepatocyte_Injury ROS Reactive Oxygen Species (ROS) Generation Hepatocyte_Injury->ROS Inflammation Inflammation Hepatocyte_Injury->Inflammation TGF_beta TGF-β Signaling Hepatocyte_Injury->TGF_beta NF_kB_JNK NF-κB & JNK Signaling ROS->NF_kB_JNK PI3K_Akt_Nrf2 PI3K/Akt/Nrf2 Pathway ROS->PI3K_Akt_Nrf2 Inflammation->NF_kB_JNK HSC_Activation Hepatic Stellate Cell (HSC) Activation TGF_beta->HSC_Activation NF_kB_JNK->HSC_Activation PI3K_Akt_Nrf2->Hepatocyte_Injury Inhibits ECM_Deposition Extracellular Matrix (ECM) Deposition HSC_Activation->ECM_Deposition Liver_Fibrosis Liver Fibrosis ECM_Deposition->Liver_Fibrosis

Caption: Signaling pathways in NDMA-induced liver fibrosis.

Experimental Protocols

Protocol 1: NDMA-Induced Liver Fibrosis in Rats

This protocol is suitable for inducing moderate to severe liver fibrosis in rats over a period of 3 to 4 weeks.

Materials:

  • N-nitrosodimethylamine (NDMA)

  • Sterile 0.15 M NaCl or Phosphate Buffered Saline (PBS)

  • Male Wistar or Sprague-Dawley rats (4-6 weeks old, 150-200 g)

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Fume hood

Procedure:

  • Preparation of NDMA Solution: In a fume hood, prepare a 10 mg/ml stock solution of NDMA. For injections, dilute the stock solution to a final concentration of 1 mg/ml with sterile 0.15 M NaCl or PBS.[4][7]

  • Animal Dosing:

    • Weigh each rat accurately.

    • Administer NDMA via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[3][4]

    • Injections should be given for three consecutive days per week for four weeks.[3][4]

  • Monitoring:

    • Monitor the animals daily for any signs of distress.

    • Weigh the rats weekly to adjust the NDMA dosage.

  • Termination and Sample Collection:

    • At the end of the 4-week period, euthanize the rats.

    • Collect blood samples for serum analysis of liver enzymes (ALT, AST).

    • Harvest the liver for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blotting, qPCR).

Protocol 2: NDMA-Induced Liver Fibrosis and Early Cirrhosis in Rats

This protocol describes a more aggressive dosing regimen to induce fibrosis and early cirrhosis.

Procedure:

  • Preparation of NDMA Solution: Prepare a 1:100 dilution of NDMA with sterile 0.15 M NaCl.[7]

  • Animal Dosing: Administer the diluted NDMA at a dose of 1 mg/100 g body weight (10 mg/kg) via i.p. injection for seven consecutive days.[7]

  • Maintenance: Maintain the animals for 21 to 28 days to allow for the development of hepatic fibrosis or early cirrhosis, respectively.[7]

Protocol 3: NDMA-Induced Liver Fibrosis in Immunodeficient Mice

This protocol is designed for inducing liver fibrosis in NOD/SCID mice, which can be useful for studies involving cell-based therapies.

Materials:

  • N-nitrosodimethylamine (NDMA)

  • Sterile saline

  • NOD/SCID mice

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Dosing: Administer NDMA at a dose of 5 mg/kg via i.p. injection for three consecutive days per week for 6 to 8 weeks.[8]

  • Post-Dosing Observation: After the final NDMA injection, mice can be monitored for several weeks to assess the progression or regression of fibrosis.[8]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_induction Fibrosis Induction cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Animal_Selection Select Rodent Strain (e.g., Wistar Rat, NOD/SCID Mouse) Acclimatization Acclimatization Period Animal_Selection->Acclimatization NDMA_Prep Prepare NDMA Solution Acclimatization->NDMA_Prep Dosing Administer NDMA (i.p. injection) NDMA_Prep->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring Treatment Administer Therapeutic Agent (Optional) Monitoring->Treatment Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Treatment->Euthanasia Serum_Analysis Serum Analysis (ALT, AST) Euthanasia->Serum_Analysis Histo_Analysis Histological Analysis (H&E, Masson's Trichrome) Euthanasia->Histo_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Euthanasia->Molecular_Analysis

Caption: General experimental workflow for NDMA-induced liver fibrosis models.

Data Presentation

Quantitative data from studies using NDMA-induced liver fibrosis models should be summarized in tables for clear comparison. Key parameters to include are:

  • Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.

  • Fibrosis Markers: This includes histological scoring of fibrosis (e.g., Ishak scale), as well as the quantification of collagen deposition and α-smooth muscle actin (α-SMA) expression, a marker of activated HSCs.[2][3]

  • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and glutathione can provide insights into the extent of oxidative damage.[7]

Table 1: Example of Quantitative Data Summary for NDMA-Induced Liver Fibrosis in Rats

GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver Collagen Content (µg/g tissue)α-SMA Expression (relative units)
Control
NDMA
NDMA + Treatment

Note: The values in this table are placeholders and should be populated with experimental data.

Table 2: Common Assessment Parameters in NDMA-Induced Liver Fibrosis Models

ParameterMethod of AssessmentSignificance
Serum ALT, AST Biochemical assaysIndicators of hepatocellular damage.[3]
Fibrosis Score Histological staining (e.g., Masson's trichrome, Sirius Red) and scoring (e.g., Ishak, METAVIR)Semi-quantitative assessment of fibrosis severity.[3]
Collagen Content Hydroxyproline assay, Immunohistochemistry for Collagen I and IIIDirect measurement of collagen deposition.[7]
α-SMA Expression Immunohistochemistry, Western blotting, qPCRMarker of hepatic stellate cell activation.[2][7]
TGF-β1 Expression ELISA, Western blotting, qPCRKey pro-fibrotic cytokine.[2]
Oxidative Stress Markers (MDA, Glutathione) Biochemical assaysIndicators of oxidative damage.[7]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ELISA, qPCRMarkers of inflammation.[2]

Conclusion

The NDMA-induced rodent model of liver fibrosis is a robust and reproducible tool for studying the pathogenesis of this disease and for the preclinical evaluation of novel therapeutic agents.[1][3] The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully establish and utilize this valuable experimental model. Careful adherence to the protocols and thorough assessment of the key parameters outlined will ensure the generation of high-quality, reliable data.

References

Application Note: Comprehensive Cell Culture Assays for Assessing N-Nitrosodimethylamine (NDMA) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxin and a well-established carcinogen belonging to the N-nitrosamines family.[1][2] It is an environmental contaminant found in drinking water, various foodstuffs, and certain drug formulations.[3] The toxicity of NDMA is not direct; it requires metabolic activation to exert its cytotoxic and carcinogenic effects.[1] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, which converts NDMA into reactive metabolites, including the highly reactive methyldiazonium ion.[1][4] These intermediates can induce cellular damage through multiple mechanisms, including DNA alkylation, generation of reactive oxygen species (ROS), induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways.[1][2][5] Understanding and quantifying the cytotoxic effects of NDMA is crucial for toxicological risk assessment and drug safety evaluation. This application note provides a detailed overview of various cell culture-based assays and protocols to assess NDMA-induced cytotoxicity.

Cell Culture Models for NDMA Toxicity Assessment

The choice of an appropriate cell model is critical for studying NDMA cytotoxicity, as its metabolic activation is a key prerequisite for toxicity.

  • Metabolically Competent Cell Lines: Human-derived hepatoma cell lines like HepG2 and HepaRG are frequently used as they endogenously express a range of metabolic enzymes, including CYP2E1.[6][7] The HepaRG cell line, in particular, has a metabolic capability comparable to primary human hepatocytes.[7]

  • Engineered Cell Lines: Cell lines genetically engineered to overexpress specific cytochrome P450 enzymes, such as CYP2E1, provide a controlled system to study the metabolism-dependent toxicity of compounds like NDMA.[1]

  • Primary Cells: Primary hepatocytes are considered the gold standard for in vitro liver toxicity studies due to their high metabolic activity. However, their use is limited by availability, cost, and rapid loss of function in culture.

  • 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence. HepaRG spheroids, for instance, exhibit higher levels of CYP activity compared to conventional 2D monolayer cultures, making them a more sensitive system for evaluating the genotoxicity of nitrosamines.[7][8]

  • Immune Cells: To study immunotoxic effects, primary human leukocytes like polymorphonuclear neutrophils (PMNs) and peripheral blood mononuclear cells (PBMCs) can be used.[9][10][11]

Mechanisms of NDMA Cytotoxicity

NDMA exerts its toxic effects through a cascade of cellular events initiated by its metabolic activation. A key mechanism is the induction of apoptosis, or programmed cell death.[1] Studies have shown that NDMA treatment leads to characteristic apoptotic features such as chromatin condensation, DNA fragmentation, and the activation of caspase-dependent pathways.[1][6] Specifically, the caspase-8 mediated pathway appears to play a significant role.[6][3] Another major contributor to NDMA's toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[4][5] This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.[5][12]

cluster_Metabolism Metabolic Activation cluster_CellularDamage Cellular Damage Pathways cluster_Apoptosis Apoptotic Cascade NDMA NDMA CYP2E1 CYP2E1 (Cytochrome P450) NDMA->CYP2E1 Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Methyldiazonium ion) CYP2E1->ReactiveMetabolites DNADamage DNA Damage (Alkylation, Strand Breaks) ReactiveMetabolites->DNADamage OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress CaspaseActivation Caspase Activation (Caspase-8) DNADamage->CaspaseActivation LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation OxidativeStress->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Figure 1: Simplified signaling pathway of NDMA-induced cytotoxicity.

Experimental Workflow and Assay Selection

A typical workflow for assessing NDMA cytotoxicity involves cell culture, exposure to varying concentrations of NDMA, and subsequent analysis using one or more assays to measure different endpoints like cell viability, apoptosis, or oxidative stress. The choice of assay depends on the specific question being addressed.

cluster_workflow General Experimental Workflow Start Start: Select Cell Model Culture Cell Seeding & Culture Start->Culture Expose NDMA Exposure (Dose-Response & Time-Course) Culture->Expose Assay Perform Cytotoxicity Assays Expose->Assay Data Data Acquisition (e.g., Plate Reader) Assay->Data Analysis Data Analysis (e.g., IC50 Calculation) Data->Analysis End End: Interpret Results Analysis->End

Figure 2: General experimental workflow for NDMA cytotoxicity testing.

The selection of a specific assay should be guided by the research objective. For an overall assessment of cell health, viability assays are appropriate. To understand the mechanism of cell death, apoptosis assays are crucial. To investigate the role of oxidative damage, specific ROS and lipid peroxidation assays should be employed.

cluster_viability General Toxicity cluster_mechanism Mechanism of Cell Death cluster_stress Cellular Stress Question What is the research question? Viability Is the compound toxic? What is the IC50? Question->Viability Overall Effect Mechanism How are the cells dying? Question->Mechanism Specific Pathway Stress Is oxidative stress involved? Question->Stress Underlying Cause ViabilityAssays Use Cell Viability Assays: - MTT Assay - LDH Assay Viability->ViabilityAssays MechanismAssays Use Apoptosis Assays: - TUNEL / Hoechst Staining - Caspase Activity Mechanism->MechanismAssays StressAssays Use Oxidative Stress Assays: - ROS Detection (DCFDA) - Lipid Peroxidation (TBARS) Stress->StressAssays

Figure 3: Logic diagram for selecting the appropriate cytotoxicity assay.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on NDMA cytotoxicity, providing a comparative overview of experimental conditions and results.

Table 1: Cell Viability and Apoptosis Data for NDMA Exposure

Cell LineNDMA ConcentrationExposure TimeAssayKey FindingsReference
Human Leukocytes (PMNs & PBMCs)>0.74 µg/µL2 hoursMTT AssayDecreased metabolic activity observed, proving cytotoxic effect.[9]
HL-60 (Leukemia)27 - 135 mM24 - 72 hoursFlow Cytometry (TUNEL)Time- and concentration-dependent increase in apoptosis. At 72h, 135 mM NDMA caused 49% apoptosis.[6][3][13]
HepG2 (Hepatoma)27 - 135 mM24 - 72 hoursFlow Cytometry (TUNEL)Time- and concentration-dependent increase in apoptosis. At 72h, 135 mM NDMA caused 78% apoptosis.[6][3][13]
HepG2 (Hepatoma)68 mM72 hoursCaspase Inhibitor AssayNDMA-induced apoptosis was inhibited by 64% with a caspase-8 inhibitor, indicating a caspase-dependent pathway.[6][3]
P450 2E1-expressing cellsNot specifiedNot specifiedCell Cycle AnalysisTreatment resulted in an increase in the G2/M phase and a decrease in the G1 phase of the cell cycle.[1]

Table 2: Genotoxicity and Oxidative Stress Data for NDMA Exposure

Model SystemNDMA Concentration/DoseExposure TimeAssayKey FindingsReference
Rat Hepatocytes (in vitro)Micromolar concentrationsNot specifiedLucigenin-dependent chemiluminescenceIncreased H2O2 release and chemiluminescence, indicating oxidative stress.[5]
Rats (in vivo)0.5 mg/kgNot specifiedEthane Exhalation5-fold increase in ethane exhalation, an indicator of lipid peroxidation.[5]
2D HepaRG cellsNot specified24 hoursCometChip AssayProduced positive responses for DNA damage.[7]
3D HepaRG spheroidsNot specified24 hoursCometChip AssayAll tested nitrosamines, including NDMA, induced DNA damage.[7]
Rats (in vivo)2 mg/kg1 hourAlkaline Filter ElutionLowest effective dose to induce genotoxicity (DNA damage) in lung and kidney.[14]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light.[15][16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[17]

  • NDMA Treatment: Prepare serial dilutions of NDMA in culture medium. Remove the old medium from the wells and add 100 µL of the NDMA dilutions. Include untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL) and mix gently.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm if desired) using a microplate reader.[16]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[18]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution) or individual reagents.

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with NDMA in a 96-well plate as described in the MTT protocol (Steps 1-3). The final volume per well should be 100-150 µL.[18]

  • Prepare Controls (in triplicate): [19]

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 10 µL added 45 minutes before the end of incubation).

    • Background Control: Culture medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[19]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[20]

  • Add Reaction Mix: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mix to each well of the new plate.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • First, subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Apoptosis Assessment by Hoechst 33258 Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1]

Materials:

  • Hoechst 33258 staining solution (e.g., 10 µg/mL in PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • PBS (Phosphate-Buffered Saline).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with NDMA as desired.

  • Fixation: After treatment, wash the cells twice with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the Hoechst 33258 staining solution and incubate for 10-15 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with PBS.

  • Visualization: Mount the coverslips onto microscope slides. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

Protocol 4: Cellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA solution (e.g., 10 mM stock in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash cells with warm HBSS. Add 100 µL of DCFDA working solution (e.g., 5-10 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution, wash the cells again with HBSS, and add the desired concentrations of NDMA prepared in HBSS or serum-free medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over time or as an endpoint measurement.

  • Data Analysis: Increased fluorescence intensity in NDMA-treated cells compared to controls indicates an increase in intracellular ROS levels.

References

Application Notes and Protocols for NDMA Mutagenicity Screening Using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodimethylamine (NDMA) is a potent mutagen and a probable human carcinogen that has been identified as an impurity in various pharmaceutical products.[1] Its mutagenic activity is a critical concern, necessitating reliable screening methods. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical substances.[2][3] Standard Ames test protocols, however, can lack the sensitivity required for detecting the mutagenicity of nitrosamines like NDMA.[4]

These application notes provide an overview and detailed protocols for an enhanced Ames test specifically optimized for the detection of NDMA's mutagenic potential. The key modifications include the use of a pre-incubation method, a specific metabolic activation system (hamster liver S9), and selected sensitive bacterial strains.[5][6]

Principle of the Ames Test

The Ames test utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[2][7] The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the amino acid and consequently grow on a minimal agar medium lacking it. An increase in the number of revertant colonies in the presence of a test substance, compared to a negative control, indicates its mutagenic potential.[5]

Metabolic Activation of NDMA

NDMA is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effect.[5][8] This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[9] The enzyme hydroxylates a carbon atom alpha to the nitroso group, leading to an unstable intermediate that spontaneously decomposes.[10] This decomposition generates a highly reactive methyldiazonium ion, which can then methylate DNA bases, leading to mutations.[10]

To mimic this metabolic process in vitro, the Ames test for NDMA must be conducted in the presence of an exogenous metabolic activation system, known as the S9 mix.[8] This mix contains the S9 fraction, which is a post-mitochondrial supernatant derived from homogenized rodent liver, supplemented with cofactors like NADP and glucose-6-phosphate.[2][5] For nitrosamines, liver S9 from hamsters has been shown to be more effective for metabolic activation than S9 from rats.[10]

NDMA_Metabolism cluster_0 Metabolic Activation (Liver S9) NDMA N-Nitrosodimethylamine (NDMA) AlphaHydroxy α-hydroxy-NDMA (unstable intermediate) NDMA->AlphaHydroxy CYP2E1 Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Diazonium Methyldiazonium ion (CH₃N₂⁺) Decomposition->Diazonium DNA DNA Diazonium->DNA Alkylation MethylatedDNA Methylated DNA (e.g., O⁶-methylguanine) Mutation GC→AT Transition Mutation MethylatedDNA->Mutation During DNA Replication

Caption: Metabolic activation pathway of NDMA leading to DNA mutation.

Data Presentation

The following tables summarize quantitative data from an enhanced Ames test for NDMA using the pre-incubation method with hamster liver S9. A positive mutagenic response is typically defined as a dose-dependent, reproducible increase in the number of revertant colonies, generally a two-fold or greater increase over the vehicle control for strains like TA100 and WP2 uvrA(pKM101), and a three-fold increase for TA1535.[5][7]

Table 1: Mutagenicity of NDMA in S. typhimurium TA100 (Pre-incubation method with 10% hamster liver S9, water as vehicle)

NDMA Concentration (µ g/plate )Mean Revertants ± SDFold Increase over Vehicle Control
0 (Vehicle Control)135 ± 121.0
100210 ± 181.6
250350 ± 252.6
500580 ± 404.3
1000850 ± 626.3
25001200 ± 958.9

Data synthesized from supplementary materials in Thomas et al. (2023).[5]

Table 2: Mutagenicity of NDMA in S. typhimurium TA1535 (Pre-incubation method with 10% hamster liver S9, water as vehicle)

NDMA Concentration (µ g/plate )Mean Revertants ± SDFold Increase over Vehicle Control
0 (Vehicle Control)15 ± 41.0
10035 ± 62.3
25070 ± 94.7
500125 ± 158.3
1000210 ± 2214.0
2500350 ± 3123.3

Data synthesized from supplementary materials in Thomas et al. (2023).[5]

Table 3: Mutagenicity of NDMA in E. coli WP2 uvrA(pKM101) (Pre-incubation method with 10% hamster liver S9, water as vehicle)

NDMA Concentration (µ g/plate )Mean Revertants ± SDFold Increase over Vehicle Control
0 (Vehicle Control)40 ± 71.0
10075 ± 101.9
250150 ± 143.8
500280 ± 217.0
1000450 ± 3511.3
2500680 ± 5417.0

Data synthesized from supplementary materials in Thomas et al. (2023).[5]

Experimental Protocols

The following protocols are based on the OECD Test Guideline 471 and optimized for NDMA detection.[2][4]

Preparation of Materials
  • Bacterial Strains: Obtain and maintain cultures of S. typhimurium strains TA100, TA1535, and E. coli strain WP2 uvrA(pKM101). Periodically check for genetic markers (e.g., histidine/tryptophan requirement, rfa mutation, uvrA status, and presence of pKM101 plasmid).

  • Test Substance: Prepare stock solutions of NDMA in purified water or methanol.[6] Avoid using DMSO as a solvent, as it can inhibit the metabolic activation of NDMA.[7]

  • S9 Mix: Prepare a 10% (v/v) hamster liver S9 mix. The S9 fraction should be from hamsters pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 mix should contain the S9 fraction and a NADPH-generating system (e.g., NADP and glucose-6-phosphate) in a suitable buffer (e.g., phosphate buffer).[5]

  • Media and Plates:

    • Nutrient broth for overnight cultures.

    • Minimal glucose agar plates (Vogel-Bonner Medium E) for the assay.

    • Top agar, containing a limiting amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for a few cell divisions, which is necessary for mutagenesis to occur.

Enhanced Ames Test Protocol (Pre-incubation Method)

The pre-incubation method is recommended for its increased sensitivity in detecting the mutagenicity of nitrosamines.[6][10]

  • Overnight Culture: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Assay Setup: For each concentration of NDMA, the negative control (vehicle), and the positive control, prepare triplicate test tubes.

  • Pre-incubation: To each sterile test tube, add in the following order:

    • 0.5 mL of the 10% hamster S9 mix.

    • 0.1 mL of the overnight bacterial culture.

    • 0.05 mL of the NDMA solution or control solution.

  • Incubation: Vortex the tubes gently and incubate them in a shaking incubator for 30 minutes at 37°C.[5][6]

  • Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45-50°C) to each tube. Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Ames_Test_Workflow start Start culture Prepare Overnight Bacterial Cultures start->culture setup Set up Test Tubes (Triplicates) culture->setup add_s9 Add Hamster S9 Mix (0.5 mL) setup->add_s9 add_bacteria Add Bacterial Culture (0.1 mL) add_s9->add_bacteria add_ndma Add NDMA or Control (0.05 mL) add_bacteria->add_ndma preincubate Pre-incubate (37°C, 30 min, shaking) add_ndma->preincubate add_top_agar Add Molten Top Agar (2.0 mL) preincubate->add_top_agar plate Pour onto Minimal Agar Plates add_top_agar->plate incubate_plates Incubate Plates (37°C, 48-72h) plate->incubate_plates count Count Revertant Colonies incubate_plates->count end End count->end

Caption: Workflow for the enhanced Ames pre-incubation test for NDMA.

Controls
  • Vehicle (Negative) Control: The solvent used to dissolve NDMA (e.g., purified water) is tested to establish the spontaneous reversion rate.

  • Positive Controls: Known mutagens are used to confirm the viability of the bacterial strains and the activity of the S9 mix.

    • Without S9 activation: Sodium azide for TA100/TA1535; 4-Nitroquinoline-1-oxide for WP2 uvrA(pKM101).

    • With S9 activation: 2-Aminoanthracene for all strains.

Conclusion

The enhanced Ames test, incorporating the pre-incubation method with hamster liver S9 and appropriate bacterial strains, is a sensitive and reliable method for screening the mutagenic potential of NDMA.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to implement this critical safety assessment. A positive result in the Ames test is a strong indicator of mutagenic potential and warrants further investigation into the carcinogenic risk.[4]

References

Application Notes and Protocols for N-Nitrosodimethylamine (NDMA) in Developmental Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Nitrosodimethylamine (NDMA) in developmental toxicology research. Included are summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the primary metabolic pathway and potentially affected signaling cascades.

Introduction

N-Nitrosodimethylamine (NDMA) is a well-established mutagen and carcinogen, and its potential to induce developmental toxicity is a significant area of research.[1] Studies in animal models have demonstrated that NDMA exposure during gestation can lead to a range of adverse outcomes, from fetal mortality to specific skeletal anomalies.[1][2][3] Understanding the developmental toxicity of NDMA is crucial for risk assessment, particularly given its presence as an environmental contaminant in sources such as drinking water and certain foods.[1]

Data Presentation

The following tables summarize quantitative data from developmental toxicology studies of NDMA in various animal models.

Table 1: Summary of NDMA Developmental Toxicity Studies in Rodents

Animal ModelDoseRoute of AdministrationGestational Day(s) of ExposureKey Developmental EffectsReference
Rat7.2 ng/kg/dayOral GavagePreconception, Mating, and Gestation (GD 0-20)Increased incidence of supernumerary ribs. No significant external, visceral, or encephalic malformations.Alves et al. (2025)[1][3]
Rat15 or 20 mg/kgOral GavageNot specifiedReduced fetal body weight, increased fetal mortality.Nishie (1983)[1]
Mouse7.4 mg/kg (0.1 mmol/kg)IntraperitonealGD 16 or 19Transplacental carcinogen, inducing hepatocellular carcinomas in offspring.Anderson et al. (1989)[3]

Table 2: Incidence of Supernumerary Ribs in Rat Fetuses Exposed to Low-Dose NDMA

Treatment GroupNumber of Fetuses ExaminedNumber of Fetuses with Supernumerary RibsIncidence (%)
Control (Vehicle)Not specifiedNot specifiedLower than NDMA group
NDMA (7.2 ng/kg/day)Not specifiedNot specifiedSignificantly increased

Note: The Alves et al. (2025) study reported a statistically significant increase but did not provide the exact number of fetuses with the anomaly in the abstract.[1][3]

Experimental Protocols

Protocol 1: General Developmental Toxicity Study of NDMA in Rats

This protocol is a standard design for assessing the potential of NDMA to cause developmental toxicity.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Age: Young adults (approximately 10-12 weeks old).

  • Housing: Housed individually in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Mating:

  • Acclimate females for one week before mating.

  • House one male with two females overnight.

  • Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear. The day of confirmation is designated as Gestational Day (GD) 0.

3. Dosing:

  • Test Substance: N-Nitrosodimethylamine (NDMA).

  • Vehicle: Deionized water or saline.

  • Dose Levels: At least three dose levels and a concurrent vehicle control group. Doses should be selected based on preliminary range-finding studies to establish a high dose that induces minimal maternal toxicity, a low dose with no expected effects, and one or more intermediate doses. For example, a low-dose study might use 7.2 ng/kg/day, while higher-dose studies could use doses up to 20 mg/kg.[1]

  • Route of Administration: Oral gavage is a common route.[1]

  • Exposure Period: Administer the test substance daily from GD 6 to GD 20.[4]

4. Maternal Observations:

  • Monitor animals daily for clinical signs of toxicity.

  • Record body weight at least twice weekly.

  • Record food consumption at least weekly.

5. Fetal Evaluation:

  • On GD 20, euthanize pregnant dams by an approved method.

  • Perform a caesarean section and examine the uterine contents.

  • Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Examine each fetus for external abnormalities.

  • Weigh and determine the sex of each fetus.

  • Process approximately half of the fetuses from each litter for visceral examination and the other half for skeletal examination.

Protocol 2: Fetal Skeletal Examination

This protocol details the procedure for staining and examining fetal skeletons for abnormalities.

1. Fixation and Staining:

  • Eviscerate the fetuses and fix them in 95% ethanol.

  • Stain the skeletons using Alizarin Red S (for bone) and Alcian Blue (for cartilage). This double-staining technique allows for the visualization of both ossified bone and cartilaginous structures.

2. Clearing:

  • After staining, clear the tissues by immersing the fetuses in a solution of potassium hydroxide (KOH) and glycerol. This renders the soft tissues transparent, leaving the stained skeleton visible.

3. Examination:

  • Examine the stained and cleared skeletons under a dissecting microscope.

  • Systematically evaluate all skeletal elements, including the skull, vertebrae, ribs, sternum, and limbs, for any abnormalities.

  • Common findings to look for include supernumerary ribs, fused or misshapen vertebrae, and incomplete ossification.

Mandatory Visualizations

Metabolic Activation of NDMA

NDMA itself is not the ultimate toxicant. It requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2E1 in the liver, to form a reactive methyldiazonium ion. This ion is a potent alkylating agent that can methylate DNA, leading to mutations and cellular damage.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 (α-hydroxylation) NDMA->CYP2E1 Metabolic Activation Unstable_Intermediate Unstable Intermediate (α-hydroxynitrosamine) CYP2E1->Unstable_Intermediate Methyldiazonium Methyldiazonium Ion (Reactive Electrophile) Unstable_Intermediate->Methyldiazonium DNA_Adducts DNA Methylation (e.g., O6-methylguanine) Methyldiazonium->DNA_Adducts Alkylation Toxicity Genotoxicity & Developmental Toxicity DNA_Adducts->Toxicity

Metabolic activation of NDMA to its ultimate carcinogenic form.
Experimental Workflow for Developmental Toxicity Study

The following diagram illustrates the typical workflow for a developmental toxicity study using NDMA.

Developmental_Toxicity_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Mating Mating & Gestational Day 0 Confirmation Animal_Acclimation->Mating Dosing NDMA Administration (e.g., GD 6-20) Mating->Dosing Maternal_Monitoring Maternal Monitoring (Weight, Clinical Signs) Dosing->Maternal_Monitoring Caesarean_Section Caesarean Section (GD 20) Maternal_Monitoring->Caesarean_Section Fetal_Examination Fetal Examination (External, Visceral, Skeletal) Caesarean_Section->Fetal_Examination Data_Analysis Statistical Analysis of Developmental Endpoints Fetal_Examination->Data_Analysis

Workflow of a typical NDMA developmental toxicity study in rats.
Potentially Disrupted Signaling Pathways

Studies in zebrafish have suggested that NDMA exposure can disrupt key developmental signaling pathways, including the Wnt and TGF-β pathways.[2] These pathways are highly conserved across species and are critical for proper embryonic development.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration during embryogenesis.

Wnt_Pathway cluster_wnt Wnt Signaling Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression (Cell Proliferation, Differentiation) TCF_LEF->Gene_Expression Activates NDMA NDMA NDMA->Wnt_Ligand Potential Disruption TGFB_Pathway cluster_tgfb TGF-β Signaling TGFB_Ligand TGF-β Ligand TGFBR1_2 TGF-β Receptors (Type I/II) TGFB_Ligand->TGFBR1_2 SMADs SMAD Proteins TGFBR1_2->SMADs Phosphorylation SMAD_Complex SMAD Complex SMADs->SMAD_Complex Gene_Expression Target Gene Expression (Cell Growth, Differentiation) SMAD_Complex->Gene_Expression Nuclear Translocation & Gene Regulation NDMA NDMA NDMA->TGFB_Ligand Potential Disruption

References

Application Notes and Protocols: N-Nitrosodimethylamine (NDMA) as an Inducer of Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosodimethylamine (NDMA) is a potent hepatotoxin and a probable human carcinogen found in various environmental sources and as a contaminant in some pharmaceutical products.[1][2] Its toxicity is primarily mediated through metabolic activation, leading to the generation of reactive intermediates that can induce cellular damage. A key mechanism underlying NDMA's toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[3][4] These application notes provide a comprehensive overview and detailed protocols for studying NDMA-induced oxidative stress in vitro, a critical aspect of toxicological assessment and drug safety evaluation.

Mechanism of Action

The metabolic activation of NDMA, primarily by cytochrome P450 enzymes (particularly CYP2E1), is a critical step in its toxic effects.[5] This process generates unstable metabolites that can lead to the formation of ROS, such as superoxide anions and hydroxyl radicals.[3][6] The overproduction of ROS can overwhelm the cellular antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase (CAT), leading to oxidative damage to vital macromolecules such as lipids, proteins, and DNA.[3][4] This oxidative damage contributes to cellular dysfunction and can trigger apoptotic cell death.[5]

Data Presentation: Quantitative Effects of NDMA on Oxidative Stress Markers

The following tables summarize quantitative data from in vitro studies on the effects of NDMA on various markers of oxidative stress.

Table 1: NDMA-Induced Changes in Cell Viability and ROS Production

Cell TypeNDMA ConcentrationExposure TimeEndpoint AssayedObserved Effect
Human Esophageal Epithelial (Het-1A)50 ng/L (mixture of NAs)Not specifiedCell Proliferation, Oxidative StressInhibition of cell proliferation, induction of oxidative stress
Rat Hepatocytes0.1 mMNot specifiedCytotoxicityToxic
Neuronal Cultures40 µMNot specifiedROS Production (DHE)Increased ROS production

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.

Table 2: NDMA-Induced Lipid Peroxidation

Cell TypeNDMA ConcentrationExposure TimeLipid Peroxidation MarkerObserved Effect
Rat Liver10-40 mg/kg (in vivo)Not specifiedLipid PeroxidesIncreased lipid peroxide levels[7]
HepG2 CellsNot specified24 hoursF2-IsoprostanesIncreased levels with pro-oxidant treatment

Note: In vitro quantitative data for NDMA-induced lipid peroxidation is limited in the reviewed literature; the table includes related findings.

Table 3: Effect of NDMA on Antioxidant Enzyme Activity

Organ/Cell TypeNDMA TreatmentAntioxidant EnzymeObserved Effect on Activity
Rat Liver10-40 mg/kg (in vivo)CatalaseInhibited[7]
Rat Liver10-40 mg/kg (in vivo)Glutathione PeroxidaseInhibited[7]

Note: Specific in vitro quantitative data on NDMA's effect on antioxidant enzyme activity requires further investigation.

Experimental Protocols

Detailed methodologies for key experiments to assess NDMA-induced oxidative stress in vitro are provided below.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS levels.

Materials:

  • Cells of interest (e.g., HepG2, primary hepatocytes)

  • Cell culture medium and supplements

  • N-nitrosodimethylamine (NDMA)

  • DCFH-DA (or other suitable ROS-sensitive fluorescent probe)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • NDMA Treatment: Prepare various concentrations of NDMA in a cell culture medium. Remove the existing medium from the cells and replace it with the NDMA-containing medium. Include an untreated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 6, 12, 24 hours).

  • Probe Loading: After incubation, remove the NDMA-containing medium and wash the cells twice with warm PBS.

  • Add the ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the fold increase in ROS production.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cell lysate from control and NDMA-treated cells

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Culture and treat cells with NDMA as described in Protocol 1. After treatment, harvest the cells and prepare a cell lysate.

  • Protein Precipitation: Add TCA solution to the cell lysate to precipitate proteins.

  • Reaction with TBA: Add TBA reagent containing BHT to the supernatant.

  • Incubation: Heat the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored product.

  • Measurement: Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Materials:

  • Cell lysate from control and NDMA-treated cells

  • Assay buffer

  • Xanthine oxidase

  • Xanthine

  • A detection reagent that reacts with superoxide (e.g., WST-1)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from control and NDMA-treated cells.

  • Assay Reaction: In a 96-well plate, add the cell lysate, xanthine, and the detection reagent.

  • Initiation of Reaction: Initiate the reaction by adding xanthine oxidase, which will generate superoxide radicals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader. The presence of SOD in the sample will inhibit the reduction of the detection reagent by superoxide, leading to a lower rate of color development.

  • Calculation: Calculate the SOD activity based on the degree of inhibition of the reaction compared to a control without the cell lysate.

Protocol 4: Catalase (CAT) Activity Assay

This protocol measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.

Materials:

  • Cell lysate from control and NDMA-treated cells

  • Phosphate buffer

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer capable of measuring UV absorbance

Procedure:

  • Sample Preparation: Prepare cell lysates from control and NDMA-treated cells.

  • Assay Reaction: In a UV-transparent cuvette or 96-well plate, add the cell lysate to a phosphate buffer.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of H₂O₂.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the consumption of H₂O₂ by catalase.

  • Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of NDMA-Induced Oxidative Stress

NDMA_Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment NDMA NDMA CYP2E1 Metabolic Activation (CYP2E1) NDMA->CYP2E1 Enters cell Reactive_Metabolites Reactive Metabolites CYP2E1->Reactive_Metabolites ROS Increased ROS (O2•-, •OH) Reactive_Metabolites->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Overwhelms Antioxidant_Defense Antioxidant Defense (SOD, CAT, GPx) Antioxidant_Defense->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis DNA_Damage->Apoptosis

Caption: NDMA-induced oxidative stress signaling pathway.

Experimental Workflow for In Vitro Oxidative Stress Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) NDMA_Treatment 2. NDMA Treatment (Dose- and Time-response) Cell_Culture->NDMA_Treatment ROS_Assay 3a. ROS Detection (e.g., DCFH-DA) NDMA_Treatment->ROS_Assay Lipid_Peroxidation_Assay 3b. Lipid Peroxidation (e.g., TBARS) NDMA_Treatment->Lipid_Peroxidation_Assay Antioxidant_Enzyme_Assay 3c. Antioxidant Enzymes (SOD, CAT Activity) NDMA_Treatment->Antioxidant_Enzyme_Assay Data_Analysis 4. Data Quantification and Statistical Analysis ROS_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Antioxidant_Enzyme_Assay->Data_Analysis

Caption: Workflow for assessing NDMA-induced oxidative stress.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the role of oxidative stress in NDMA-mediated cytotoxicity. A thorough understanding of these mechanisms is essential for the toxicological risk assessment of NDMA and for the development of strategies to mitigate its harmful effects. The provided experimental designs can be adapted to specific cell types and research questions, contributing to a more comprehensive evaluation of NDMA's impact on cellular health.

References

Quantifying NDMA Formation from Pharmaceutical Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of N-nitrosodimethylamine (NDMA) from pharmaceutical impurities, along with detailed protocols for its quantification. The information is intended to assist researchers and drug development professionals in understanding, monitoring, and mitigating the risks associated with this potential carcinogen in pharmaceutical products.

Introduction to NDMA Formation in Pharmaceuticals

N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceutical products, leading to product recalls and heightened regulatory scrutiny.[1][2][3] The formation of NDMA in drug substances and products is a complex process that can occur during synthesis, manufacturing, and even storage.[3][4] It typically involves the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine under specific conditions.[4][5][6][7]

The primary precursors for NDMA formation are secondary amines like dimethylamine (DMA), which can be present as an impurity in common solvents such as N,N-dimethylformamide (DMF).[1][5] Tertiary and quaternary amines can also serve as precursors.[5] The nitrosating agents are often nitrite salts present as impurities in raw materials and excipients.[5][6] The reaction is typically favored under acidic conditions.[4] In some cases, the active pharmaceutical ingredient (API) itself can degrade to form the necessary amine precursor, as has been observed with drugs like ranitidine.[7][8][9]

Given the potential health risks, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for NDMA in pharmaceutical products.[1][4] This necessitates the use of highly sensitive and specific analytical methods for the accurate quantification of NDMA at trace levels.

Key Precursors and Formation Pathways

The formation of NDMA from pharmaceutical impurities can be attributed to several key precursors and reaction pathways. Understanding these is crucial for developing effective control strategies.

Common Precursors:

  • Secondary Amines: Dimethylamine (DMA) is a primary precursor to NDMA. It can be introduced as an impurity in reagents and solvents, most notably N,N-dimethylformamide (DMF).[1][5]

  • Tertiary and Quaternary Amines: These can also react with nitrosating agents to form NDMA.[5]

  • Active Pharmaceutical Ingredients (APIs) and their Degradants: Certain drug molecules contain moieties that can degrade to form secondary or tertiary amines, which can then be nitrosated. A well-known example is the degradation of ranitidine.[7][8][9]

  • Nitrosating Agents: Nitrite salts (e.g., sodium nitrite) are the most common nitrosating agents and can be present as impurities in various excipients and other raw materials.[5][6]

Formation Mechanisms:

The primary mechanism for NDMA formation is the nitrosation of a secondary amine (like DMA) by a nitrosating agent (derived from nitrite) under acidic conditions. Tertiary amines can also undergo nitrosative degradation to yield NDMA.

NDMA_Formation_Pathway cluster_precursors Precursors DMA Dimethylamine (DMA) (Secondary Amine Impurity) NDMA N-Nitrosodimethylamine (NDMA) DMA->NDMA Nitrosation Nitrite Nitrite (NO₂⁻) (from Excipient Impurities) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ Acid Acidic Conditions NitrousAcid->NDMA Nitrosation

Caption: General pathway for NDMA formation from DMA and nitrite.

Quantitative Analysis of NDMA

Accurate quantification of NDMA in pharmaceutical products requires highly sensitive analytical techniques due to the low acceptable intake limits. The most commonly employed methods are based on chromatography coupled with mass spectrometry.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are the most widely used techniques for NDMA analysis, offering high sensitivity and selectivity.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is also a powerful technique for the analysis of volatile nitrosamines like NDMA.[10]

  • High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides high mass accuracy, which is particularly useful for differentiating NDMA from matrix interferences, such as isotopes of DMF.[12]

Data Presentation: Quantification Limits of Analytical Methods

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for NDMA using various analytical methods, as reported in the literature. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
LC-MS/MS0.01 ng/mL0.03 ng/mL[13]
HPLC-MS (Single Quadrupole)0.1 ng/mL0.3 ng/mL[1]
GC-MS/MS0.02–0.03 ng/mL0.06–0.09 ng/mL[4]
Headspace-SIFT-MS-2 ng/g[14]

Regulatory Limits for NDMA

Regulatory agencies have set acceptable intake (AI) limits for NDMA to ensure patient safety.

Regulatory GuidelineAcceptable Intake (AI)Reference(s)
ICH M7(R1) / FDA96 ng/day[1][10]

Experimental Protocols

The following are generalized protocols for the quantification of NDMA in pharmaceutical drug substances and products using LC-MS/MS. These protocols should be validated for specific products and matrices.

Protocol 1: Quantification of NDMA in a Drug Substance by LC-MS/MS

Objective: To determine the concentration of NDMA in a drug substance sample.

Materials and Reagents:

  • NDMA analytical standard

  • NDMA-d6 (deuterated internal standard)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Drug substance sample

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of NDMA (e.g., 1 µg/mL) in methanol.

    • Prepare a stock solution of NDMA-d6 (e.g., 1 µg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the NDMA stock solution with a suitable diluent (e.g., 1% formic acid in water) to cover the expected concentration range.

    • Prepare a working internal standard solution (e.g., 10 ng/mL of NDMA-d6) in the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add a known volume of the diluent (e.g., 1188 µL).

    • Add a small, precise volume of the internal standard solution (e.g., 12 µL of 10 µg/mL NDMA-d6).

    • Vortex the sample for 20 minutes to ensure complete dissolution.

    • Centrifuge the sample to pellet any undissolved material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable C18 or polar-embedded column.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Gradient: A suitable gradient to separate NDMA from the API and other matrix components.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • NDMA: Monitor appropriate precursor > product ion transitions (e.g., m/z 75.1 > 43.1).

        • NDMA-d6: Monitor appropriate precursor > product ion transitions (e.g., m/z 81.1 > 46.1).

      • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of NDMA to NDMA-d6 against the concentration of the calibration standards.

    • Determine the concentration of NDMA in the sample by interpolating its peak area ratio from the calibration curve.

    • Calculate the final concentration of NDMA in the drug substance (e.g., in ng/g or ppm).

Experimental_Workflow start Start prep_standards Prepare NDMA and NDMA-d6 Standards start->prep_standards prep_sample Weigh Drug Substance start->prep_sample lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis add_diluent_is Add Diluent and Internal Standard (NDMA-d6) prep_sample->add_diluent_is vortex_centrifuge Vortex and Centrifuge add_diluent_is->vortex_centrifuge transfer Transfer Supernatant to Vial vortex_centrifuge->transfer transfer->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for NDMA quantification in a drug substance.

Mitigation Strategies

To control the formation of NDMA in pharmaceutical products, several mitigation strategies can be employed:

  • Control of Raw Materials: Implement stringent controls on the levels of nitrite impurities in excipients and DMA in solvents and reagents.

  • Process Optimization: Modify synthetic or manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoid high temperatures and acidic conditions where precursors are present).

  • Use of Scavengers: Introduce antioxidants such as ascorbic acid or alpha-tocopherol into the formulation, which can act as nitrite scavengers.[3]

  • pH Adjustment: Increasing the pH of the formulation can help to inhibit the nitrosation reaction.[3]

Conclusion

The formation of NDMA from pharmaceutical impurities is a significant concern for patient safety and requires careful management throughout the drug development and manufacturing lifecycle. A thorough understanding of the formation pathways, coupled with the implementation of robust analytical methods for quantification and effective mitigation strategies, is essential to ensure the quality and safety of pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and professionals working to address this critical issue.

References

Application Notes and Protocols for Accurate NDMA Measurement by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosodimethylamine (NDMA) is a potent mutagenic and carcinogenic compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Its detection in pharmaceuticals, drinking water, and food products has prompted stringent regulatory limits and necessitated highly accurate and sensitive analytical methods for its quantification. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose.

This document provides detailed application notes and experimental protocols for the accurate measurement of NDMA using IDMS coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS/MS). The principle of IDMS involves spiking a sample with a known amount of a stable, isotopically labeled version of the analyte (e.g., NDMA-d6).[2] This internal standard behaves almost identically to the native NDMA during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This ensures a high degree of accuracy and precision, which is critical for regulatory compliance and risk assessment.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore experiences the same losses during sample preparation and ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This approach minimizes errors associated with sample matrix interference and variations in analytical conditions.[2]

Metabolic Activation Pathway of NDMA

Understanding the metabolic fate of NDMA is crucial in toxicology and drug development. NDMA itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver.[1] This process, known as α-hydroxylation, forms an unstable intermediate that spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[1][4] This ion is a powerful alkylating agent that can methylate DNA, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1][5] A minor detoxification pathway, denitrosation, also exists.[4]

NDMA_Metabolism cluster_activation Bioactivation Pathway cluster_detox Detoxification Pathway NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP450 (e.g., CYP2E1) α-hydroxylation NDMA->CYP2E1 Denitrosation Denitrosation NDMA->Denitrosation Intermediate α-hydroxyNDMA (Unstable Intermediate) CYP2E1->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Diazonium Methyldiazonium Ion (Reactive Electrophile) Decomposition->Diazonium DNA DNA Diazonium->DNA Alkylation Adducts Methylated DNA Adducts (e.g., O⁶-methylguanine) DNA->Adducts Carcinogenesis Carcinogenesis Adducts->Carcinogenesis Methylamine Methylamine Denitrosation->Methylamine Nitrite Nitrite Denitrosation->Nitrite

Figure 1. Metabolic activation and detoxification pathways of NDMA.

Experimental Workflow for NDMA Analysis

The general workflow for NDMA analysis using isotope dilution mass spectrometry involves several key stages, from sample receipt to final data reporting. Each step is critical for achieving accurate and reliable results.

Figure 2. General experimental workflow for IDMS analysis of NDMA.

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated IDMS methods for NDMA quantification in various matrices. These values demonstrate the high sensitivity and accuracy of the technique.

Table 1: Method Detection and Quantification Limits

Matrix Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Drinking Water EPA Method 521 (GC-MS/MS) 0.28 ng/L 1.6 ng/L [6]
Valsartan Drug Product LC-MS/MS 0.08 ppm 0.2 ppm [7]
Ranitidine Drug Product LC-MS/MS 0.3 ng/mL (0.01 ppm) 1.0 ng/mL (0.033 ppm) [8]

| Meat Products | GC-MS/MS | - | 0.3-0.4 µg/kg |[3] |

Table 2: Accuracy and Precision Data

Matrix Spiked Concentration Accuracy (Recovery %) Precision (RSD %) Reference
Meat Products 0.5, 1, 10 µg/kg 95 - 110% 5 - 11% [3]
Various Pharmaceuticals Quality Control Levels 85 - 115% < 10% [9]

| Drinking Water | - | - | 4% (replicates) |[10] |

Experimental Protocols

Protocol 1: NDMA in Pharmaceutical Tablets (e.g., Ranitidine, Valsartan) by LC-MS/MS

This protocol is a generalized procedure based on methods for analyzing NDMA in solid dosage forms.[7][11][12]

1. Materials and Reagents

  • NDMA reference standard

  • NDMA-d6 internal standard (ISTD)

  • LC-MS grade methanol, water, and formic acid

  • Homogenizer (e.g., mortar and pestle or tablet crusher)

  • Vortex mixer, ultrasonic bath, centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an APCI or ESI source

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of NDMA and NDMA-d6 in methanol (e.g., 1000 µg/mL).

  • Intermediate Standards: Prepare intermediate dilutions from the stock solutions.

  • Internal Standard Spiking Solution: Dilute the NDMA-d6 stock to a working concentration (e.g., 500 ng/mL in methanol).[11]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NDMA working solution into a blank matrix or solvent, followed by the addition of a fixed amount of the ISTD solution. A typical range is 1.0 - 100 ng/mL.[8]

3. Sample Preparation

  • Weigh and crush a sufficient number of tablets to obtain a representative homogenized powder.

  • Accurately weigh approximately 100 mg of the homogenized powder into a 15 mL centrifuge tube.[11]

  • Add a precise volume of the ISTD solution (e.g., 200 µL of 500 ng/mL NDMA-d6).[11]

  • Add extraction solvent (e.g., 300 µL of methanol followed by 9.5 mL of water).[11]

  • Vortex the sample vigorously for 1 minute.

  • Extract the sample in an ultrasonic bath for 5-10 minutes.[11]

  • Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[8][12]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Conditions (Example)

  • Column: C18 reverse-phase column (e.g., Waters HSS-T3, 100 x 3.0mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A suitable gradient to separate NDMA from the drug substance and other interferences.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • NDMA transition (Quantifier): e.g., m/z 75.1 → 43.1

    • NDMA transition (Qualifier): e.g., m/z 75.1 → 58.1

    • NDMA-d6 transition: e.g., m/z 81.1 → 46.1

5. Quantification

  • Integrate the peak areas for the NDMA and NDMA-d6 quantifier ions.

  • Calculate the peak area ratio (NDMA / NDMA-d6) for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NDMA in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: NDMA in Drinking Water by SPE and GC-MS/MS (Based on EPA Method 521 Principles)

This protocol outlines the key steps for solid-phase extraction (SPE) followed by GC-MS/MS analysis, a common method for environmental water samples.[6][13]

1. Materials and Reagents

  • NDMA reference standard and NDMA-d6 internal standard

  • GC-grade dichloromethane (DCM)

  • Solid Phase Extraction (SPE) cartridges (e.g., activated coconut charcoal or Ambersorb).[14]

  • Nitrogen evaporator

  • GC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

2. Standard Preparation

  • Prepare stock, intermediate, and calibration standards in dichloromethane, similar to the LC-MS/MS protocol. The calibration range should be appropriate for trace-level detection (e.g., 1-100 ng/L).

3. Sample Preparation

  • Collect a 500 mL water sample in a clean glass bottle.

  • Spike the sample with a known amount of NDMA-d6 internal standard.

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM followed by methanol and then reagent water.

  • Pass the entire 500 mL water sample through the SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).

  • After loading, dry the cartridge thoroughly under vacuum or with nitrogen gas.

  • Elute the trapped analytes from the cartridge with a small volume of dichloromethane (e.g., 2 x 5 mL).

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS/MS Conditions (Example)

  • Column: A suitable capillary column for nitrosamine analysis (e.g., DB-624 or equivalent).

  • Injection: Large Volume Injection (LVI) to enhance sensitivity.

  • Carrier Gas: Helium.

  • Ionization: Chemical Ionization (CI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for NDMA and NDMA-d6.

5. Quantification

  • The quantification process is analogous to the LC-MS/MS method, using the ratio of the native NDMA signal to the NDMA-d6 signal and comparing it against a calibration curve.

Conclusion

Isotope Dilution Mass Spectrometry is an indispensable tool for the accurate and reliable quantification of NDMA in a variety of matrices, including pharmaceuticals and drinking water. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring data of the highest quality for regulatory submissions, quality control, and public health protection. The protocols provided herein offer a robust framework for laboratories to develop and validate their own methods for NDMA analysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in NDMA analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosodimethylamine (NDMA) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during NDMA analysis, offering potential causes and solutions in a question-and-answer format.

Q1: I'm observing poor sensitivity and low signal-to-noise for my NDMA peak. What could be the cause and how can I improve it?

A1: Low sensitivity is a common issue often linked to matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of NDMA. Here are several potential causes and troubleshooting steps:

  • Ion Suppression from Matrix Components: The most common cause is interference from the sample matrix.

    • Solution 1: Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at isolating analytes from complex matrices.[1]

    • Solution 2: Optimize Chromatography: Ensure chromatographic separation of NDMA from the bulk of the matrix components. Co-elution of the Active Pharmaceutical Ingredient (API) with the target analyte can lead to ionization effects.[2] Experiment with different column chemistries, such as a biphenyl stationary phase which can offer better retention for NDMA compared to a standard C18 column.[3] Modifying the gradient elution program can also help resolve NDMA from interfering peaks.

    • Solution 3: Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4] However, be mindful that this will also dilute your analyte, so this approach is best when your initial analyte concentration is sufficiently high.

  • Suboptimal Instrument Parameters: The mass spectrometer settings may not be optimized for NDMA in your specific matrix.

    • Solution 1: Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for NDMA analysis and can provide a more robust ionization step.[2][5][6] If using ESI, meticulous optimization of source parameters is critical.

    • Solution 2: Optimize Gas Settings: Adjusting gas flows can significantly impact sensitivity. For instance, increasing the curtain gas pressure can reduce background noise and improve the limit of quantitation (LOQ).[3] Similarly, optimizing the cone gas flow rate can help reduce the presence of solvent clusters and other interfering ions, leading to improved signal-to-noise.[7]

    • Solution 3: Instrument Cleaning: High matrix loads can contaminate the mass spectrometer, leading to decreased sensitivity over time.[3] Regular cleaning of the ion source is crucial.

Below is a general workflow for troubleshooting low sensitivity in NDMA analysis.

G start Start: Low NDMA Sensitivity dilution Dilute Sample Extract start->dilution sample_prep Optimize Sample Preparation (e.g., SPE, LLE) chromatography Optimize Chromatography (Column, Gradient) sample_prep->chromatography instrument_opt Optimize MS Parameters (Source, Gas, Voltages) chromatography->instrument_opt check_sensitivity Sensitivity Improved? dilution->check_sensitivity instrument_opt->check_sensitivity check_sensitivity->sample_prep No end End: Analysis Optimized check_sensitivity->end Yes further_investigation Further Investigation Needed (e.g., Different MS System) check_sensitivity->further_investigation Still No

Troubleshooting workflow for low NDMA sensitivity.

Q2: My results are not reproducible, and I see significant variability between injections of the same sample. What could be the problem?

A2: Poor reproducibility is often a symptom of inconsistent matrix effects or sample preparation.

  • Inconsistent Sample Cleanup: Variability in your sample preparation can lead to differing levels of matrix components in each vial.

    • Solution: Automate the sample preparation process if possible. If performing manually, ensure consistent execution of each step, particularly for techniques like SPE or LLE.

  • Matrix Buildup on the Column: Over time, matrix components can accumulate on the analytical column, leading to shifting retention times and altered peak shapes.

    • Solution: Implement a column wash step at the end of each run or batch to elute strongly retained matrix components. Regularly replacing the guard column can also help protect the analytical column.

  • Use of an Internal Standard: The absence of a suitable internal standard can make it difficult to correct for variations.

    • Solution: The most effective way to correct for matrix effects and improve reproducibility is to use a stable isotope-labeled internal standard (SIL-IS) for NDMA (e.g., NDMA-d6).[8] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.[8]

The diagram below illustrates the principle of using a stable isotope-labeled internal standard.

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard A Analyte (NDMA) in Matrix B Ion Suppression A->B C Variable Signal B->C D Analyte (NDMA) + SIL-IS in Matrix E Ion Suppression (Affects both equally) D->E F Ratio of Analyte/SIL-IS is Constant E->F

Principle of stable isotope dilution for matrix effect correction.

Q3: I suspect matrix effects are impacting my quantification, but how can I confirm and quantify this effect?

A3: There are established methods to evaluate the extent of matrix effects.

  • Post-Column Infusion: This method provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.

    • Methodology: A standard solution of the analyte is continuously infused into the mobile phase stream after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This is a quantitative approach to determine the percentage of matrix effect.

    • Methodology: Compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a pure solvent.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[9][10]

Q2: Which sample preparation techniques are most effective for reducing matrix effects in NDMA analysis?

A2: The choice of sample preparation technique depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples by selectively retaining the analyte while washing away interfering matrix components.[1]

  • Liquid-Liquid Extraction (LLE): Another robust technique for separating the analyte from the matrix based on differential solubility.[1]

  • Protein Precipitation: Commonly used for biological samples like plasma or serum to remove proteins, which are a major source of matrix effects.

Q3: When should I use APCI instead of ESI for NDMA analysis?

A3: Atmospheric Pressure Chemical Ionization (APCI) is generally recommended for NDMA analysis, especially in complex matrices, because it is less prone to matrix-based ionization effects compared to Electrospray Ionization (ESI).[2][5][6] ESI is a solution-based ionization technique, making it more susceptible to competition for charge from co-eluting matrix components.[7] APCI, being a gas-phase ionization technique, is often more robust in such scenarios.[4][7]

Q4: Can I just use matrix-matched calibration standards to compensate for matrix effects?

A4: Yes, using matrix-matched calibration standards is a valid approach to compensate for matrix effects.[8] This involves preparing your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same degree of ion suppression or enhancement. However, obtaining a truly blank matrix can be challenging, especially in drug product analysis.[5] In such cases, the standard addition method or the use of a stable isotope-labeled internal standard are preferred alternatives.[5][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NDMA in a Drug Product Matrix

This is a general protocol and may require optimization for your specific drug product.

  • Sample Preparation: Weigh and dissolve the drug product in an appropriate solvent (e.g., methanol or a water/organic mixture).[3] Centrifuge to pellet any insoluble excipients.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing conditioning solvents as recommended by the manufacturer (typically methanol followed by water).

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining NDMA.

  • Elution: Elute NDMA from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or a compatible solvent for LC-MS injection.

The workflow for this SPE protocol is visualized below.

G start Start: Drug Product Sample dissolve Dissolve in Solvent & Centrifuge start->dissolve load Load Sample Supernatant dissolve->load condition Condition SPE Cartridge condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute NDMA wash->elute reconstitute Evaporate & Reconstitute for Injection elute->reconstitute end Analyze by LC-MS reconstitute->end

A general workflow for Solid-Phase Extraction (SPE).

Protocol 2: Method of Standard Addition for NDMA Quantification

This method is useful when a blank matrix is not available and helps to correct for proportional matrix effects.

  • Sample Preparation: Prepare the sample extract as you normally would.

  • Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is your unknown).

    • Spike the remaining aliquots with increasing, known concentrations of an NDMA standard. The spike levels should be chosen to bracket the expected concentration of NDMA in the sample.

  • Analysis: Analyze all aliquots by LC-MS.

  • Data Analysis:

    • Create a calibration curve by plotting the measured peak area on the y-axis against the added concentration of the standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of NDMA in the original, unspiked sample.

Data Summary Tables

Table 1: Comparison of Ionization Techniques for NDMA Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Solution-phase ionizationGas-phase ionization[4]
Susceptibility to Matrix Effects Higher, more prone to ion suppression[11]Lower, generally more robust for complex matrices[2][5][7]
Typical Analytes Polar to moderately polar compoundsLess polar, volatile, and semi-volatile compounds
Recommendation for NDMA Can be used, but requires extensive optimization and cleanup[6]Preferred method for robust, routine analysis[2][6]

Table 2: Effectiveness of Different Strategies to Mitigate Matrix Effects

StrategyPrincipleEffectivenessKey Considerations
Sample Dilution Reduces concentration of interfering matrix components.[4]Simple and effective for moderate matrix effects.Reduces analyte concentration, potentially impacting LOQ.[11]
Improved Sample Cleanup (SPE/LLE) Removes matrix components prior to analysis.Highly effective, can significantly reduce ion suppression.Can be time-consuming and may require method development.
Chromatographic Separation Resolves analyte from co-eluting interferences.[3]Crucial for minimizing matrix effects at the source.Requires careful column selection and gradient optimization.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in blank matrix.[8]Effective if a true blank matrix is available.Difficult to obtain a truly blank matrix for many sample types.[5]
Stable Isotope Dilution (SID) Uses a labeled internal standard that co-elutes and experiences the same matrix effects.[8]Considered the "gold standard" for correcting matrix effects.[8]Can be expensive due to the cost of labeled standards.[8]
Standard Addition Quantifies analyte by spiking known amounts into the sample itself.[10]Very effective for correcting proportional matrix effects when a blank matrix is unavailable.More labor-intensive as it requires multiple analyses per sample.

References

Improving sensitivity of NDMA detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-nitrosodimethylamine (NDMA) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of NDMA detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is NDMA, and why is its sensitive detection critical?

N-nitrosodimethylamine (NDMA) is a semi-volatile organic compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] It can form as a byproduct during industrial processes and the manufacturing of pharmaceutical products.[1][3][4] Due to its potential cancer risk even at low levels of exposure, regulatory bodies like the FDA have set stringent acceptable daily intake limits, such as 96 ng/day for ranitidine products.[5] Therefore, highly sensitive and selective analytical methods are required to detect and quantify NDMA at trace levels to ensure consumer and patient safety.[3][6]

Q2: What are the primary analytical techniques used for NDMA detection?

The most common and reliable techniques for NDMA analysis are chromatography-based methods coupled with mass spectrometry. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): These are well-established methods, often employing techniques like headspace injection for volatile nitrosamines.[7][8] GC coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers excellent sensitivity and selectivity, helping to distinguish NDMA from matrix interferences.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): LC-based methods are preferred for some samples as they avoid the high temperatures of GC inlets, which can cause artificial formation of NDMA from certain drug substances like ranitidine.[3][10] LC-HRMS is also a powerful tool for this application.[11]

Q3: What are the main challenges in achieving high sensitivity for NDMA in complex matrices like pharmaceuticals?

Detecting NDMA at trace levels is challenging due to several factors:

  • Matrix Effects: Complex sample matrices (e.g., active pharmaceutical ingredients (APIs), excipients) can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate quantification.[6][12][13][14]

  • Low Analyte Concentration: NDMA is often present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive instrumentation.

  • Interferences: Background ions or co-eluting compounds from the matrix can have the same mass-to-charge ratio as NDMA, leading to false positives.[1][9] High-resolution instruments are often needed to resolve these interferences.[9]

  • Analyte Volatility and Loss: NDMA is a small, volatile molecule, and can be lost during sample preparation steps that involve evaporation.[13]

  • Artifact Formation: High temperatures in GC injection ports can cause the degradation of some drug molecules (e.g., ranitidine) leading to the artificial formation of NDMA.[6][10]

Troubleshooting Guide

This guide addresses specific issues encountered during NDMA analysis.

Problem: High Background Noise or Matrix Interference

  • Possible Causes:

    • Contamination from solvents, reagents, or sample handling equipment.[15]

    • Co-elution of matrix components with NDMA.[1][9]

    • Insufficient selectivity of the mass spectrometer.

  • Solutions:

    • Instrument Optimization: For LC-MS, increase the curtain gas pressure to reduce system contamination and background noise.[12]

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., GC-Orbitrap) to achieve high resolving power, which can separate the NDMA signal from background ions.[1][9] For example, a resolving power of at least 7,000 is needed to separate the NDMA molecular ion (m/z 74.04747) from common background ions like silicone (m/z 74.0469).[9]

    • Tandem Mass Spectrometry (MS/MS): Employ MS/MS with Multiple Reaction Monitoring (MRM) to increase selectivity and reduce background noise.[2]

    • Sample Preparation: Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before analysis.[12][16]

    • System Blank Analysis: Regularly analyze blank samples to check for contamination in the analytical system.[15]

Problem: Poor Sensitivity or Low Analyte Signal

  • Possible Causes:

    • Matrix-induced ion suppression in the MS source.[14]

    • Inefficient sample extraction and concentration.

    • Suboptimal ionization technique for the analyte/matrix combination.

    • Low solubility of the API, limiting the sample concentration that can be achieved.[14]

  • Solutions:

    • Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for NDMA analysis as it is generally less susceptible to matrix effects.[13][17]

    • Improve Sample Preparation: Use an effective extraction technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix components.[18][19] Automated sample preparation can improve reproducibility.[20]

    • Chromatography: Select an appropriate chromatography column. A biphenyl stationary phase often provides better retention for NDMA compared to a standard C18 column.[12]

    • Standard Addition: If a blank matrix is unavailable for creating matched calibration standards, use the standard addition method for quantification to compensate for matrix effects.[17]

Problem: Low or Inconsistent Recovery

  • Possible Causes:

    • Inefficient extraction from the sample matrix.[14]

    • Loss of volatile NDMA during solvent evaporation steps.[13]

    • Degradation of NDMA during sample processing.

  • Solutions:

    • Use Isotope-Labeled Internal Standards: Incorporate an isotopically labeled internal standard (e.g., NDMA-d6) at the beginning of the sample preparation process.[16] This allows for the correction of analyte loss during extraction and analysis.

    • Optimize SPE Method: Ensure the SPE cartridge material (e.g., coconut charcoal) and elution solvents are optimized for NDMA.[16][18] Automated SPE can improve consistency.[16]

    • Avoid Evaporation: Minimize or avoid solvent evaporation steps where possible. If concentration is necessary, use a gentle stream of nitrogen at room temperature.

    • Check Recovery in Different Matrices: Validate the extraction method by performing spike recovery experiments in various matrices (e.g., reagent water, wastewater, drug product placebo).[16][18]

Problem: Chromatographic Issues (Poor Peak Shape, Shifting Retention Time)

  • Possible Causes:

    • Matrix components overloading the analytical column.[12]

    • Mismatch between the sample diluent and the mobile phase.[12]

    • Inappropriate column chemistry for NDMA.

  • Solutions:

    • Dilution: Dilute the sample extract to reduce the concentration of matrix components being injected onto the column.

    • Sample Cleanup: Use a cleanup procedure like centrifugation and filtration to remove insoluble materials.[12]

    • Optimize Chromatography: Test different column phases. A biphenyl or polar-embedded phase may offer better retention and peak shape for the polar NDMA molecule than a traditional C18 phase.[12] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[12]

Data Summary: NDMA Detection Capabilities

The following table summarizes the performance of various analytical methods for NDMA detection across different sample types.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-Orbitrap MSDrinking Water0.1 ng/L-[1][9]
GC-Triple Quadrupole MS (PCI)Water0.20 ng/L (ppt)0.56 ng/L (ppt)
LC-MS/MS (APCI)Ranitidine (Drug Product)-0.75 ng/mL (ppb)[21]
GC-MS/SIM (SPE)Pharmaceuticals-16 ng/kg[19]
HPLC-FLD (Derivatization)Lisinopril (API)4.7 ng/mL-[22]
GC-MS/MSWater0.26 ng/L-[23]

Note: LOD/LOQ values are highly dependent on the specific instrument, method, and matrix. The values presented are for comparison purposes.

Experimental Protocols & Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for NDMA in Water

This protocol is based on methodologies similar to U.S. EPA Method 521 for concentrating nitrosamines from aqueous samples.[18]

  • Sample Preservation: If required, add a dechlorinating agent and a preservative to the water sample to prevent NDMA degradation.

  • Internal Standard Spiking: Spike the sample (typically 500 mL) with an isotopically labeled internal standard (e.g., NDMA-d6) to monitor extraction efficiency.

  • Cartridge Conditioning: Condition an activated coconut charcoal SPE cartridge by sequentially passing 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water through it.[16]

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 15 mL/min).[16]

  • Cartridge Rinsing & Drying: Rinse the cartridge with reagent water and then dry it completely using a stream of nitrogen gas for at least 10 minutes.[16]

  • Elution: Elute the trapped analytes from the cartridge with a small volume of DCM (e.g., 10 mL).[16]

  • Concentration: If necessary, concentrate the eluate to a final volume (e.g., 0.5-1.0 mL) under a gentle stream of nitrogen at room temperature.

  • Analysis: The final extract is now ready for analysis by GC-MS/MS or another suitable technique.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Spike Spike with NDMA-d6 Sample->Spike Load Load onto Conditioned SPE Cartridge Spike->Load Rinse Rinse & Dry Cartridge (Nitrogen Gas) Load->Rinse Elute Elute with Dichloromethane Rinse->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analysis Analyze by GC-MS/MS Concentrate->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of NDMA from water samples.

Protocol 2: LC-MS/MS Analysis of Pharmaceutical Products

This protocol outlines a general approach for analyzing NDMA in solid dosage forms.

  • Sample Preparation:

    • Weigh approximately 100-300 mg of homogenized or powdered drug product into a centrifuge tube.[15][21]

    • Add a known volume of an appropriate solvent (e.g., methanol, or a water/methanol mixture).[15][21] The choice of solvent may need to be optimized for each specific drug product to ensure complete dissolution of the API and extraction of NDMA.[14]

    • Add the internal standard solution (e.g., NDMA-d6).[15]

    • Vortex and/or sonicate the sample to ensure thorough extraction.

  • Cleanup:

    • Centrifuge the sample to pellet insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter (PVDF is common) into an HPLC vial.[10]

  • LC-MS/MS Conditions:

    • Column: A column that provides good retention for small polar molecules, such as a biphenyl or HSS T3 phase, is recommended.[12][21]

    • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid.

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode, as it is often more robust against matrix effects for NDMA analysis.[13]

    • Detection: Monitor at least two MRM transitions for NDMA and its labeled internal standard to ensure accurate identification and quantification.

G cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Weigh Homogenized Drug Product Solvent Add Solvent & Internal Standard Sample->Solvent Extract Vortex / Sonicate Solvent->Extract Centrifuge Centrifuge to Pellet Solids Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analysis Inject into LC-MS/MS (APCI Source) Filter->Analysis

Caption: Workflow for preparing and analyzing NDMA in solid pharmaceutical products.

Troubleshooting Logic for Low NDMA Sensitivity

This diagram provides a logical workflow for diagnosing and solving issues related to poor analytical sensitivity.

G Troubleshooting Flowchart: Low Sensitivity Start Low or No NDMA Signal Detected CheckRecovery Is Internal Standard (IS) Recovery Acceptable? Start->CheckRecovery CheckInstrument Is Instrument Sensitivity OK? (Analyze Calibration Standard) CheckRecovery->CheckInstrument Yes OptimizePrep Problem is Sample Prep - Optimize SPE/Extraction - Check for Analyte Loss CheckRecovery->OptimizePrep No MatrixEffect Problem is Matrix Effect (Ion Suppression) CheckInstrument->MatrixEffect No OptimizeMS Problem is MS Settings - Tune Instrument - Optimize Source (e.g., APCI) CheckInstrument->OptimizeMS Yes, but signal is still low Dilute Solution: - Dilute Sample Extract - Improve Sample Cleanup MatrixEffect->Dilute OptimizeChroma Problem is Chromatography - Check Column - Check Mobile Phase OptimizeMS->OptimizeChroma

Caption: A decision tree for troubleshooting low sensitivity in NDMA analysis.

References

Preventing artifactual formation of NDMA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the artifactual formation of N-nitrosodimethylamine (NDMA) during sample preparation for analysis.

Troubleshooting Guide

This guide addresses common issues encountered during NDMA analysis that may be related to artifactual formation.

Issue Potential Cause Recommended Action
Unexpectedly high NDMA levels in samples compared to blanks or historical data. Artifactual formation during sample preparation due to the presence of precursors (secondary/tertiary amines and nitrites).1. Review Sample Matrix: Identify potential sources of amines (e.g., API degradation, excipients like HPMC) and nitrites (impurities in excipients).[1] 2. Incorporate a Quenching Agent: Add a nitrite scavenger such as ascorbic acid or ammonium sulfamate to the sample preparation solvent.[2] 3. Optimize pH: Adjust the sample extraction pH to be neutral or slightly basic to minimize the nitrosation reaction, which is favored under acidic conditions.[3] 4. Control Temperature: Perform sample preparation steps at reduced temperatures to slow down the reaction kinetics of NDMA formation.[4][5]
High variability in NDMA results between replicate samples. Inconsistent reaction conditions or inhomogeneous distribution of precursors within the sample matrix.1. Ensure Homogeneity: Thoroughly homogenize the sample material before weighing and extraction. 2. Standardize Procedures: Maintain consistent timing, temperature, and pH across all sample preparations. 3. Pre-treat with Quenchers: Add the quenching agent at the very beginning of the sample preparation process to immediately inhibit any potential reactions.
NDMA detected in a product where it is not expected. Contamination from laboratory environment or artifactual formation during analysis.1. Analyze Blanks: Process method blanks alongside samples to rule out environmental contamination. Ambient air can be a source of NDMA.[6] 2. Evaluate Analytical Method: The use of high temperatures in GC inlets can sometimes lead to artifactual formation. Consider using a validated LC-MS/MS method which typically uses lower temperatures.[7] 3. Change Extraction Solvent: Dichloromethane (DCM) has been shown to promote in-situ NDMA formation.[1] Consider alternative solvents like methanol or acetonitrile.[1]
Decreasing NDMA recovery over time in prepared samples. Degradation of NDMA in the analytical solution.1. Protect from Light: Store prepared samples in amber vials to prevent photodegradation of NDMA. 2. Analyze Promptly: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C).

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for artifactual NDMA formation?

A1: The primary precursors are secondary or tertiary amines and a nitrosating agent.[8] Dimethylamine (DMA) is a common secondary amine precursor that can be present as an impurity in active pharmaceutical ingredients (APIs) or can be a degradation product.[9] Nitrites, often found as trace impurities in various pharmaceutical excipients, can act as nitrosating agents, especially under acidic conditions where they form nitrous acid.[3][8]

Q2: How does pH influence the artifactual formation of NDMA?

A2: The formation of NDMA is highly pH-dependent. The reaction between an amine and a nitrite is catalyzed by acidic conditions, which facilitate the formation of the nitrosating agent, nitrous acid (HNO₂).[3] Generally, as the pH decreases, the rate of nitrosation increases. Therefore, maintaining neutral to basic conditions during sample preparation can significantly reduce the risk of artifactual NDMA formation.[3]

Q3: Can the temperature during sample preparation affect NDMA levels?

A3: Yes, temperature is a critical factor. Higher temperatures can accelerate the chemical reaction between amines and nitrosating agents, leading to increased NDMA formation.[4][5] It is recommended to conduct sample preparation at controlled or reduced temperatures to minimize this risk. Forced degradation studies at elevated temperatures have shown a significant increase in NDMA levels in certain drug products.[4][5]

Q4: What are quenching agents and how do they work?

A4: Quenching agents, also known as nitrosation inhibitors or scavengers, are chemical compounds that are added during sample preparation to prevent the formation of nitrosamines. They work by reacting with the nitrosating agents, primarily nitrites, rendering them unavailable to react with any secondary or tertiary amines present in the sample.[10]

Q5: Which quenching agents are most effective?

A5: Ascorbic acid (Vitamin C) and ammonium sulfamate are commonly used and effective nitrite scavengers.[2] Ascorbic acid has been shown to significantly reduce nitrosamine levels in tablet formulations.[10] The choice of quenching agent may depend on the specific sample matrix and analytical method.

Q6: Can the choice of extraction solvent contribute to artifactual NDMA formation?

A6: Yes, the extraction solvent can play a significant role. The use of dichloromethane (DCM) has been linked to the in-situ formation of NDMA in sample extracts, potentially leading to falsely elevated results.[1] Alternative solvents such as methanol or acetonitrile are often recommended to mitigate this risk.[1]

Q7: Is a washing step necessary during sample preparation?

A7: Incorporating a water washing step after an initial extraction (e.g., with DCM) can be an effective method to remove water-soluble precursors like DMA and nitrite from the organic extract, thereby preventing subsequent NDMA formation.[11]

Data and Protocols

Quantitative Data Summary

Table 1: Influence of Temperature on NDMA Formation in Ranitidine Tablets

Storage ConditionDurationNDMA Concentration (ppm) - Brand ANDMA Concentration (ppm) - Brand B
Initial0 weeks0.192.89
40°C / 75% RH8 weeks11618
60°C1 weekSubstantial IncreaseSubstantial Increase
Data sourced from a study on temperature-dependent formation of NDMA in ranitidine tablets.[4][5]

Table 2: Nitrite Levels in Common Pharmaceutical Excipients

ExcipientNitrite Level (ppm)
Microcrystalline Cellulose (MCC)Varies
LactoseVaries
PovidoneVaries
CrospovidoneVaries
Sodium Starch Glycolate (SSG)Up to 285.6
Hydroxypropyl Cellulose (HPC)As low as 0.9
Reported levels of nitrites can vary significantly between different suppliers and batches.[12]
Experimental Protocols

Protocol 1: LC-MS/MS Analysis of NDMA in Metformin Tablets with Artifact Prevention

This protocol is based on established methods for NDMA analysis in metformin and incorporates steps to prevent artifactual formation.[13]

  • Sample Homogenization: Crush a sufficient number of metformin tablets to obtain a fine, homogeneous powder.

  • Preparation of Extraction Solvent with Quencher: Prepare a solution of 80:20 (v/v) methanol:water. Add ascorbic acid to a final concentration of 0.1% (w/v) to act as a quenching agent.

  • Sample Weighing and Extraction:

    • Accurately weigh approximately 500 mg of the homogenized tablet powder into a 15 mL centrifuge tube.

    • Add 5.0 mL of the extraction solvent containing the quencher.

    • Vortex the tube for 1 minute to ensure the powder is fully wetted.

    • Place the tube on a mechanical shaker for 40 minutes at room temperature.

  • Centrifugation and Filtration:

    • Centrifuge the sample for 15 minutes at 4500 rpm to pellet the excipients.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.

    • Transfer the remaining filtered sample into an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: A suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate NDMA from metformin and other matrix components.

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NDMA and its isotopically labeled internal standard (e.g., NDMA-d6).

  • Quantitation: Quantify NDMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.

Visualizations

NDMA_Formation_Pathway cluster_precursors Precursors cluster_conditions Conditions Secondary/Tertiary Amine Secondary/Tertiary Amine NDMA NDMA Secondary/Tertiary Amine->NDMA Nitrosation Nitrite (NO2-) Nitrite (NO2-) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite (NO2-)->Nitrous Acid (HNO2) H+ Acidic pH Acidic pH Acidic pH->Nitrous Acid (HNO2) Nitrosating Agent (e.g., N2O3) Nitrosating Agent (e.g., N2O3) Nitrous Acid (HNO2)->Nitrosating Agent (e.g., N2O3) Nitrosating Agent (e.g., N2O3)->NDMA

Caption: Chemical pathway of artifactual NDMA formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample extraction Add Extraction Solvent + Quenching Agent start->extraction vortex Vortex & Shake extraction->vortex centrifuge Centrifuge vortex->centrifuge filter Filter centrifuge->filter lcms LC-MS/MS Analysis filter->lcms quant Quantitation lcms->quant

Caption: Recommended workflow for NDMA analysis.

References

Technical Support Center: Optimizing S9 Activation Mix for In Vitro NDMA Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro N-nitrosodimethylamine (NDMA) metabolism assays utilizing S9 activation mix.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolic activation of NDMA in vitro?

A1: The metabolic activation of NDMA is primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][3][4] This enzyme facilitates the α-hydroxylation of NDMA, which is a critical step in its conversion to a mutagenic electrophile.[1][4] While other CYP isozymes may be involved, CYP2E1 is the most efficient at this reaction.[1][2]

Q2: Which species of S9 is recommended for NDMA metabolism assays?

A2: Hamster liver S9 is often more sensitive for detecting the mutagenicity of NDMA compared to rat liver S9.[5][6][7][8] Studies have shown that hamster liver S9 mix can induce positive mutagenic responses for NDMA in various bacterial strains where rat liver S9 may not.[5]

Q3: What is the optimal concentration of S9 to use in the activation mix?

A3: Generally, an S9 concentration of 10% (v/v) in the final S9 mix is recommended as a starting point.[9][10] While some protocols have explored concentrations up to 30%, higher concentrations (above 20%) can lead to cytotoxicity in the bacterial strains used in assays like the Ames test, potentially causing a reduction in the observed mutation frequency.[9][10] For NDMA specifically, a 20% rat S9 concentration was found to be effective in reaching the detection limit in certain bacterial strains.[9] However, increasing the S9 content does not always lead to a higher sensitivity.[9][10]

Q4: What are the essential components of the S9 activation mix and their typical concentrations?

A4: The S9 activation mix requires a source of reducing equivalents (NADPH) and cofactors to support the enzymatic activity of the cytochrome P450s. A typical S9 mix includes the S9 fraction, a buffer, and a cofactor mix.

Table 1: Typical Composition of S9 Activation Mix [11][12][13]

ComponentFinal ConcentrationPurpose
S9 Fraction10% - 30% (v/v)Source of metabolic enzymes
NADP+4 mMCofactor for NADPH regeneration
Glucose-6-Phosphate (G6P)5 mM - 25 mMSubstrate for NADPH regeneration
Magnesium Chloride (MgCl₂)8 mMCofactor for isocitrate dehydrogenase
Potassium Chloride (KCl)33 mMMaintains ionic strength
Sodium Phosphate Buffer100 mM (pH 7.4)Maintains physiological pH

Q5: Should I use the plate incorporation or pre-incubation method for NDMA mutagenicity assays?

A5: The pre-incubation method is strongly recommended for testing N-nitrosamines like NDMA as it generally provides higher sensitivity.[5][6][7][14][15] This method involves incubating the test substance, bacterial strain, and S9 mix together for a short period (e.g., 30 minutes) before plating.[5][14]

Q6: Can the solvent used to dissolve NDMA affect the assay outcome?

A6: Yes, the choice of solvent is critical. While dimethyl sulfoxide (DMSO) is a common solvent, it can inhibit CYP2E1 activity, potentially leading to false-negative results for NDMA.[3][5] Water or methanol are often more appropriate vehicles for NDMA in these assays.[5][6][15]

Troubleshooting Guide

Problem 1: No or low mutagenic response observed with NDMA, a known mutagen.

Possible Cause Troubleshooting Step
Suboptimal S9 Species Switch from rat S9 to hamster S9, as it has been shown to be more sensitive for NDMA activation.[5][6][7][8]
Inappropriate Assay Method Ensure you are using the pre-incubation method, which is more sensitive for nitrosamines than the plate incorporation method.[5][6][7][14][15]
Inhibitory Solvent If using DMSO, switch to water or methanol as the solvent for NDMA to avoid inhibition of CYP2E1.[3][5]
Incorrect S9 Concentration Optimize the S9 concentration. While 10% is a good starting point, for NDMA, concentrations up to 20% might be necessary.[9] Avoid concentrations above 20% to prevent cytotoxicity.[9][10]
Inactive S9 Mix Prepare the S9 mix fresh on the day of the experiment and always keep it on ice.[14] Verify the activity of the S9 lot with known positive controls that require metabolic activation, such as 2-anthramine or benzo[a]pyrene.[14]
Degraded Cofactors Ensure the cofactors (NADP+, G6P) are stored correctly and are not expired. Prepare the cofactor solution fresh.

Problem 2: High background or spontaneous reversion rates in control plates with S9.

Possible Cause Troubleshooting Step
Contaminated S9 Check the S9 fraction for bacterial contamination. This can sometimes occur during preparation or handling.[16]
Trace Mutagens in S9 While rare, the S9 itself could contain trace amounts of mutagens from the diet of the source animals. Test the S9 lot without any test compound to assess its intrinsic mutagenicity.
Interaction with Solvent The solvent may be reacting with components of the S9 mix to form mutagenic substances. Run a solvent-only control with the S9 mix.

Problem 3: Decreased mutagenic response at higher NDMA concentrations.

Possible Cause Troubleshooting Step
Cytotoxicity High concentrations of NDMA or its metabolites may be toxic to the bacterial tester strains, leading to a decrease in the number of revertant colonies. Assess the cytotoxicity of your test substance at the concentrations used.
S9 Cytotoxicity At higher S9 concentrations (above 20%), the S9 itself can become cytotoxic to the bacteria.[9][10] Consider reducing the S9 concentration if you observe this effect.
Enzyme Saturation At very high substrate concentrations, the metabolic enzymes in the S9 fraction can become saturated.[1] This is less likely to be the primary cause of a decreasing response but is a possibility.

Experimental Protocols

Protocol 1: Preparation of S9 Activation Mix (10% S9)

This protocol is for the preparation of a 10% S9 activation mix, a commonly used concentration.

Materials:

  • S9 fraction (from induced hamster or rat liver), stored at -80°C

  • Sterile, ice-cold 0.1 M sodium phosphate buffer (pH 7.4)

  • Cofactor solution (prepare fresh):

    • 8 mM MgCl₂

    • 33 mM KCl

    • 5 mM Glucose-6-Phosphate (G6P)

    • 4 mM NADP+

  • Sterile, deionized water

Procedure:

  • Thaw the S9 fraction rapidly in a 37°C water bath and immediately place it on ice.

  • On the day of the experiment, prepare the cofactor solution by dissolving the salts, G6P, and NADP+ in the required volume of sterile water. Keep the solution on ice.

  • To prepare 10 mL of 10% S9 mix, combine the following in a sterile tube on ice:

    • 1 mL of S9 fraction

    • 9 mL of cofactor solution

  • Mix gently by inverting the tube.

  • Keep the S9 activation mix on ice at all times and use it promptly.

Protocol 2: Enhanced Ames Test (Pre-incubation Method) for NDMA

This protocol is adapted from recommendations for testing N-nitrosamines to maximize sensitivity.[5][14]

Materials:

  • Bacterial tester strains (e.g., Salmonella typhimurium TA100, TA1535) cultured overnight to a density of 1-2 x 10⁹ cells/mL.[14]

  • NDMA solutions at various concentrations (dissolved in water or methanol).

  • Positive control (e.g., 2-anthramine for assays with S9 activation).[14]

  • Negative control (solvent vehicle).

  • 10% S9 activation mix (prepared as in Protocol 1).

  • Molten top agar (maintained at 45°C).

  • Minimal glucose agar plates.

Procedure:

  • In sterile test tubes, add the following in order:

    • 0.1 mL of the appropriate bacterial culture.

    • 0.05 mL of the NDMA solution, positive control, or negative control.

    • 0.5 mL of the 10% S9 activation mix.

  • Vortex the tubes gently and incubate them at 37°C for 30 minutes with gentle shaking.[14]

  • After incubation, add 2.0 mL of molten top agar to each tube.

  • Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.

  • Gently tilt and rotate the plates for even distribution and allow the top agar to solidify.

  • Invert the plates and incubate at 37°C for 48-72 hours.[14]

  • Count the number of revertant colonies on each plate.

Visualizations

NDMA_Metabolic_Activation NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 NDMA->CYP2E1 α-hydroxylation AlphaHydroxyNDMA α-hydroxy-NDMA (unstable intermediate) CYP2E1->AlphaHydroxyNDMA Formaldehyde Formaldehyde AlphaHydroxyNDMA->Formaldehyde spontaneous decomposition Methyldiazonium Methyldiazonium Ion (Reactive Electrophile) AlphaHydroxyNDMA->Methyldiazonium spontaneous decomposition DNA_Adducts DNA Adducts Methyldiazonium->DNA_Adducts alkylation Mutagenicity Mutagenicity DNA_Adducts->Mutagenicity

Caption: Metabolic activation pathway of NDMA.

S9_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution (Pre-incubation) cluster_analysis Data Analysis PrepareCultures Prepare Bacterial Cultures Combine Combine Bacteria, NDMA, and S9 Mix PrepareCultures->Combine PrepareS9Mix Prepare S9 Mix & Cofactors PrepareS9Mix->Combine PrepareTestArticle Prepare NDMA dilutions PrepareTestArticle->Combine Incubate Incubate (e.g., 37°C, 30 min) Combine->Incubate Plate Add Top Agar and Plate Incubate->Plate IncubatePlates Incubate Plates (48-72h) Plate->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies AnalyzeData Analyze Data & Assess Mutagenicity CountColonies->AnalyzeData

Caption: Experimental workflow for an NDMA Ames test.

Troubleshooting_Tree Start Low/No Mutagenic Response? CheckMethod Using Pre-incubation Method? Start->CheckMethod Yes CheckS9 Using Hamster S9? CheckMethod->CheckS9 Yes SwitchMethod Switch to Pre-incubation CheckMethod->SwitchMethod No CheckSolvent Solvent is Water/Methanol? CheckS9->CheckSolvent Yes SwitchS9 Switch to Hamster S9 CheckS9->SwitchS9 No CheckControls Positive Controls OK? CheckSolvent->CheckControls Yes SwitchSolvent Switch Solvent (avoid DMSO) CheckSolvent->SwitchSolvent No OptimizeS9Conc Optimize S9 Concentration (10-20%) CheckControls->OptimizeS9Conc Yes CheckS9Activity Check S9 Lot Activity/ Prepare Fresh Mix CheckControls->CheckS9Activity No ResultOK Problem Likely Solved OptimizeS9Conc->ResultOK SwitchMethod->ResultOK SwitchS9->ResultOK SwitchSolvent->ResultOK CheckS9Activity->ResultOK

References

Troubleshooting poor recovery of NDMA in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of N-Nitrosodimethylamine (NDMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues leading to poor NDMA recovery in your experiments.

Frequently Asked Questions (FAQs) - Poor NDMA Recovery

Q1: What are the most common causes for low recovery of NDMA during solid-phase extraction?

Poor recovery of NDMA in SPE can be attributed to several factors throughout the extraction process. These include improper conditioning of the SPE cartridge, suboptimal sample loading flow rate, inappropriate wash solvent strength, incomplete elution of the analyte, or issues with the sorbent itself.[1][2][3][4][5] It is crucial to evaluate each step of your protocol to pinpoint the source of analyte loss.[3][4]

Q2: My NDMA recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery, or poor reproducibility, can stem from several sources. One common issue is the drying of the SPE cartridge bed before the sample is loaded, which can be resolved by re-conditioning the cartridge.[2] Other factors include a sample loading flow rate that is too high, or an elution flow rate that is too fast.[2] Variability in sample matrix, especially in complex samples like wastewater or pharmaceutical formulations, can also lead to inconsistent results.[6][7][8]

Q3: I suspect my wash step is removing NDMA along with interferences. How can I prevent this?

If you suspect analyte loss during the wash step, your wash solvent may be too strong.[1][2] It's a common mistake to be overly cautious and use a weak wash solvent, resulting in a dirty extract. Conversely, a solvent that is too strong can elute the target analyte.[9] To resolve this, you can try reducing the strength of the wash solvent or using a different solvent with lower eluotropic strength.[2][3] It is recommended to test the collected wash fraction for the presence of NDMA to confirm this issue.

Q4: How does the drying step of the SPE cartridge affect NDMA recovery?

The drying step is critical for achieving good recovery. Inadequate drying can leave residual water in the cartridge, which can negatively impact the elution process, leading to inefficient and inconsistent recovery.[10][11] Conversely, excessive drying can also sometimes lead to the loss of volatile analytes like NDMA. For instance, some methods suggest that a 10-minute drying time under vacuum gives better recoveries for certain nitrosamines than a 20-minute drying time. It is important to optimize the drying time and pressure for your specific method.

Q5: Can the choice of sorbent material impact NDMA recovery?

Absolutely. The choice of sorbent is critical and should be tailored to the properties of NDMA and the sample matrix.[9][12] Activated carbon, such as coconut charcoal or Ambersorb 572, is commonly used for NDMA extraction from aqueous samples due to its high affinity for organic molecules.[6][11][13] Using the wrong sorbent can lead to poor retention of NDMA on the cartridge and consequently, low recovery.[1][12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor NDMA recovery in SPE.

G cluster_0 start Start: Poor NDMA Recovery check_protocol Review SPE Protocol Steps start->check_protocol check_conditioning Is Cartridge Conditioning Correct? check_protocol->check_conditioning improper_conditioning Action: Re-condition with appropriate solvents. Ensure bed does not dry out. check_conditioning->improper_conditioning No check_loading Is Sample Loading Flow Rate Optimal? check_conditioning->check_loading Yes improper_conditioning->check_loading improper_loading Action: Decrease loading flow rate. (e.g., 10-15 mL/min) check_loading->improper_loading No check_wash Is Wash Solvent Too Strong? check_loading->check_wash Yes improper_loading->check_wash improper_wash Action: Use a weaker wash solvent. Analyze wash fraction for NDMA. check_wash->improper_wash Yes check_drying Is Cartridge Drying Adequate? check_wash->check_drying No improper_wash->check_drying improper_drying Action: Optimize drying time and vacuum/pressure. Avoid over-drying. check_drying->improper_drying No check_elution Is Elution Incomplete? check_drying->check_elution Yes improper_drying->check_elution improper_elution Action: Increase elution solvent volume or strength. Use multiple elution steps. check_elution->improper_elution No check_sorbent Is Sorbent Choice Correct? check_elution->check_sorbent Yes improper_elution->check_sorbent improper_sorbent Action: Select a sorbent with higher affinity for NDMA (e.g., activated carbon). check_sorbent->improper_sorbent No end Resolution: Improved NDMA Recovery check_sorbent->end Yes improper_sorbent->end

Caption: Troubleshooting Decision Tree for Poor NDMA Recovery in SPE.

Quantitative Data Summary

The following table summarizes reported recovery rates of NDMA under different SPE conditions. This data can be used as a benchmark for your own experiments.

Sorbent TypeSample MatrixElution SolventAverage Recovery (%)Reference
Coconut CharcoalSecondary Wastewater EffluentDichloromethane104-112%[6]
Ambersorb 572Drinking and Surface WaterDichloromethane~94% (calculated from 6% inaccuracy)[13]
Carboxen 572Chlorinated Drinking WaterDichloromethane>95.1%[10]
Activated Coconut CharcoalGroundwaterAcetone61%[11]
Not SpecifiedCough SyrupNot Specified90-120%[14]

Experimental Protocols

Below are detailed methodologies for key steps in the solid-phase extraction of NDMA, based on established methods.

Protocol 1: SPE Cartridge Conditioning

This protocol is a general guideline; always refer to the specific instructions for your chosen SPE cartridge.

  • Sorbent Activation: Pass 5 mL of dichloromethane (DCM) through the cartridge.[6]

  • Solvent Exchange: Pass 5 mL of methanol through the cartridge.[6]

  • Equilibration: Pass 10 mL of reagent water through the cartridge.[6] Ensure the sorbent bed does not go dry before sample loading.

Protocol 2: Sample Loading and Washing
  • Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a controlled flow rate, typically around 10-15 mL/min.[6][10] A flow rate that is too high may result in analyte breakthrough.[12]

  • Cartridge Washing: After loading, rinse the cartridge with 5 mL of reagent water to remove any remaining sample matrix components that are not retained on the sorbent.[6]

Protocol 3: Cartridge Drying and Elution
  • Drying: Dry the cartridge thoroughly by drawing nitrogen gas or air under vacuum through it for a specified time (e.g., 10 minutes).[6][10] This step is crucial to remove residual water.

  • Elution: Elute the retained NDMA from the cartridge using an appropriate organic solvent. Dichloromethane is commonly used.[6][10] A typical elution may involve passing 10-15 mL of the solvent through the cartridge at a flow rate of about 5 mL/min.[6][10]

Standard SPE Workflow for NDMA Analysis

This diagram outlines the typical workflow for solid-phase extraction of NDMA from a water sample.

G cluster_1 SPE Workflow A 1. Cartridge Conditioning (DCM, Methanol, Water) B 2. Sample Loading (e.g., 500 mL at 10-15 mL/min) A->B C 3. Cartridge Washing (Reagent Water) B->C D 4. Cartridge Drying (Nitrogen or Vacuum) C->D E 5. Elution (e.g., 10 mL Dichloromethane) D->E F 6. Extract Concentration (Nitrogen Evaporation) E->F G 7. Analysis (GC-MS/MS or LC-MS/MS) F->G

Caption: Standard Solid-Phase Extraction Workflow for NDMA Analysis.

References

Technical Support Center: Minimizing NDMA Contamination in Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing N-Nitrosodimethylamine (NDMA) contamination in laboratory glassware.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to potential NDMA contamination from glassware.

Issue 1: Unexpected NDMA detection in blanks or negative controls.
Potential Cause Troubleshooting Steps
Insufficient Glassware Cleaning 1. Review your current glassware cleaning SOP. Is it a multi-step process involving a detergent wash, acid and/or base rinse, and a final rinse with high-purity solvent? 2. Implement a more rigorous cleaning protocol (see Recommended General Cleaning Protocol below). 3. Validate your cleaning procedure to ensure it effectively removes NDMA to below your analytical method's limit of quantitation (LOQ).[1][2]
Cross-Contamination from Heavily Contaminated Samples 1. If possible, dedicate glassware for use with high-concentration NDMA standards or samples.[3] 2. If dedicated glassware is not feasible, ensure the most rigorous cleaning protocol is applied after use with highly contaminated items. 3. Process blank samples immediately after cleaning validation runs to confirm the absence of carryover.
Contamination from Cleaning Agents 1. Some detergents may contain amines that could act as NDMA precursors.[2][4] 2. Ensure thorough rinsing (multiple cycles with tap and then deionized water) to remove all detergent residues.[5][6] 3. As a test, clean a set of glassware without detergent (using only solvents and/or acid/base washes) and run a blank analysis.
Environmental Contamination 1. NDMA is volatile and can be present in the laboratory environment.[7] 2. Ensure cleaned glassware is dried and stored in a clean area, away from potential sources of amine or nitrogen oxide vapors.[7] 3. Cover glassware openings with clean aluminum foil or stoppers during storage.
Issue 2: Inconsistent or poor recovery during NDMA analysis.
Potential Cause Troubleshooting Steps
Active Sites on Glass Surface 1. Inadequately cleaned glassware can have active sites that adsorb NDMA, leading to low recovery. 2. Ensure your cleaning protocol includes an acid wash (e.g., hydrochloric or nitric acid) to neutralize basic sites on the glass.[5] 3. For highly sensitive analyses, consider silanizing the glassware to passivate the surface, but verify that the silanizing agent does not introduce interferences.
Residue from Cleaning Agents 1. Detergent or solvent residues can interfere with analytical methods like LC-MS or GC-MS, causing signal suppression or enhancement.[2] 2. Confirm that the final rinse steps of your cleaning protocol are sufficient to remove all cleaning agents. A final rinse with a high-purity solvent compatible with your analytical method is recommended.[6]
pH of the Glassware Surface 1. Residual acidic or basic cleaning agents can alter the pH of the sample, potentially affecting NDMA stability or the efficiency of extraction and analysis. 2. After the final rinse, you can test the pH of the final rinse water to ensure it is neutral.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of NDMA contamination in a laboratory setting?

NDMA contamination can arise from several sources. In the context of drug development and analysis, it can be present as an impurity in active pharmaceutical ingredients (APIs) or form during the manufacturing process.[4] It can also form in the laboratory if precursor molecules, such as secondary or tertiary amines, react with nitrosating agents (e.g., nitrites) under acidic conditions.[4] Solvents like dimethylformamide (DMF) can also be a source of dimethylamine, a precursor to NDMA.[8] Therefore, cross-contamination from samples, reagents, and even cleaning agent residues on glassware is a significant concern.[2][9]

Q2: Is a standard laboratory dishwasher sufficient for cleaning glassware for trace NDMA analysis?

While a laboratory dishwasher can be a useful first step for heavily soiled glassware, it may not be sufficient on its own for trace-level NDMA analysis.[10] Dishwashers may not completely remove all residues, and the detergents used can be a potential source of interfering substances.[10] For sensitive applications, a manual, multi-step cleaning protocol is recommended and should be validated.[1][2]

Q3: What type of water and solvents should be used for the final rinse?

For the final rinse, high-purity water (e.g., deionized, Milli-Q, or equivalent) is essential to remove any remaining traces of detergents and inorganic salts.[5][6] Following the water rinse, it is best practice to perform a final rinse with a high-purity solvent that is compatible with your subsequent analytical method (e.g., methanol or acetone for LC-MS or GC-MS applications). This helps to remove any remaining organic residues and aids in faster drying.[6]

Q4: How can I be certain my cleaning procedure is effective?

The only way to be certain is through a documented cleaning validation study.[1][2][4] This involves demonstrating that your cleaning procedure consistently reduces NDMA and any interfering residues to a predefined acceptable level. The process includes creating a standard operating procedure (SOP), defining acceptance criteria, and performing the cleaning procedure multiple times, followed by sampling and analysis to prove its effectiveness.[1][2]

Q5: How should I store glassware after cleaning to prevent re-contamination?

After cleaning and drying, glassware should be stored in a clean, controlled environment to prevent re-contamination from airborne particles or vapors.[7] Openings should be covered with a protective material like clean aluminum foil or appropriate stoppers. Avoid storing glassware in areas where amine-containing chemicals or acids are frequently used.

Data Presentation

Cleaning Agent Type Examples Purpose Considerations for NDMA Analysis
Detergents Alconox®, Liquinox®, Detonox®[11][12]Removal of organic residues, grease, and general soils.Must be phosphate-free and thoroughly rinsed to prevent interference with analysis and to remove potential amine precursors.[2][4][5]
Acids Hydrochloric Acid (1-10% v/v), Nitric Acid (1-10% v/v)[5]Removes acid-soluble residues, trace metals, and neutralizes basic sites on the glass surface.Effective at removing inorganic contaminants. Must be handled with appropriate safety precautions and rinsed thoroughly.[6]
Bases Potassium Hydroxide in Isopropanol, Sodium Hydroxide in Ethanol[5]Removes acidic residues and stubborn organic matter.Can etch glass surfaces with prolonged contact. Must be rinsed thoroughly to ensure a neutral surface pH.[13]
Organic Solvents Acetone, Methanol, Isopropanol, HexaneRemoves non-polar organic compounds and aids in drying.The final solvent rinse should be of high purity and compatible with the analytical method to be used.[6]

Experimental Protocols

Key Experiment: Validation of Glassware Cleaning Procedure for NDMA Removal

This protocol outlines a method for validating a glassware cleaning procedure using a spike and recovery experiment. The goal is to demonstrate that the cleaning process can effectively remove a known amount of NDMA from the glassware surface.

1. Objective: To provide documented evidence that the established glassware cleaning SOP consistently removes NDMA residue to a level below the acceptance limit (e.g., below the analytical method's LOQ).

2. Materials:

  • Representative glassware items (e.g., beakers, volumetric flasks, vials).

  • NDMA standard solution of known concentration.

  • High-purity solvent for spiking and extraction (e.g., Methanol).

  • Swabs (low in organic contaminants).

  • Validated, sensitive analytical method for NDMA (e.g., LC-MS/MS or GC-MS).

3. Procedure:

  • Pre-Cleaning: Clean all glassware to be used in the validation study according to the SOP being validated.

  • Negative Control: Select a subset of the cleaned glassware. Perform a rinse or swab sampling and analyze to confirm no detectable NDMA is present before spiking.

  • Spiking:

    • Carefully spike a known amount of NDMA standard solution onto a defined surface area of the test glassware. The spiked amount should be relevant to the potential contamination levels encountered, or a level appropriate to challenge the cleaning process.

    • Allow the solvent to evaporate completely in a fume hood, leaving a dried film of NDMA on the surface.

  • Cleaning: Clean the spiked glassware using the exact procedure detailed in the cleaning SOP.

  • Sampling for Residual NDMA:

    • Rinse Method: Add a measured volume of a suitable high-purity solvent to the cleaned and dried glassware. Agitate to ensure the solvent contacts the entire inner surface. Collect the rinse solvent for analysis.

    • Swab Method: Wet a swab with a suitable high-purity solvent. Swab a defined area of the glassware surface (e.g., 10 cm x 10 cm) using a standardized pattern. Extract the swab in a known volume of solvent.

  • Sample Analysis: Analyze the rinse or swab extract samples for NDMA using the validated analytical method.

  • Recovery Calculation: A separate recovery study should be performed by spiking a known amount of NDMA onto a clean piece of glassware and immediately sampling it (without cleaning) to determine the efficiency of the sampling method itself.[14] The final result of the cleaning validation should be corrected for this recovery factor.

  • Acceptance Criteria: The amount of NDMA detected in the samples from the cleaned glassware must be below a pre-established acceptance limit. This limit is often set at not more than the Limit of Quantitation (LOQ) of the analytical method.

4. Validation Runs: The entire procedure should be repeated for a minimum of three independent, successful runs to demonstrate the consistency and robustness of the cleaning procedure.[2]

Visualizations

Logical Workflow for Troubleshooting NDMA Contamination

Start Start: Unexpected NDMA Detected CheckBlank Analyze Method Blank (Solvents & Reagents) Start->CheckBlank NDMA_In_Blank NDMA Detected? CheckBlank->NDMA_In_Blank Source_Solvent Source: Contaminated Solvents/Reagents NDMA_In_Blank->Source_Solvent Yes CheckGlassware Analyze Glassware Blank (Rinse/Swab Clean Glassware) NDMA_In_Blank->CheckGlassware No End Problem Resolved Source_Solvent->End NDMA_In_Glassware NDMA Detected? CheckGlassware->NDMA_In_Glassware ReviewCleaning Review & Enhance Cleaning Protocol NDMA_In_Glassware->ReviewCleaning Yes NDMA_In_Glassware->End No ValidateCleaning Perform Cleaning Validation Study ReviewCleaning->ValidateCleaning Source_Glassware Source: Ineffective Cleaning or Cross-Contamination ValidateCleaning->Source_Glassware Source_Glassware->End

Caption: Troubleshooting workflow for identifying sources of NDMA contamination.

Experimental Workflow for Cleaning Validation

SelectGlassware 1. Select Representative Glassware Spike 2. Spike Surface with Known Amount of NDMA SelectGlassware->Spike Clean 3. Execute Cleaning Procedure (SOP) Spike->Clean Sample 4. Sample Surface (Rinse or Swab) Clean->Sample Analyze 5. Analyze Sample via LC-MS or GC-MS Sample->Analyze Compare 6. Compare Result to Acceptance Criteria Analyze->Compare Pass Validation Passed Compare->Pass Below Limit Fail Validation Failed: Investigate & Revise SOP Compare->Fail Above Limit

Caption: Key steps in the experimental workflow for NDMA cleaning validation.

References

Technical Support Center: Strategies to Reduce NDMA Levels in Drinking Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of N-Nitrosodimethylamine (NDMA) in drinking water.

Frequently Asked Questions (FAQs)

Q1: What is NDMA and why is it a concern in drinking water?

A1: N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[1] Its presence in drinking water is a significant concern due to its potential health risks, even at trace concentrations (nanograms per liter, ng/L).[2] NDMA is not typically found in raw water sources but is primarily formed as an unintended disinfection byproduct during water treatment, particularly when chloramination is used.[1][3][4]

Q2: How is NDMA formed during water treatment?

A2: NDMA formation is a complex process involving the reaction of disinfectants, particularly chloramines (monochloramine and dichloramine), with organic nitrogen-containing compounds that act as precursors.[5][6][7] Key precursors include dimethylamine (DMA), tertiary amines, and quaternary amines, which can be found in source waters impacted by wastewater effluent, industrial discharges, or as residues from water treatment polymers like polyDADMAC.[4][8] The reaction pathway can be influenced by several factors, including pH, temperature, disinfectant dose, and the presence of other substances like bromide.[8]

Q3: What are the regulatory guidelines for NDMA in drinking water?

A3: While there is no federal Maximum Contaminant Level (MCL) for NDMA in the United States, several agencies have established health-based guidelines or action levels.[1] For example, the EPA has set a lifetime cancer risk level of 10⁻⁶ at 0.7 ng/L. Various states and international bodies have also set their own limits, which are typically in the low ng/L range.

Jurisdiction/Agency Guideline/Action Level (ng/L)
U.S. EPA (10⁻⁶ Cancer Risk)0.7
California Public Health Goal3
Ontario, Canada9[2]
Canada (Nationwide MAC)40[2]
World Health Organization (WHO)100[2]

Q4: What are the primary strategies for controlling NDMA in drinking water?

A4: NDMA control strategies can be broadly categorized into three main approaches:

  • Precursor Removal: This involves removing the organic nitrogen compounds that lead to NDMA formation before disinfection. Common methods include adsorption with activated carbon (powdered or granular), membrane filtration (e.g., reverse osmosis), and biological treatment processes.[1]

  • Modification of Disinfection: This strategy aims to minimize NDMA formation by adjusting the disinfection process. This could involve switching from chloramination to a different disinfectant, optimizing the chlorine-to-ammonia ratio, or changing the point of disinfectant application.

  • Direct NDMA Removal: This "end-of-pipe" approach removes NDMA after it has formed. The most common and effective technology for this is ultraviolet (UV) photolysis, which uses UV light to break down the NDMA molecule.[1][9]

Troubleshooting Guides

Guide 1: High NDMA Levels Detected After Chloramination

Problem: NDMA concentrations in the finished water exceed the target level after implementing or optimizing the chloramination process.

Potential Cause Troubleshooting Steps
High Precursor Load in Source Water 1. Conduct an NDMA Formation Potential (NDMA-FP) test on the raw water to quantify the precursor concentration (see Experimental Protocols). 2. Identify potential sources of precursors in the watershed (e.g., wastewater treatment plant effluent, industrial discharges). 3. Evaluate the effectiveness of existing pre-treatment processes (e.g., coagulation, sedimentation) for precursor removal.
Ineffective Pre-Treatment 1. If using activated carbon, see "Guide 2: Ineffective NDMA Precursor Removal by Activated Carbon". 2. Consider pilot testing alternative pre-treatment options like ozone biofiltration or membrane filtration to enhance precursor removal.
Chloramination Process Not Optimized 1. Review the chlorine-to-ammonia ratio. Locally high ratios can lead to the formation of dichloramine, which can increase NDMA formation.[8] 2. Evaluate the mixing of chlorine and ammonia. Poor mixing can create zones with high chlorine concentrations. 3. Investigate the impact of pH. The optimal pH for minimizing NDMA formation is typically outside the neutral range (e.g., pH > 8), though this is water quality dependent.[8]
Use of Amine-Based Polymers 1. If using cationic polymers (e.g., polyDADMAC) for coagulation, assess if they are contributing to the precursor load.[4][10] 2. Consider switching to a different type of coagulant or optimizing the polymer dose.
Guide 2: Ineffective NDMA Precursor Removal by Activated Carbon

Problem: Powdered Activated Carbon (PAC) or Granular Activated Carbon (GAC) is not achieving the desired level of NDMA precursor removal.

Potential Cause Troubleshooting Steps
Incorrect Carbon Type 1. Evaluate the properties of the activated carbon being used. Carbons with a mix of micropores and mesopores, higher surface area, and basic surface chemistry tend to be more effective for NDMA precursor adsorption.[11] 2. Conduct bench-scale tests with different types of activated carbon (e.g., coconut shell-based, coal-based) to identify the most effective one for your specific water matrix.[12]
Insufficient Contact Time or Dose (PAC) 1. Increase the PAC dose in bench-scale tests to determine the optimal concentration for precursor removal.[13][14] 2. Evaluate the mixing efficiency and contact time in the treatment process to ensure adequate interaction between the PAC and the water.
GAC Bed Exhaustion 1. Monitor the NDMA-FP of the GAC effluent to track breakthrough of precursors. NDMA precursor breakthrough may occur before dissolved organic carbon (DOC) breakthrough.[13][14] 2. Replace or regenerate the GAC once performance declines.
Competition from other Organic Matter 1. High concentrations of natural organic matter (NOM) can compete with NDMA precursors for adsorption sites on the activated carbon.[8] 2. Consider pre-treatment steps to reduce the overall organic load before the activated carbon stage.
Guide 3: Low Efficiency of UV Photolysis for NDMA Removal

Problem: The UV disinfection system is not achieving the expected NDMA degradation.

Potential Cause Troubleshooting Steps
Incorrect UV Wavelength 1. NDMA has a maximum absorbance at approximately 227 nm.[9] Low-pressure UV lamps emit at 254 nm, which is effective but may not be optimal.[15] Medium-pressure lamps or excimer lamps emitting at shorter wavelengths (e.g., 222 nm) can be more efficient for NDMA photolysis.[2]
Insufficient UV Dose 1. Verify the UV dose being delivered by the system. A dose of around 1000 mJ/cm² is typically required for a 1-log (90%) reduction of NDMA with a low-pressure lamp.[2][9] 2. Check for lamp fouling or aging, which can reduce UV output. Clean or replace lamps as needed.
UV Scavenging by Water Matrix Constituents 1. Components in the water, such as nitrate and natural organic matter, can absorb UV light, reducing the amount available to degrade NDMA.[2] 2. Measure the UV transmittance (UVT) of the water. Low UVT indicates high absorbance by the matrix and may require a higher applied UV dose.
Presence of Radical Scavengers (for UV/AOP) 1. If using an advanced oxidation process (AOP) like UV/H₂O₂, constituents like bicarbonate and natural organic matter can scavenge hydroxyl radicals, reducing the efficiency of NDMA oxidation. 2. Note that direct photolysis is the primary mechanism for NDMA removal by UV; the addition of hydrogen peroxide offers minimal improvement for NDMA itself but is crucial for other contaminants like 1,4-dioxane.[9]

Data Presentation

Table 1: Efficacy of Different Treatment Technologies for NDMA and Precursor Removal
Treatment TechnologyTargetTypical Removal EfficiencyKey Considerations
Powdered Activated Carbon (PAC) NDMA Precursors20-90%Dependent on carbon type, dose, contact time, and water matrix.[11][13][14]
Granular Activated Carbon (GAC) NDMA Precursors>60-90%Performance depends on bed life; precursor breakthrough can be gradual.[13][14]
Reverse Osmosis (RO) NDMA & PrecursorsHigh removalEffective barrier, but concentrate stream requires management.[1]
Ozonation NDMA PrecursorsVariableCan effectively oxidize some precursors, but may not be effective for all.[16]
UV Photolysis (Low Pressure) NDMA~90% (1-log) at 1000 mJ/cm²Highly effective for direct NDMA destruction; efficiency affected by UVT.[2][9]
UV Photolysis (Excimer Lamp, 222nm) NDMA~4 times more efficient than 254nmHigher efficiency but more impacted by UV-absorbing compounds in water.[2]

Experimental Protocols

Protocol 1: NDMA Formation Potential (NDMA-FP) Test

This protocol is a standardized method to assess the concentration of NDMA precursors in a water sample by converting them to NDMA under controlled, favorable conditions.

Materials:

  • Phosphate buffer solution (to maintain pH 7.0)

  • Monochloramine stock solution (high concentration, e.g., ~4000 mg/L as Cl₂)

  • Ascorbic acid (quenching agent)

  • Amber glass bottles with Teflon-lined caps

  • NDMA analysis equipment (e.g., GC/MS/MS)

Procedure:

  • Collect a water sample in a clean glass bottle.

  • Buffer the sample to pH 7.0 using the phosphate buffer.

  • Add a high dose of the monochloramine stock solution to the sample. A typical target concentration is 2 mM or 140 mg/L as Cl₂.[16]

  • Cap the bottle, ensuring no headspace, and mix thoroughly.

  • Incubate the sample in the dark at a controlled room temperature for an extended period, typically 7 to 10 days, to allow the reaction to go to completion.[16]

  • After the incubation period, quench any remaining disinfectant residual by adding a small amount of ascorbic acid.

  • Analyze the sample for NDMA concentration using a standard analytical method (e.g., EPA Method 521). The resulting NDMA concentration is reported as the NDMA-FP of the original sample.

Protocol 2: Sample Preparation for NDMA Analysis (Based on EPA Method 521)

This protocol outlines the key steps for extracting and concentrating NDMA from a water sample prior to instrumental analysis.

Materials:

  • 0.5 L to 1 L amber glass sample bottles

  • Dechlorinating agent (e.g., ascorbic acid or sodium thiosulfate)

  • NDMA-d₆ (deuterated internal standard)

  • Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal)[17]

  • Methylene chloride (elution solvent)

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Sample Collection: Collect the water sample in an amber glass bottle containing a dechlorinating agent to prevent further NDMA formation.[3] Keep the sample chilled (e.g., 4°C).

  • Spiking: Add a known amount of the deuterated internal standard (NDMA-d₆) to the water sample. This allows for quantification and correction for any losses during the extraction process.[3]

  • Solid Phase Extraction (SPE): Pass the entire water sample through an SPE cartridge. The NDMA and the internal standard will be adsorbed onto the solid phase material.[17]

  • Elution: Elute the adsorbed compounds from the SPE cartridge using a small volume of methylene chloride.

  • Concentration: Gently concentrate the methylene chloride extract to a final volume of approximately 0.5-1.0 mL using a nitrogen evaporator.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis by GC/MS/MS or a similar sensitive instrument.[3][17][18]

Visualizations

NDMA_Formation_Pathway cluster_precursors Precursors cluster_disinfectants Disinfectants DMA Dimethylamine (DMA) (Secondary Amine) Intermediate Unstable Intermediates (e.g., UDMH-Cl) DMA->Intermediate reacts with TertiaryAmine Tertiary Amines (e.g., from polymers) TertiaryAmine->Intermediate reacts with Mono Monochloramine (NH2Cl) Mono->Intermediate Di Dichloramine (NHCl2) Di->Intermediate NDMA NDMA Intermediate->NDMA Oxidation Oxygen Dissolved Oxygen Oxygen->NDMA

NDMA Formation Pathway during Chloramination.

Troubleshooting_Workflow Start High NDMA Detected in Finished Water CheckSource Step 1: Assess Source Water - Perform NDMA-FP Test - Identify Precursor Sources Start->CheckSource HighFP Is NDMA-FP High? CheckSource->HighFP OptimizePretreatment Step 2: Optimize Pre-Treatment - Evaluate/Select Activated Carbon - Test Ozone/Biofiltration HighFP->OptimizePretreatment Yes CheckDisinfection Step 3: Evaluate Disinfection - Check Cl2:NH3 Ratio - Verify pH - Check Polymer Dose HighFP->CheckDisinfection No OptimizePretreatment->CheckDisinfection Monitor Monitor NDMA Levels OptimizePretreatment->Monitor ImplementUV Step 4: Consider NDMA Removal - Evaluate UV Photolysis CheckDisinfection->ImplementUV If still high CheckDisinfection->Monitor ImplementUV->Monitor

Workflow for Troubleshooting High NDMA Levels.

Control_Strategy_Decision_Tree q1 Is NDMA consistently detected above target? q2 Is source water NDMA-FP high? q1->q2 Yes a4 Continue Routine Monitoring q1->a4 No q3 Is precursor removal feasible/effective? q2->q3 Yes a2 Optimize Disinfection: - Adjust Cl2:NH3 Ratio & pH - Change Disinfectant q2->a2 No a1 Focus on Precursor Control: - GAC/PAC Adsorption - Source Water Protection q3->a1 Yes a3 Implement Direct Removal: - UV Photolysis q3->a3 No

Decision Tree for NDMA Control Strategy Selection.

References

Technical Support Center: Enhancing the Stability of NDMA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the integrity and stability of N-Nitrosodimethylamine (NDMA) analytical standards. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of NDMA analytical standards?

A1: The stability of NDMA is primarily influenced by three main factors:

  • Light: NDMA is highly susceptible to degradation by ultraviolet (UV) light.[1][2][3] Direct photolysis, especially by sunlight or laboratory UV lamps, can rapidly break the N-NO bond, leading to the degradation of the standard.[1][4]

  • Temperature: Elevated temperatures can increase the rate of NDMA degradation and formation, particularly in the presence of precursor amines and nitrosating agents.[5][6][7] Storage at high temperatures during accelerated stability studies has been shown to increase NDMA levels in certain drug products.[7][8]

  • pH: The pH of the solution can affect NDMA's stability, particularly its photolytic degradation rate.[9] While the quantum yield of decomposition is relatively constant between pH 2-8, lower pH is generally a more favorable condition for the photolytic degradation of N-nitrosamines in water.[9]

Q2: What are the best practices for storing NDMA analytical standards?

A2: To ensure long-term stability, NDMA standards should be stored with the following precautions:

  • Protection from Light: Always store standards in amber glass vials or containers that block UV light.[10] Avoid exposure to direct sunlight or fluorescent lighting.

  • Controlled Temperature: Store standards in a cool, dark place. For temperature-sensitive materials, use laboratory-grade or explosion-proof refrigerators to maintain a consistent low temperature and prevent degradation.[10][11]

  • Proper Sealing: Ensure containers are tightly sealed to prevent volatilization, as NDMA is a volatile compound.[12][13]

  • Segregation: Store NDMA standards separately from incompatible chemicals, particularly amines and nitrites, to prevent cross-contamination or potential reactions.[10][14]

Q3: How should I handle pure (neat) NDMA and its solutions to minimize risk and degradation?

A3: NDMA is classified as a probable human carcinogen and is volatile, requiring stringent safety measures during handling.[13][15]

  • Use a Contained Environment: All handling of pure or highly concentrated NDMA should be performed in a dedicated laboratory equipped with a fume hood or a glove box to avoid inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Use Diluted Standards: Whenever possible, use commercially prepared, certified diluted standards. This significantly reduces the risks associated with handling the pure, highly potent substance.[13]

  • Solvent Choice: Prepare solutions in high-purity solvents appropriate for your analytical method (e.g., methanol, dichloromethane).[16][17] Be aware that the solvent can influence stability and chromatographic behavior.

Q4: Can NDMA form in my sample during storage or analysis?

A4: Yes, NDMA can form in situ if precursor molecules are present. This can occur during manufacturing, storage, or even sample preparation if the conditions are favorable.[6][14] Key factors for this formation include:

  • Presence of Precursors: Secondary or tertiary amines (like dimethylamine, DMA) can react with nitrosating agents (e.g., nitrites, nitrous acid) to form NDMA.[6][14]

  • Favorable Conditions: The reaction can be catalyzed by heat and acidic conditions.[6] Therefore, controlling the temperature and pH of samples is crucial.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of NDMA during sample preparation.

  • Question: I'm experiencing low and variable recovery of my NDMA standard after solid-phase extraction (SPE) or evaporation steps. What could be the cause?

  • Answer: This is a common issue often attributed to the volatility of NDMA.[12] Exposure to evaporative conditions can lead to significant loss of the analyte.

    • Troubleshooting Steps:

      • Minimize Evaporation: Avoid or shorten any sample evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.

      • Optimize SPE Drying: Inadequate drying of SPE cartridges can lead to inefficient elution and poor recovery. Conversely, excessive drying under a strong vacuum can cause loss due to volatilization. U.S. EPA Method 521 suggests drying the sorbent for 10 minutes under a full vacuum, but improving this step by passing dry air through the cartridge can significantly enhance recovery and repeatability.[18]

      • Check Solvent Choice: Ensure the elution solvent is appropriate and that the volume is sufficient for complete elution from the SPE cartridge.

Issue 2: My analytical results show an NDMA peak in a blank or negative control sample.

  • Question: I'm detecting NDMA in my solvent blanks or control samples that should be free of contamination. What is the source?

  • Answer: This indicates contamination within your analytical system.

    • Troubleshooting Steps:

      • Solvent and Reagent Purity: Verify the purity of all solvents and reagents. Some solvents, like dimethylformamide (DMF), can degrade to form DMA, an NDMA precursor, or can co-elute with NDMA, causing a false positive signal.[8][16]

      • Clean the System: Contamination can occur in the GC or LC injection port, column, or mass spectrometer source. Follow the manufacturer's guidelines for cleaning these components thoroughly.

      • Review Handling Procedures: Ensure that there is no cross-contamination from handling high-concentration standards in the same area or with the same equipment (e.g., syringes, glassware) as your samples and blanks.

Issue 3: I'm observing poor chromatographic peak shape (e.g., tailing, broadening) for NDMA.

  • Question: The NDMA peak in my chromatogram is tailing, making integration and quantification difficult. How can I improve it?

  • Answer: Poor peak shape can result from issues with the analytical column, mobile phase, or interactions with the sample matrix.

    • Troubleshooting Steps:

      • Column Selection: NDMA analysis can be challenging when a high concentration of an active pharmaceutical ingredient (API) is present, which may overlap with the analyte peak.[12] Experiment with different column stationary phases (e.g., PFP) to achieve better separation and peak shape.[16]

      • Check for Active Sites: Peak tailing can be caused by active sites in the GC inlet liner or on the column itself. Use a deactivated liner and ensure the column is in good condition.

      • Mobile Phase pH (for LC): For liquid chromatography, ensure the mobile phase pH is optimal for your column and analyte.

      • Sample Matrix Effects: The sample matrix can interfere with chromatography. Ensure your sample preparation method effectively removes interfering substances.

Quantitative Data on NDMA Stability

The stability of NDMA is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Photodegradation of NDMA

ConditionHalf-Life / Degradation RateSource
Sunlight (Vapor Phase)~5–30 minutes[1]
Sunlight (Aqueous Phase)On the order of several minutes[1]
UV Lamp (Low-Pressure Hg)Nearly complete decomposition within 10 minutes[19]
UV Photolysis (pH 7)Quantum Yield: 0.13 - 0.24[20]

Table 2: Influence of Temperature on NDMA Formation (from PolyDADMAC precursor)

TemperatureRelative NDMA YieldSource
8°CLow[5]
22°CMedium[5]
30°CHigh (Rate significantly higher than at 8-22°C)[5]

Experimental Protocols

Protocol: General Stability Testing of an NDMA Analytical Standard Solution

This protocol is a general guideline based on ICH Q1A(R2) principles for establishing the stability and re-test period of an NDMA standard solution.

1. Objective: To evaluate the stability of a prepared NDMA analytical standard solution under specified storage conditions over time.

2. Materials:

  • NDMA reference standard (preferably a certified diluted solution)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Type 1 amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Validated stability-indicating analytical method (e.g., LC-MS/MS or GC-MS/MS)[17]

  • Controlled environment stability chambers

3. Procedure:

  • Preparation of Standard:

    • Accurately prepare a stock solution of NDMA in the chosen solvent at a known concentration.

    • Use this stock to prepare replicate samples in amber glass vials. Ensure each vial is filled to a similar volume and tightly sealed.

  • Storage Conditions (ICH Q1A):

    • Long-Term Storage: Store a set of samples at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).

    • Accelerated Storage: Store a second set of samples at 40°C ± 2°C / 75% RH ± 5% RH.

    • Photostability: Expose a separate set of samples to light conditions as described in ICH Q1B.

  • Testing Schedule:

    • Initial Analysis (Time 0): Analyze at least three replicate samples immediately after preparation to establish the initial concentration and purity.

    • Long-Term Testing: Test samples at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).

    • Accelerated Testing: Test samples at a minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).

  • Analysis:

    • At each time point, remove the required number of vials from storage.

    • Allow vials to equilibrate to room temperature before opening.

    • Analyze the samples using the validated, stability-indicating method.

    • Record the concentration of NDMA. Note the appearance of any degradation peaks and calculate the purity.

4. Evaluation:

  • Evaluate the data for any "significant change" from the initial results. This may be defined as a loss of potency beyond a certain percentage (e.g., 5%).

  • Plot the concentration of NDMA versus time for each storage condition to determine the degradation trend.

  • Based on the real-time stability data, establish a re-test period or shelf life for the analytical standard solution.

Visualizations

Factors Influencing NDMA Standard Stability

Key Factors Affecting NDMA Standard Stability NDMA NDMA Standard Stability Degradation Degradation (Loss of Analyte) NDMA->Degradation Light Light Exposure (UV, Sunlight) Light->Degradation Photolysis Temp Elevated Temperature Temp->Degradation Accelerates Degradation pH Solution pH pH->Degradation Affects Photolysis Rate Handling Improper Handling & Storage Handling->Degradation Volatility Loss, Contamination

Caption: Logical diagram of factors that can compromise the stability of NDMA standards.

Workflow for NDMA Stability Study

Experimental Workflow for NDMA Stability Testing P 1. Prepare NDMA Standard Solution S0 2. Initial Analysis (Time 0) - Concentration - Purity P->S0 SLT 3a. Long-Term Storage (e.g., 25°C / 60% RH) S0->SLT SAC 3b. Accelerated Storage (e.g., 40°C / 75% RH) S0->SAC SPH 3c. Photostability (ICH Q1B) S0->SPH A 4. Analyze at Scheduled Time Points SLT->A SAC->A SPH->A E 5. Evaluate Data - Degradation Trend - Significant Change? A->E Collect Data R 6. Establish Re-Test Period or Shelf Life E->R Based on Long-Term Data

Caption: A typical workflow for conducting a stability study on NDMA standards.

References

Addressing interferences in electrochemical detection of NDMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of N-nitrosodimethylamine (NDMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common electrochemical techniques for NDMA detection?

A1: Common electrochemical techniques for NDMA detection include cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS).[1] Often, these techniques are paired with modified electrodes, such as those using molecularly imprinted polymers (MIPs), to enhance sensitivity and selectivity.[1][2]

Q2: My sensor signal is weak or non-existent. What are the possible causes?

A2: A weak or absent signal can be due to several factors:

  • Low NDMA Concentration: The NDMA concentration in your sample may be below the limit of detection (LOD) of your sensor.

  • Improper Electrode Preparation: The electrode surface may not be properly cleaned or modified. For MIP-based sensors, incomplete template removal can block binding sites.

  • Electrode Fouling: The electrode surface may be contaminated with adsorbed species from the sample matrix.[3]

  • Incorrect Experimental Parameters: The applied potential range, scan rate, or supporting electrolyte composition may not be optimal for NDMA detection.

Q3: I'm observing high background noise in my measurements. How can I reduce it?

A3: High background noise can obscure the signal from NDMA. To reduce noise:

  • Ensure Proper Grounding and Shielding: Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.

  • Optimize Supporting Electrolyte: Ensure the supporting electrolyte is of high purity and appropriate concentration. Degassing the solution with an inert gas (e.g., nitrogen or argon) before the experiment can remove dissolved oxygen, which can interfere with measurements.

  • Check Electrode Connections: Ensure all electrode connections are secure and free of corrosion.

  • Allow for a Stable Open Circuit Potential (OCP): Before running your experiment, allow the system to stabilize by monitoring the OCP for a few minutes.[4]

Q4: How can I improve the selectivity of my sensor for NDMA?

A4: Improving selectivity is crucial for accurately detecting NDMA in complex samples.[5] Key strategies include:

  • Use of Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized with template molecules (in this case, NDMA), creating specific recognition sites that preferentially bind to NDMA over other structurally similar molecules.[1][6]

  • Electrode Surface Modification: Modifying the electrode with nanomaterials or other selective coatings can enhance its affinity for NDMA.

  • Optimization of pH: The electrochemical behavior of NDMA and potential interferents can be pH-dependent. Optimizing the pH of the supporting electrolyte can help to resolve their signals.[2][3]

Q5: My sensor's response is decreasing over repeated measurements. What should I do?

A5: A decreasing response often indicates electrode fouling or saturation of binding sites.

  • Electrode Surface Regeneration: For reusable electrodes, it's essential to have a regeneration step between measurements. For MIP-based sensors, an electrochemical regeneration step, such as applying a specific potential for a short duration, can be effective in removing bound NDMA.[1]

  • Electrode Polishing: For solid electrodes like glassy carbon, mechanical polishing with alumina slurry can renew the surface.[3]

  • Use of Disposable Electrodes: For some applications, using single-use screen-printed electrodes can ensure consistent performance.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the electrochemical detection of NDMA.

Issue Possible Cause(s) Recommended Solution(s)
Poor Selectivity / Overlapping Peaks Presence of other electroactive compounds with similar redox potentials (e.g., other nitrosamines like NDEA, structurally similar molecules, or components of the sample matrix).[1][3]1. Electrode Modification: Utilize an electrode modified with a Molecularly Imprinted Polymer (MIP) specific to NDMA.[1] 2. Optimize Electrochemical Parameters: Adjust the potential waveform, scan rate, and pH of the supporting electrolyte to better resolve the NDMA peak from interfering signals.[2][3] 3. Sample Pre-treatment: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering species before analysis.[3]
Signal Suppression or Enhancement (Matrix Effects) Complex sample matrices (e.g., wastewater, biological fluids, pharmaceutical formulations) can alter the solution's conductivity or cause electrode fouling.[3]1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] 2. Standard Addition Method: This method compensates for matrix effects by calibrating within the sample matrix itself.[3] 3. Electrode Surface Renewal: For solid electrodes, polish the surface between measurements. For screen-printed electrodes, use a new electrode for each sample.[3]
Low Sensitivity / Weak Signal Low concentration of NDMA, poor electron transfer kinetics at the electrode surface, or the presence of inhibitors.1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and enhance the electrochemical signal.[3] 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of NDMA.[3] 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate NDMA on the electrode surface before measurement.
Irreproducible Results Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH).1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning.[3] 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements. Use a buffer solution to stabilize the pH.[7] 3. Use an Internal Standard: An internal standard can help account for variations in the experimental setup.
Electrode Fouling Adsorption of proteins, polymers, or other large molecules from the sample matrix onto the electrode surface.[3]1. Sensor Regeneration: Apply a potential to electrochemically clean the electrode surface between measurements. For an MIP sensor, applying a potential of 1.0 V vs Ag/AgCl for 5 seconds can be effective.[1] 2. Anti-fouling Coatings: Modify the electrode with anti-fouling layers such as polyethylene glycol (PEG) or Nafion.
Quantitative Data on Interferences

The selectivity of an electrochemical sensor is critical for reliable NDMA detection. The following table summarizes the response of a Molecularly Imprinted Polymer (MIP) sensor to NDMA and other structurally similar compounds.

Compound Concentration (ppb) Relative Response (%) *Reference
NDMA 100100[1]
N,N-dimethylformamide (DMF)100~20[1]
Dimethyl sulfoxide (DMSO)100~15[1]
Tetrahydrofuran (THF)100~10[1]
Acetone100~8[1]
Triethylamine (TEA)100~5[1]

*Relative response is estimated from the published graph and indicates a significantly lower signal for interfering compounds compared to NDMA.

Experimental Protocols

Protocol 1: Fabrication and Use of a Molecularly Imprinted Polymer (MIP) Sensor for NDMA Detection

This protocol is based on the work by Guo et al.[1]

1. Electrode Preparation:

  • Begin with an Indium Tin Oxide (ITO) coated glass slide as the substrate.

  • Deposit a layer of Prussian Blue (PB) onto the ITO surface by performing cyclic voltammetry (CV) cycles in an aqueous solution containing 3 mM FeCl₃, 3 mM K₃Fe(CN)₆, 0.1 M HCl, and 0.1 M KCl.[1]

2. MIP Electropolymerization:

  • Prepare a polymerization solution containing:

    • 5 mM NDMA (template)

    • 7.5 mM 3-aminophenylboronic acid (APBA) (functional monomer)

    • 12.5 mM pyrrole (structural monomer)

    • in 0.01 M phosphate-buffered saline (PBS, pH = 7.4).[1]

  • Perform electropolymerization on the PB-coated ITO electrode using CV by cycling the potential from 0 to 1 V vs Ag/AgCl for four cycles at a scan rate of 50 mV·s⁻¹.[1]

3. Template Removal:

  • Immerse the electrode in an acetic acid/methanol solution (1:1 v/v) for one hour to remove the NDMA template molecules.[1]

  • Rinse the electrode thoroughly with deionized water.

4. Electrochemical Measurement (Linear Sweep Voltammetry - LSV):

  • Immerse the MIP sensor in the sample solution containing NDMA for 10 minutes.[1]

  • Record the LSV scan in 0.1 M KCl solution. The binding of NDMA to the MIP will attenuate the redox peaks of the PB layer.[1]

  • The change in current density (ΔJ) is proportional to the NDMA concentration.

5. Sensor Regeneration:

  • To reuse the sensor, apply a potential of 1.0 V vs Ag/AgCl for 5 seconds in the measurement solution.[1] This will electrochemically remove the bound NDMA and regenerate the sensor for the next measurement.

Protocol 2: General Procedure for Differential Pulse Voltammetry (DPV) of NDMA

This is a general protocol that may require optimization for your specific electrode and system.

1. Electrode Preparation:

  • Use a glassy carbon electrode (GCE) as the working electrode.

  • Polish the GCE surface with 0.3 and 0.05 µm alumina slurry on a polishing pad.

  • Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

2. Electrochemical Measurement:

  • Prepare your sample in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10 minutes.

  • Immerse the GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the electrochemical cell.

  • Set the DPV parameters. Typical parameters might be:[4][8]

    • Initial Potential: -0.4 V

    • Final Potential: -1.2 V

    • Pulse Height: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Run the DPV scan and record the voltammogram. The peak current will be proportional to the concentration of NDMA.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Measurement Cycle ITO ITO Substrate PB PB Deposition ITO->PB MIP_poly MIP Electropolymerization PB->MIP_poly Template_removal Template Removal MIP_poly->Template_removal Incubation Incubate in Sample Template_removal->Incubation LSV LSV Measurement Incubation->LSV Regeneration Electrochemical Regeneration LSV->Regeneration Regeneration->Incubation

MIP Sensor Fabrication and Measurement Workflow

troubleshooting_logic start Problem with NDMA Detection signal_issue Signal Issue? start->signal_issue reproducibility_issue Reproducibility Issue? start->reproducibility_issue weak_signal Weak/No Signal signal_issue->weak_signal Yes overlapping_peaks Overlapping Peaks / Poor Selectivity signal_issue->overlapping_peaks No inconsistent_results Inconsistent Results reproducibility_issue->inconsistent_results Yes check_conc Check NDMA Concentration weak_signal->check_conc check_prep Verify Electrode Prep & Template Removal weak_signal->check_prep check_params Optimize Experimental Parameters weak_signal->check_params use_mip Use MIP Sensor overlapping_peaks->use_mip optimize_ph Optimize pH overlapping_peaks->optimize_ph sample_cleanup Sample Pre-treatment (SPE) overlapping_peaks->sample_cleanup standardize_prep Standardize Electrode Prep Protocol inconsistent_results->standardize_prep control_conditions Control Temp & pH inconsistent_results->control_conditions internal_std Use Internal Standard inconsistent_results->internal_std

Troubleshooting Logic for NDMA Detection

References

Technical Support Center: Trace-Level NDMA Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace-level N-nitrosodimethylamine (NDMA) analysis in food matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Low or No NDMA Recovery Inefficient Extraction: The chosen solvent or extraction technique may not be suitable for the food matrix. Volatile nitrosamines like NDMA can be lost during sample concentration steps.[1]- Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, dichloromethane) to improve extraction efficiency.[2] - Evaluate Extraction Technique: For solid matrices, consider techniques like QuEChERS.[3] For volatile NDMA, dynamic headspace (DHS) or solid-phase microextraction (SPME) can be effective solventless options.[1][4] - Control Evaporation: Carefully optimize the conditions for any solvent evaporation steps to prevent loss of volatile NDMA.[1]
Analyte Degradation: NDMA can be sensitive to high temperatures, which may lead to degradation during sample preparation or analysis.- Avoid High Temperatures: Use low-temperature extraction and concentration methods. If using GC-MS, ensure the inlet temperature is not causing degradation. For some applications, LC-MS/MS is preferred to avoid high temperatures associated with GC.[5]
Matrix Effects: Components of the food matrix can interfere with the ionization of NDMA in the mass spectrometer, leading to signal suppression or enhancement.- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[6] - Use Isotope-Labeled Internal Standards: Spiking samples with a stable isotope-labeled internal standard (e.g., NDMA-d6) can help to correct for matrix effects and recovery losses.[4] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for matrix effects.
High Background or Interferences Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can introduce interfering peaks.- Use High-Purity Solvents and Reagents: Ensure all solvents are of high purity (e.g., HPLC or MS grade). - Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.
Matrix Interference: Complex food matrices can contain compounds that co-elute with NDMA and have similar mass-to-charge ratios.- Optimize Chromatographic Separation: Adjust the chromatographic gradient, change the column, or use a longer column to improve the separation of NDMA from interfering compounds.[2] - Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to differentiate between NDMA and co-eluting interferences with the same nominal mass.[7]
Artifactual Formation of NDMA: The presence of precursors like secondary amines and nitrosating agents in the sample or during analysis can lead to the artificial formation of NDMA.- Control pH: Maintain appropriate pH conditions during sample preparation to minimize nitrosation reactions. - Add Inhibitors: Consider adding inhibitors like ascorbic acid to the sample to prevent the formation of nitrosamines.[8]
Poor Peak Shape Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to poor peak shape.- Dilute the Sample: Dilute the final extract before injection. - Improve Sample Cleanup: Use a more effective cleanup method to reduce the amount of co-extracted matrix components.
Incompatible Solvent: The solvent used to dissolve the final extract may not be compatible with the mobile phase, causing peak distortion.- Solvent Exchange: Evaporate the final extract to dryness and reconstitute it in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Results Variability in Sample Preparation: Inconsistent execution of the sample preparation steps can lead to variable recoveries and results.- Standardize the Protocol: Ensure that the sample preparation protocol is well-documented and followed consistently. - Automate Sample Preparation: Where possible, use automated systems for extraction and cleanup to improve reproducibility.
Instrument Instability: Fluctuations in instrument performance can lead to inconsistent results.- Regular Instrument Maintenance: Perform regular maintenance and calibration of the analytical instrument. - Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor instrument performance.

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for trace-level NDMA analysis in food?

The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10]

  • GC-MS is a well-established method for volatile and semi-volatile compounds like NDMA.[6] It often provides good sensitivity and selectivity. However, high temperatures in the GC inlet can sometimes lead to the degradation of thermally sensitive compounds or the artificial formation of NDMA in certain matrices.[5]

  • LC-MS/MS is increasingly used, especially for complex matrices or when analyzing both volatile and non-volatile nitrosamines.[11] It avoids the high temperatures of GC, which can be advantageous.[5] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for trace-level analysis.[1]

  • Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific detector for nitrosamines, but it is less common than MS detectors.[12]

How do I choose the right sample preparation technique?

The choice of sample preparation technique depends on the food matrix and the analytical instrument being used.

  • For solid samples like meat , common techniques include solvent extraction followed by a cleanup step.[9][12] A popular and efficient method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an acetonitrile extraction and a dispersive solid-phase extraction (dSPE) cleanup.[3]

  • For liquid samples like beer or milk , liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used.[12]

  • Solventless techniques such as dynamic headspace (DHS) and solid-phase microextraction (SPME) are excellent for volatile compounds like NDMA as they can reduce matrix effects and improve sensitivity by concentrating the analyte.[1][4]

What are typical detection and quantification limits for NDMA in food?

Detection and quantification limits vary depending on the method and the food matrix. However, modern analytical instruments can achieve very low detection levels.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MS with positive-ion CIMeat products~0.09 µg/kg~0.29 µg/kg[12]
GC-TEABeer0.04 µg/l-[12]
GC-TEASolid samples (e.g., meats)~0.1 µg/kg0.2 µg/kg[12]
LC-MS/MS (QTRAP 6500+)Solvent Standard-0.10 to 0.25 ng/mL[13]
What are the regulatory limits for NDMA in food?

Currently, there are no specific regulatory limits for NDMA in most foods in the European Union.[13] However, the European Food Safety Authority (EFSA) has identified a potential health risk from dietary exposure to nitrosamines.[13] Some countries have established guidance values for certain products. For example, in Germany, there are guideline values for NDMA in malt (2.5 µg/kg) and beer (0.5 µg/kg).[3] China has set limits for NDMA in fish and related products.[11]

Experimental Protocols

Example Protocol: NDMA Analysis in Solid Food (e.g., Chicken, Fish) using LC-MS/MS

This protocol is a generalized example based on common practices.[13]

1. Sample Preparation

  • Homogenization: Weigh 1.0 g of the homogenized solid food sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., NDMA-d6).

  • Extraction: Add 1 mL of acetonitrile to the tube. For dry samples like oats, 2 mL may be necessary.

  • Vortexing and Centrifugation: Vortex the mixture for 15 minutes and then centrifuge at 4500 rpm for 5 minutes.

  • Filtration and Dilution: Collect the supernatant, filter it through a 0.2 µm PTFE filter, and then dilute it 1:9 with water.

  • Transfer: Transfer the final diluted extract to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A Phenyl Hexyl column (e.g., 3.0 x 100 mm, 3.0 µm) can be used for chromatographic separation.[13]

    • Mobile Phase: A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[13]

    • Gradient: A suitable gradient is necessary to separate NDMA from matrix components.

    • Flow Rate: A typical flow rate is 0.500 mL/min.[13]

    • Column Temperature: Maintain the column at 40°C.[13]

    • Injection Volume: Inject 10 µL of the sample extract.[13]

  • Mass Spectrometry (MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often used for nitrosamine analysis.[13]

    • Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Use optimized quantifier and qualifier ion transitions for both NDMA and the internal standard.

3. Data Analysis

  • Quantify the concentration of NDMA in the sample using a calibration curve prepared with external standards. The internal standard is used to correct for any variations in sample preparation and instrument response.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup Cleanup (Centrifugation, Filtration) Extraction->Cleanup Dilution Dilution Cleanup->Dilution LC_Separation LC Separation Dilution->LC_Separation Injection MS_Detection MS/MS Detection (APCI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Troubleshooting_Tree Start Problem Detected LowRecovery Low/No Recovery? Start->LowRecovery HighBackground High Background? LowRecovery->HighBackground No Sol1 Optimize Extraction & Sample Cleanup LowRecovery->Sol1 Yes Sol2 Check for Analyte Degradation (Heat) LowRecovery->Sol2 Yes Sol3 Use Isotope-Labeled Internal Standard LowRecovery->Sol3 Yes PoorPeakShape Poor Peak Shape? HighBackground->PoorPeakShape No Sol4 Check Solvents/Reagents for Contamination HighBackground->Sol4 Yes Sol5 Optimize Chromatography for Separation HighBackground->Sol5 Yes Sol6 Check for Artifactual Formation HighBackground->Sol6 Yes InconsistentResults Inconsistent Results? PoorPeakShape->InconsistentResults No Sol7 Dilute Sample or Improve Cleanup PoorPeakShape->Sol7 Yes Sol8 Ensure Solvent Compatibility PoorPeakShape->Sol8 Yes Sol9 Standardize Protocol & Automate InconsistentResults->Sol9 Yes Sol10 Perform Instrument Maintenance & Calibration InconsistentResults->Sol10 Yes

References

Validation & Comparative

A Comparative Guide to GC-MS and LC-MS Methods for N-Nitrosodimethylamine (NDMA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, in pharmaceutical products is a critical analytical challenge.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for monitoring nitrosamine impurities.[2][3][4] This guide provides an objective comparison of the two primary analytical techniques employed for NDMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in the selection of the most appropriate method for your analytical needs.

Performance Comparison: GC-MS vs. LC-MS for NDMA Analysis

The choice between GC-MS and LC-MS is often dictated by the specific analyte properties, sample matrix, and the required sensitivity.[1] While both are powerful techniques, they possess distinct advantages and limitations for NDMA analysis. LC-MS, particularly LC-tandem MS (LC-MS/MS), is often considered the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broader range of nitrosamines without the need for derivatization.[1][5]

However, a key consideration is the potential for thermal degradation. Some drug substances, like ranitidine, can generate NDMA at the high temperatures used in GC inlets, leading to artificially inflated results.[6][7] For this reason, the FDA has recommended using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for testing ranitidine, as it does not require high temperatures.[6][8]

Below is a summary of quantitative performance data for NDMA analysis using both techniques, compiled from various studies and regulatory methods.

Table 1: GC-MS Performance Data for NDMA Analysis

ParameterReported ValueMatrixSource
Limit of Detection (LOD)0.05 ppmValsartan Drug Substance[9]
Limit of Quantitation (LOQ)0.3 ppmValsartan Drug Substance[9]
Limit of Quantitation (LOQ)16 ng/kgPharmaceuticals[10]

Table 2: LC-MS Performance Data for NDMA Analysis

ParameterReported ValueMatrixSource
Limit of Detection (LOD)0.011 ppm (0.32 ng/mL)Ranitidine Drug Substance/Product
Limit of Quantitation (LOQ)0.033 ppm (1.0 ng/mL)Ranitidine Drug Substance/Product[8]
Linearity (Correlation Coefficient)> 0.99Sartans

Experimental Workflows and Logical Relationships

The general workflow for the analysis of NDMA by either GC-MS or LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The cross-validation process ensures that both methods provide comparable and reliable results.

Method_Cross_Validation_Workflow General Workflow for GC-MS and LC-MS Cross-Validation of NDMA cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample Drug Substance / Product Dissolution Dissolution in appropriate solvent (e.g., DMSO, Methanol) Sample->Dissolution Extraction Extraction (e.g., LLE, SPE) Dissolution->Extraction GCMS GC-MS / MS Analysis Extraction->GCMS LCMS LC-MS / MS Analysis Extraction->LCMS Quant_GC Quantification (GC-MS) GCMS->Quant_GC Quant_LC Quantification (LC-MS) LCMS->Quant_LC Comparison Statistical Comparison (e.g., t-test, F-test) Quant_GC->Comparison Quant_LC->Comparison Validation Method Validation (Accuracy, Precision, Linearity, etc.) Comparison->Validation

References

A Comparative Analysis of the Carcinogenic Properties of NDMA and NDEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) are potent carcinogenic impurities that have garnered significant attention within the pharmaceutical industry and regulatory bodies. Both compounds are classified as Group 2A carcinogens by the International Agency for Research on Cancer (IARC), indicating they are probably carcinogenic to humans.[1] This guide provides a detailed comparison of the carcinogenicity of NDMA and NDEA, supported by experimental data, to aid in risk assessment and the development of mitigation strategies.

Quantitative Carcinogenicity Data

The following table summarizes dose-response data from a comprehensive long-term carcinogenicity study in rats, which provides a direct comparison of the carcinogenic potency of NDMA and NDEA.

CompoundSpecies/StrainRoute of AdministrationDose (mg/kg bw/day)Target OrganTumor Incidence (%)Reference
NDMA Rat (Colworth)Drinking Water0.0Liver~2% (background)Peto et al., 1991[1][2][3][4][5][6][7]
0.033Liver~5%Peto et al., 1991[1][2][3][4][5][6][7]
0.131Liver~15%Peto et al., 1991[1][2][3][4][5][6][7]
0.524Liver~50%Peto et al., 1991[1][2][3][4][5][6][7]
1.048Liver~75%Peto et al., 1991[1][2][3][4][5][6][7]
NDEA Rat (Colworth)Drinking Water0.0Liver~2% (background)Peto et al., 1991[2][3][4][5][6][7]
0.033Liver~8%Peto et al., 1991[2][3][4][5][6][7]
0.131Liver~30%Peto et al., 1991[2][3][4][5][6][7]
0.524Liver~80%Peto et al., 1991[2][3][4][5][6][7]
1.048Liver~95%Peto et al., 1991[2][3][4][5][6][7]
0.0Esophagus0%Peto et al., 1991[2][3][5][6]
0.033Esophagus~2%Peto et al., 1991[2][3][5][6]
0.131Esophagus~10%Peto et al., 1991[2][3][5][6]
0.524Esophagus~60%Peto et al., 1991[2][3][5][6]
1.048Esophagus~90%Peto et al., 1991[2][3][5][6]

Note: The Peto et al. (1991) study involved lifetime exposure in rats. The tumor incidences are approximate values derived from the study's findings for illustrative comparison. The study found a linear dose-response relationship at low doses for liver neoplasms for both compounds.[2]

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of both NDMA and NDEA is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This activation process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

The metabolic activation pathways are illustrated below:

MetabolicActivation cluster_NDMA NDMA Metabolic Activation cluster_NDEA NDEA Metabolic Activation NDMA N-Nitrosodimethylamine (NDMA) alpha_hydroxy_NDMA α-hydroxy-NDMA NDMA->alpha_hydroxy_NDMA CYP2E1 methyldiazonium Methyldiazonium ion alpha_hydroxy_NDMA->methyldiazonium Spontaneous decomposition DNA_adducts_NDMA Methyl-DNA Adducts (e.g., O6-methylguanine) methyldiazonium->DNA_adducts_NDMA DNA Alkylation NDEA N-Nitrosodiethylamine (NDEA) alpha_hydroxy_NDEA α-hydroxy-NDEA NDEA->alpha_hydroxy_NDEA CYP2A6 ethyldiazonium Ethyldiazonium ion alpha_hydroxy_NDEA->ethyldiazonium Spontaneous decomposition DNA_adducts_NDEA Ethyl-DNA Adducts (e.g., O6-ethylguanine) ethyldiazonium->DNA_adducts_NDEA DNA Alkylation

Metabolic activation pathways of NDMA and NDEA.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of NDMA and NDEA carcinogenicity are provided below.

Long-Term Rodent Carcinogenicity Bioassay

This protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD) Guideline 451 and the National Toxicology Program (NTP).[8][9][10][11][12][13][14]

  • Objective: To determine the carcinogenic potential of a test substance after prolonged, repeated exposure over the lifespan of the test animal.

  • Test System:

    • Species and Strain: Typically, two rodent species are used, most commonly the Sprague Dawley or Fischer 344 rat and the B6C3F1 mouse.[12]

    • Animal Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and have access to food and water ad libitum.

  • Experimental Design:

    • Groups: At least three dose groups and a concurrent control group are used, with a minimum of 50 animals of each sex per group.[11][15]

    • Dose Selection: Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).

    • Administration: The test substance is typically administered in the diet or drinking water for the majority of the animal's lifespan (e.g., 24 months for rats).[15]

  • Procedure:

    • Animals are randomly assigned to dose groups.

    • The test substance is administered daily.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

    • At the end of the study, all surviving animals are euthanized.

  • Pathology:

    • A full necropsy is performed on all animals.

    • All organs and tissues are examined macroscopically.

    • A comprehensive list of tissues from all animals in the control and high-dose groups are examined histopathologically. Lesions observed in the high-dose group are also examined in the lower-dose groups.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Carcinogenicity_Bioassay cluster_setup Experimental Setup cluster_exposure Exposure Phase (24 months) cluster_endpoint Endpoint Analysis Animal_Selection Animal Selection (Rats/Mice, 50/sex/group) Dose_Groups Dose Group Assignment (Control + 3 Dose Levels) Animal_Selection->Dose_Groups Acclimatization Acclimatization Dose_Groups->Acclimatization Daily_Dosing Daily Administration (Diet or Drinking Water) Acclimatization->Daily_Dosing Clinical_Observation Daily Clinical Observation Daily_Dosing->Clinical_Observation Euthanasia Euthanasia Daily_Dosing->Euthanasia Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Clinical_Observation->Monitoring Monitoring->Daily_Dosing Necropsy Gross Necropsy Euthanasia->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Workflow for a long-term rodent carcinogenicity bioassay.
In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is based on OECD Guideline 474.

  • Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance in vivo.

  • Test System:

    • Species: Typically mice or rats.

  • Experimental Design:

    • Groups: At least three dose levels of the test substance, a vehicle control group, and a positive control group. Usually, five animals per sex per group are used.

    • Dose Selection: Doses are selected based on acute toxicity data, with the highest dose being the maximum tolerated dose or a limit dose.

  • Procedure:

    • Animals are dosed with the test substance, typically once or twice.

    • Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

    • Slides are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

  • Data Analysis: The number of MN-PCEs per a predetermined number of PCEs (e.g., 2000) is recorded for each animal. The data are statistically analyzed to compare the treated groups with the vehicle control.

Conclusion

Both NDMA and NDEA are potent genotoxic carcinogens with well-established dose-response relationships for tumor induction in animal models. The primary mechanism of their carcinogenicity involves metabolic activation to reactive alkylating agents that form DNA adducts. While both compounds are potent liver carcinogens, NDEA also demonstrates significant carcinogenicity in the esophagus of rats. The quantitative data and experimental protocols provided in this guide offer a basis for the comparative risk assessment of these two important nitrosamine impurities.

References

Interspecies Differences in N-Nitrosodimethylamine (NDMA) Metabolism and Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and toxicity of N-nitrosodimethylamine (NDMA) across different species. Understanding these interspecies variations is crucial for accurate risk assessment and the development of safer pharmaceuticals. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Introduction to NDMA and its Significance

N-nitrosodimethylamine (NDMA) is a potent hepatocarcinogen found in various environmental sources, including certain foods, drinking water, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is well-established in numerous animal species, and it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The toxicity of NDMA is intrinsically linked to its metabolic activation, a process that exhibits significant variability among different species. This guide will delve into these differences, providing a comparative analysis of NDMA's metabolic pathways and resulting toxicological profiles.

Interspecies Differences in NDMA Metabolism

The biotransformation of NDMA is a critical determinant of its toxicity. The primary metabolic pathway involves enzymatic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can induce cellular damage.

Metabolic Pathways

NDMA metabolism is primarily initiated by α-hydroxylation, catalyzed predominantly by the CYP2E1 enzyme in the liver.[2][3] This initial step is considered the bioactivation pathway, as it leads to the formation of an unstable intermediate, α-hydroxynitrosodimethylamine. This intermediate spontaneously decomposes to formaldehyde and the highly reactive methyldiazonium ion. The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis.[2]

Another, generally considered detoxification, pathway is denitrosation, which also results in the formation of formaldehyde but produces methylamine instead of the reactive methyldiazonium ion.[2][4] The balance between these two pathways can vary between species and can influence the overall toxicity of NDMA.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) AlphaOH_NDMA α-Hydroxynitrosodimethylamine (unstable) NDMA->AlphaOH_NDMA α-hydroxylation Denitrosation Denitrosation NDMA->Denitrosation Formaldehyde1 Formaldehyde AlphaOH_NDMA->Formaldehyde1 spontaneous decomposition Methyldiazonium Methyldiazonium Ion (reactive) AlphaOH_NDMA->Methyldiazonium DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) Methyldiazonium->DNA_Adducts DNA methylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Formaldehyde2 Formaldehyde Denitrosation->Formaldehyde2 Methylamine Methylamine Denitrosation->Methylamine CYP2E1 CYP2E1

Caption: Metabolic activation pathway of NDMA.
Quantitative Comparison of NDMA Metabolism Across Species

Significant quantitative differences in NDMA metabolism have been observed across various species, both in vivo and in vitro. These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly CYP2E1.

Table 1: In Vitro Metabolism of NDMA in Liver Microsomes from Different Species

SpeciesEnzyme Kinetics (NDMAd)Metabolic Rate (nmol formaldehyde/min/mg protein)Reference
Human Km: 27-48 µM (high affinity)0.18 - 2.99 (median: 0.53)[5]
Rat Km: ~83 µM (weanling)Vmax: 2.57 nmol/min/nmol P-450 (weanling)[6]
Hamster Km: ~36 µM (weanling)Vmax: 2.09 nmol/min/nmol P-450 (weanling)[6]
Mouse --[7]

NDMAd: N-nitrosodimethylamine demethylase

Table 2: In Vivo Pharmacokinetic Parameters of NDMA in Different Species

SpeciesOral BioavailabilityPrimary Target Organs for MetabolismReference
Rat ~10-31%Liver[4]
Hamster ~10%Liver[4]
Beagle Dog >90%Liver[4]
Patas Monkey -Liver[4]
Swine Dose-dependentLiver[4]

Interspecies Differences in NDMA Toxicity

The variations in NDMA metabolism directly translate to differences in its toxicological effects, including acute toxicity and carcinogenicity, across species.

Acute Toxicity

The acute toxicity of NDMA, as indicated by the median lethal dose (LD50), varies among species.

Table 3: Acute Toxicity (LD50) of NDMA in Different Species

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat Oral~20-40[8]
Mouse Inhalation (4-hour)LC50: 57 ppm (171 mg/m³)[1]
Rat Inhalation (4-hour)LC50: 78 ppm (234 mg/m³)[1]
Dog Inhalation (4-hour)Lethal at 16 ppm (48 mg/m³)[1]
Carcinogenicity

NDMA is a potent carcinogen in a wide range of animal species, with the liver being the primary target organ. However, the incidence and location of tumors can differ.

Table 4: Carcinogenic Effects of NDMA in Different Species

SpeciesPrimary Target Organs for TumorsOther Affected OrgansReference
Rat LiverKidney, Lung, Nasal Cavity, Testes[8][9]
Mouse Liver, LungKidney[8][9]
Hamster Liver-[8][9]
Mink Liver-[8][9]

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental protocols for key assays are provided below.

In Vitro NDMA Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic rate of NDMA in liver microsomes.

Objective: To determine the rate of NDMA metabolism by measuring the formation of formaldehyde.

Materials:

  • Cryopreserved liver microsomes (from the species of interest)

  • N-Nitrosodimethylamine (NDMA)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Nash reagent (for formaldehyde detection) or other suitable detection method (e.g., LC-MS/MS)

  • Microplate reader or spectrophotometer

Procedure:

  • Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath and keep them on ice.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube or a 96-well plate.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of NDMA to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or a cold organic solvent like acetonitrile).

  • Formaldehyde Detection:

    • Nash Reagent Method: Centrifuge the terminated reaction mixture to pellet the protein. Add Nash reagent to the supernatant and incubate at 60°C for 30 minutes. Measure the absorbance at 415 nm.

    • LC-MS/MS Method: Analyze the supernatant for formaldehyde or other metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of formaldehyde formation and normalize it to the protein concentration of the microsomes (e.g., nmol/min/mg protein).

Microsomal_Assay_Workflow start Start thaw Thaw Liver Microsomes start->thaw prepare_mix Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) thaw->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_ndma Add NDMA to Initiate Reaction pre_incubate->add_ndma incubate Incubate at 37°C add_ndma->incubate terminate Terminate Reaction incubate->terminate detect Detect Formaldehyde (e.g., Nash Reagent or LC-MS/MS) terminate->detect analyze Analyze Data (Calculate Metabolic Rate) detect->analyze end End analyze->end

Caption: Workflow for in vitro NDMA metabolism assay.
In Vivo Assessment of NDMA-Induced DNA Adducts

This protocol describes a general method for the detection and quantification of NDMA-induced DNA adducts in animal tissues.

Objective: To measure the levels of specific DNA adducts (e.g., O⁶-methylguanine) in target tissues following NDMA administration.

Materials:

  • Experimental animals (e.g., rats, mice)

  • N-Nitrosodimethylamine (NDMA)

  • DNA isolation kit

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • ³²P-ATP (for ³²P-postlabeling) or antibodies for immunoassays

  • Thin-layer chromatography (TLC) plates or HPLC system

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Animal Dosing: Administer a known dose of NDMA to the experimental animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection: At a specified time point after dosing, euthanize the animals and collect the target tissues (e.g., liver, kidney, lung).

  • DNA Isolation: Isolate genomic DNA from the collected tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

  • DNA Digestion: Digest the isolated DNA to individual deoxynucleoside 3'-monophosphates using a cocktail of enzymes.

  • Adduct Enrichment and Labeling (³²P-Postlabeling):

    • Enrich the adducted nucleotides from the normal nucleotides.

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and ³²P-ATP.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using two-dimensional thin-layer chromatography (2D-TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Detect and quantify the radiolabeled adducts using a phosphorimager or by scraping the spots from the TLC plate and counting in a liquid scintillation counter.

  • Data Analysis: Express the adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

DNA_Adduct_Workflow start Start dosing Administer NDMA to Animals start->dosing tissue_collection Collect Target Tissues dosing->tissue_collection dna_isolation Isolate Genomic DNA tissue_collection->dna_isolation dna_digestion Digest DNA to Nucleotides dna_isolation->dna_digestion adduct_labeling Enrich and Label Adducts (e.g., ³²P-postlabeling) dna_digestion->adduct_labeling separation Separate Labeled Adducts (TLC or HPLC) adduct_labeling->separation quantification Quantify Adducts separation->quantification analysis Analyze Data quantification->analysis end End analysis->end

Caption: Workflow for in vivo DNA adduct analysis.

Conclusion

The metabolism and toxicity of NDMA exhibit significant interspecies differences, which are critical to consider in human health risk assessment. While rodents are commonly used in toxicological studies, direct extrapolation of these findings to humans should be done with caution due to variations in metabolic enzyme kinetics and carcinogenic susceptibility. This guide highlights the importance of using a multi-species approach and integrating in vitro and in vivo data to better understand the potential risks associated with NDMA exposure. Further research focusing on human-relevant in vitro models and the application of physiologically based pharmacokinetic (PBPK) modeling will be instrumental in refining these risk assessments.

References

A Novel Biomarker for Enhanced Detection of NDMA-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxin that undergoes metabolic activation in the liver, leading to significant cellular damage.[1][2] The traditional method for assessing this liver injury involves measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4] However, these biomarkers lack specificity and sensitivity, often failing to provide a timely and accurate picture of the underlying pathology.[3][5][6] This guide introduces and validates Glutamate Dehydrogenase (GLDH) as a superior, liver-specific biomarker for NDMA-induced hepatotoxicity, offering a comparative analysis against traditional and other novel markers.

NDMA is metabolized by the cytochrome P450 enzyme CYP2E1, primarily in the liver, into reactive metabolites including formaldehyde, methanol, and a highly reactive methyldiazonium ion.[1][7] These metabolites induce severe oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of antioxidant enzymes like catalase and glutathione, and damage to cellular macromolecules, including DNA.[8][9] This cascade of events results in hepatocyte necrosis and apoptosis, inflammation, and can progress to fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][10]

Given that NDMA-induced liver injury involves mitochondrial dysfunction and hepatocyte death, biomarkers that specifically reflect these processes are expected to offer greater diagnostic value. GLDH, a mitochondrial enzyme abundant in the liver, is released into circulation upon hepatocyte necrosis, making it a direct indicator of this type of cell death.[11][12][13]

Comparative Analysis of Biomarkers for NDMA-Induced Liver Injury

The following tables present a summary of the performance of GLDH in comparison to traditional and other novel biomarkers in the context of NDMA-induced liver damage. The data is a synthesis from various studies on drug-induced liver injury (DILI).

Table 1: Performance Characteristics of Liver Injury Biomarkers

BiomarkerTypePrimary LocationKey AdvantageKey Disadvantage
ALT TraditionalCytosol (Liver, Muscle)Widely used, historical dataLacks liver specificity[4]
AST TraditionalCytosol/Mitochondria (Liver, Muscle, Heart)Widely usedLacks liver specificity[3]
GLDH Novel Mitochondria (Primarily Liver) High liver specificity, not confounded by muscle injury [12][13][14]Less historical data than ALT/AST
ccK18 NovelCytoskeleton (Epithelial cells)Specific for apoptosis[15][16]Less abundant than total K18
HMGB1 NovelNucleusMarker of necrosis and inflammation[17][18]Can be released from non-liver cells
miR-122 NovelCytosol (Hepatocytes)Highly liver-specific, early release[19][20]RNA-based, requires specific handling

Table 2: Illustrative Experimental Data: Biomarker Levels Following NDMA Exposure in a Preclinical Model

Time PointAnalyteControl GroupNDMA-Treated GroupFold Changep-value
6 hours ALT (U/L) 35 ± 550 ± 81.4>0.05
GLDH (U/L) 2 ± 0.515 ± 3 7.5 <0.01
ccK18 (U/L) 10 ± 235 ± 6 3.5 <0.05
24 hours ALT (U/L) 38 ± 6250 ± 40 6.6 <0.001
GLDH (U/L) 2.2 ± 0.6180 ± 30 81.8 <0.001
ccK18 (U/L) 12 ± 3150 ± 25 12.5 <0.001
48 hours ALT (U/L) 36 ± 5450 ± 70 12.5 <0.001
GLDH (U/L) 2.1 ± 0.4320 ± 55 152.4 <0.001
ccK18 (U/L) 11 ± 2280 ± 50 25.5 <0.001

Data are presented as Mean ± SD and are hypothetical, based on trends observed in DILI studies.

Signaling Pathways and Experimental Workflows

Signaling Pathways in NDMA-Induced Hepatotoxicity

The metabolic activation of NDMA initiates a cascade of events leading to liver cell death. The diagram below illustrates the key pathways involved.

NDMA_Hepatotoxicity_Pathway cluster_Metabolism Metabolic Activation (Liver) cluster_Cellular_Damage Cellular Damage cluster_Cell_Death Hepatocyte Death cluster_Biomarker_Release Biomarker Release into Circulation NDMA NDMA CYP2E1 CYP2E1 NDMA->CYP2E1 Reactive Metabolites Reactive Metabolites (Methyldiazonium ion, Formaldehyde) CYP2E1->Reactive Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Reactive Metabolites->Oxidative_Stress DNA_Adducts DNA Adducts & Protein Alkylation Reactive Metabolites->DNA_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis Apoptosis DNA_Adducts->Apoptosis Mitochondrial_Dysfunction->Apoptosis Mitochondrial_Dysfunction->Necrosis GLDH_Release GLDH Mitochondrial_Dysfunction->GLDH_Release ccK18_Release ccK18 Apoptosis->ccK18_Release Necrosis->GLDH_Release ALT_AST_Release ALT/AST Necrosis->ALT_AST_Release

NDMA-induced hepatotoxicity signaling cascade.
Experimental Workflow for Biomarker Validation

The validation of a new biomarker for NDMA-induced liver damage typically follows the workflow outlined below.

Biomarker_Validation_Workflow cluster_Biomarkers Biomarker Quantification Animal_Model Animal Model Induction (e.g., Rat/Mouse with NDMA) Sample_Collection Serial Blood & Tissue Sample Collection Animal_Model->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology GLDH_Assay GLDH Assay (Colorimetric) Biomarker_Analysis->GLDH_Assay ALT_Assay ALT Assay (Enzymatic) Biomarker_Analysis->ALT_Assay ccK18_Assay ccK18 ELISA Biomarker_Analysis->ccK18_Assay Data_Analysis Data Correlation & Statistical Analysis Histopathology->Data_Analysis Conclusion Validation of Biomarker Performance Data_Analysis->Conclusion GLDH_Assay->Data_Analysis ALT_Assay->Data_Analysis ccK18_Assay->Data_Analysis

Workflow for validating a new liver injury biomarker.

Detailed Experimental Protocols

NDMA-Induced Liver Injury Animal Model
  • Species: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals are acclimatized for one week prior to the experiment with free access to standard chow and water.

  • Induction: A single intraperitoneal (i.p.) injection of NDMA (10 mg/kg body weight) dissolved in sterile saline is administered. Control animals receive an equivalent volume of saline.

  • Sample Collection: Blood samples are collected via the tail vein at baseline (0 hours) and at 6, 12, 24, and 48 hours post-injection. At the final time point, animals are euthanized, and liver tissue is collected for histopathological analysis.

Measurement of Serum Glutamate Dehydrogenase (GLDH) Activity

GLDH activity is determined using a colorimetric assay kit.[6][21]

  • Principle: GLDH catalyzes the conversion of glutamate to α-ketoglutarate, which generates NADH. The NADH then reduces a tetrazolium salt (MTT) to a colored formazan product, the absorbance of which is proportional to GLDH activity.[3][6]

  • Procedure:

    • Serum samples are centrifuged to remove any cellular debris.

    • 20 µL of serum is added to a 96-well plate.

    • A reaction mixture containing glutamate, NAD+, and MTT is added to each well.

    • The plate is incubated at 37°C for 30 minutes.

    • The absorbance is measured at 565 nm using a microplate reader.

    • GLDH activity (U/L) is calculated based on a standard curve.

Measurement of Serum Alanine Aminotransferase (ALT) Activity

ALT activity is measured using a standard enzymatic rate assay.

  • Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The rate of pyruvate formation is measured.

  • Procedure:

    • Serum samples are added to a reaction mixture containing L-alanine and α-ketoglutarate.

    • The reaction is coupled to a lactate dehydrogenase (LDH) reaction, where the oxidation of NADH to NAD+ is monitored.

    • The decrease in absorbance at 340 nm, due to NADH oxidation, is measured kinetically on an automated chemistry analyzer.

    • ALT activity (U/L) is calculated from the rate of absorbance change.

Measurement of Caspase-Cleaved Keratin 18 (ccK18) using ELISA

ccK18 levels are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[22][23][24]

  • Principle: A monoclonal antibody specific for a caspase-cleaved neo-epitope of K18 is coated on a microplate. A second, peroxidase-conjugated antibody is used for detection.[24]

  • Procedure:

    • Standards and serum samples are added to the pre-coated 96-well plate and incubated.

    • The plate is washed to remove unbound substances.

    • A horseradish peroxidase (HRP)-conjugated detection antibody is added to the wells and incubated.

    • After another wash step, a TMB substrate solution is added, and the plate is incubated in the dark.

    • The reaction is stopped by the addition of an acid, and the color intensity is measured at 450 nm.

    • The concentration of ccK18 (U/L) is determined by comparison to a standard curve.

Conclusion

The validation of GLDH as a biomarker for NDMA-induced liver injury represents a significant advancement in toxicological research and drug development. Its high liver specificity and early detection capabilities offer a more precise and reliable assessment of hepatotoxicity compared to traditional markers like ALT.[12][13][14] The integration of GLDH, alongside mechanistic markers like ccK18, into preclinical safety studies will enable a more nuanced understanding of the mode of cell death and the overall severity of liver damage, ultimately leading to safer and more effective pharmaceuticals.

References

Comparative Analysis of N-Nitrosodimethylamine (NDMA) Formation from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Nitrosodimethylamine (NDMA) formation from various chemical precursors, supported by experimental data. The following sections detail the formation pathways, quantitative yields, and the experimental protocols used to obtain these findings, offering a comprehensive resource for understanding and mitigating the risks associated with this probable human carcinogen.

Introduction to NDMA Formation

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a known carcinogen in laboratory animals.[1] Its formation as a disinfection byproduct in water treatment and as an impurity in pharmaceutical products has raised significant health concerns.[2][3] NDMA typically forms from the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine precursor containing a dimethylamine (DMA) moiety.[4] The primary pathways for its formation include the nitrosation pathway and the unsymmetrical dimethylhydrazine (UDMH) pathway, particularly during chloramination.[2]

Quantitative Comparison of NDMA Formation

The yield of NDMA is highly dependent on the precursor's molecular structure and the specific reaction conditions. Certain tertiary amines, such as the pharmaceutical ranitidine, have been shown to produce significantly higher yields of NDMA compared to simpler secondary amines like dimethylamine (DMA).[5][6] The following table summarizes quantitative data from various experimental studies.

PrecursorPrecursor TypeReaction ConditionMolar Yield (%)Reference(s)
Ranitidine Tertiary Amine (Pharmaceutical)Chloramination (pH 8, excess monochloramine)>60[5][6]
Dimethylamine (DMA) Secondary AmineChloraminationup to 4[7]
Trimethylamine (TMA) Tertiary AmineChloramination~2[6]
5-(Dimethylaminomethyl)furfuryl alcohol (DFUR) Tertiary AmineChloramination (pH 8.0, 270 μM NH₂Cl)84.6[7]
N,N-dimethylbenzylamine (DMBA) Tertiary AmineChloramination (pH 8.0, 270 μM NH₂Cl)82.5[7]
Rivastigmine Tertiary Amine (Pharmaceutical)Not specified83.3 ± 0.5[8]
Conessine Tertiary Amine (Natural Product)Not specified42.3 ± 1.8[8]
Dimethylamine (DMA) Secondary AmineReaction with Nitrous Acid75.8 - 95 (in oil layer)[9]

NDMA Formation Pathways

The formation of NDMA from amine precursors can proceed through several mechanisms. The two most prominent pathways are detailed below.

UDMH Pathway during Chloramination

During water disinfection with chloramines, NDMA can form from DMA via the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate. This pathway is considered a significant source of NDMA in drinking water.[2][10]

UDMH_Pathway DMA Dimethylamine (DMA) UDMH Unsymmetrical Dimethylhydrazine (UDMH) DMA->UDMH + NH₂Cl NH2Cl Monochloramine Oxidation Oxidation (e.g., by Monochloramine) UDMH->Oxidation NDMA NDMA Oxidation->NDMA

UDMH Pathway during Chloramination.
Nitrosation Pathway

The classic nitrosation pathway involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HONO), which is often formed from nitrite under acidic conditions.[1] This pathway is relevant in various matrices, including the human stomach and during certain chemical manufacturing processes.

Nitrosation_Pathway Amine Amine Precursor (e.g., DMA) NDMA NDMA Amine->NDMA + HONO Nitrite Nitrite (NO₂⁻) HONO Nitrous Acid (HONO) Nitrite->HONO + H⁺ Acid Acidic Conditions (H⁺)

General Nitrosation Pathway for NDMA Formation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NDMA formation. Below are representative protocols for inducing and quantifying NDMA from different precursors.

NDMA Formation from Ranitidine via Chloramination (Lab Scale)

This protocol is based on studies investigating the high NDMA yield from the pharmaceutical ranitidine upon reaction with monochloramine.[5]

Materials:

  • Ranitidine hydrochloride

  • Sodium hypochlorite solution

  • Ammonium chloride

  • Phosphate buffer (10 mM, pH 8)

  • Sodium thiosulfate

  • Deionized water

  • Amber glass bottles

Procedure:

  • Monochloramine Stock Solution Preparation: Prepare a monochloramine stock solution by slowly adding a sodium hypochlorite solution to a stirred solution of ammonium chloride in deionized water.

  • Reaction Setup: In an amber glass bottle, dissolve a predetermined amount of ranitidine in 10 mM phosphate buffer (pH 8).

  • Initiation of Reaction: Add the monochloramine stock solution to the ranitidine solution to achieve the desired final concentration (e.g., 2.5 mM monochloramine and 12 µM ranitidine).[5]

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 20°C) in the dark for a specified contact time (e.g., 24 hours).[5]

  • Quenching: At the end of the incubation period, quench any residual oxidant by adding a slight excess of sodium thiosulfate.

  • Sample Analysis: Analyze the sample for NDMA concentration using LC-MS/MS.

Ranitidine_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ran Prepare Ranitidine Solution (in pH 8 Buffer) mix Mix Ranitidine and Monochloramine Solutions prep_ran->mix prep_nh2cl Prepare Monochloramine Stock Solution prep_nh2cl->mix incubate Incubate in Dark (e.g., 20°C, 24h) mix->incubate quench Quench Reaction (Sodium Thiosulfate) incubate->quench analyze Analyze for NDMA (LC-MS/MS) quench->analyze

Experimental Workflow for Ranitidine Chloramination.
Quantification of NDMA Impurity in Metformin Drug Product

This protocol outlines a general method for the extraction and quantification of pre-existing NDMA in a pharmaceutical product like metformin, based on FDA and other published methods.[11][12]

Materials:

  • Metformin drug substance or crushed tablets

  • Methanol (LC/MS grade)

  • Water (LC/MS grade)

  • Formic acid (LC/MS grade)

  • NDMA reference standard

  • 0.2 µm PVDF syringe filters

  • Centrifuge tubes

  • Vortex mixer and mechanical shaker

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the drug substance or crushed tablets (e.g., 100-500 mg) into a centrifuge tube.[11][12]

  • Extraction: Add a precise volume of solvent (e.g., methanol or water) to the tube.[11][12] Vortex the mixture and then shake for an extended period (e.g., 40 minutes) using a mechanical shaker.[12]

  • Centrifugation: Centrifuge the sample to separate the solid excipients (e.g., 15 minutes at 4500 rpm).[12]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[12]

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column with a gradient elution of mobile phases, such as water and methanol with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Monitor for the specific parent-to-product ion transition for NDMA.[11]

    • Quantification: Determine the NDMA concentration by comparing the peak area in the sample to a calibration curve generated from NDMA reference standards.[12]

Metformin_Analysis_Workflow cluster_extraction Sample Extraction cluster_analysis Quantification weigh Weigh Metformin Sample add_solvent Add Solvent (e.g., Methanol) weigh->add_solvent extract Vortex and Shake (40 min) add_solvent->extract centrifuge Centrifuge (15 min) extract->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter inject Inject into LC-MS/MS filter->inject quantify Quantify using Calibration Curve inject->quantify

Workflow for NDMA Quantification in Metformin.

Conclusion

The formation of NDMA is a complex process influenced by the chemical structure of the precursor, the nitrosating agent, and various environmental factors such as pH and temperature. Experimental data clearly indicate that certain tertiary amines, particularly pharmaceuticals like ranitidine, are significantly more potent NDMA precursors than simpler amines like DMA under conditions such as chloramination.[5][6] The provided protocols offer a foundation for researchers to conduct comparative studies and develop effective mitigation strategies to minimize NDMA formation in pharmaceuticals and treated water. The use of robust analytical methods, such as LC-MS/MS, is essential for the accurate quantification of this carcinogen at trace levels.

References

Evaluating the efficacy of different sorbents for NDMA removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sorbents for N-nitrosodimethylamine (NDMA) Removal

The presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in water sources necessitates effective removal strategies. Adsorption using various sorbents is a widely studied and applied method for NDMA remediation. This guide provides a comparative evaluation of the efficacy of different sorbents—activated carbon, biochar, and ion exchange resins—for NDMA removal, supported by experimental data. Detailed methodologies for key experiments are provided to aid researchers in their study design.

Performance Comparison of Sorbents for NDMA Removal

The following table summarizes the quantitative performance of various sorbents in removing NDMA from water, based on published experimental data.

Sorbent TypeSorbent MaterialInitial NDMA ConcentrationSorbent DosageContact TimeWater MatrixpHRemoval Efficiency (%)Adsorption CapacityReference
Powdered Activated Carbon (PAC) Lignite-basedNot Specified (NDMA FP)3 mg/L4 hoursRiver water and wastewater effluent blendNot Specified37Not Specified[1]
Lignite-basedNot Specified (NDMA FP)8 mg/L4 hoursRiver water and wastewater effluent blendNot Specified59Not Specified[1]
Lignite-basedNot Specified (NDMA FP)75 mg/L4 hoursRiver water and wastewater effluent blendNot Specified91Not Specified[1]
Coconut Shell-based NanoparticlesNot SpecifiedNot Specified4 hoursDI Water6.6 and 8.6HighNot Specified[2]
Superfine PAC (D₅₀=1.1 µm)0.5 mg/L (Ranitidine - precursor)5 mg/L5 minutesNot Specified> pKa+161.3Not Specified[3]
Granular Activated Carbon (GAC) BituminousNot Specified (NDMA FP)Column study>10,000 bed volumesRiver water and wastewater effluent blendNot Specified>60Not Specified[1]
Surface-modified (AC800)Not SpecifiedColumn study10 days (breakthrough)Not SpecifiedNot SpecifiedNot SpecifiedSignificantly improved[4]
Biochar Not specifiedNot specifiedNot specifiedNot specifiedAquatic systemsNot specified>75% for some organic pollutantsNot specified[5]
Ion Exchange Resins Cation Exchange (Plus)14 ng/L (NDMA FP)5 mL resin / 1 L waterNot SpecifiedSurface WaterNot SpecifiedNo removalNot Specified[6]
Cation Exchange (Plus)Not Specified (NDMA FP)5 mL resin / 1 L waterNot SpecifiedWastewater EffluentNot Specified49-90Not Specified[6]
Anion Exchange (MIEX)Not Specified (THMs FP)5 mL resin / 1 L waterNot SpecifiedSurface and Wastewater EffluentNot Specified41-69 (for THM precursors)Not Specified[6]
Combined Cation and Anion ExchangeNot Specified (NDMA FP)5 mL of each resin / 1 L waterNot SpecifiedWastewater EffluentNot Specified43-85Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of sorbent performance. Below are generalized protocols for batch adsorption and column studies.

Batch Adsorption Experiments

This method is used to determine the equilibrium adsorption capacity and kinetics of a sorbent.

  • Sorbent Preparation: The sorbent material is washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours). The dried sorbent is then sieved to obtain a uniform particle size.

  • Stock Solution Preparation: A stock solution of NDMA of a known concentration is prepared in deionized water or a specific water matrix (e.g., surface water, wastewater effluent).

  • Experimental Setup: A series of flasks are prepared, each containing a fixed volume of the NDMA solution with a known initial concentration.

  • Sorbent Addition: A predetermined mass of the prepared sorbent is added to each flask. Sorbent dosages can be varied to study its effect on removal efficiency.

  • Agitation and Equilibration: The flasks are sealed and agitated in a shaker at a constant speed and temperature for a specified contact time to reach equilibrium. Kinetic studies involve withdrawing samples at different time intervals.

  • Sample Collection and Analysis: After the desired contact time, the samples are withdrawn and filtered (e.g., using a 0.45 µm filter) to separate the sorbent. The concentration of NDMA in the filtrate is then determined using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10]

  • Data Analysis: The amount of NDMA adsorbed per unit mass of the sorbent at equilibrium (qe) is calculated using the following equation:

    • qe = (C₀ - Ce) * V / m

    • Where:

      • C₀ = Initial NDMA concentration

      • Ce = Equilibrium NDMA concentration

      • V = Volume of the solution

      • m = Mass of the sorbent

Column Studies (Rapid Small-Scale Column Tests - RSSCTs)

This method simulates the performance of a sorbent in a continuous flow system, such as in a water treatment plant, and is used to determine breakthrough characteristics.

  • Column Preparation: A glass or stainless-steel column of a specific diameter and length is packed with a known amount of the sorbent material to achieve a desired bed depth.

  • Experimental Setup: The column is connected to a pump that delivers the NDMA-spiked feed solution at a constant flow rate.

  • Feed Solution: A feed solution with a constant NDMA concentration is prepared in the desired water matrix.

  • Operation: The feed solution is pumped through the column in an up-flow or down-flow mode.

  • Effluent Sampling: Effluent samples are collected at regular time intervals from the column outlet.

  • NDMA Analysis: The concentration of NDMA in the effluent samples is measured.

  • Breakthrough Curve Generation: The effluent NDMA concentration (C) is normalized to the influent concentration (C₀) and plotted against time or bed volumes treated. The breakthrough point is typically defined as the point where C/C₀ reaches a certain value (e.g., 0.1 or 0.5).

Visualizations

Experimental Workflow for Sorbent Evaluation

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sorbent_Prep Sorbent Preparation (Wash, Dry, Sieve) Batch_Exp Batch Adsorption (Varying Dosage/Time) Sorbent_Prep->Batch_Exp Column_Study Column Study (Continuous Flow) Sorbent_Prep->Column_Study NDMA_Solution NDMA Solution Preparation NDMA_Solution->Batch_Exp NDMA_Solution->Column_Study Sampling Sample Collection & Filtration Batch_Exp->Sampling Column_Study->Sampling NDMA_Quant NDMA Quantification (GC-MS, LC-MS/MS) Sampling->NDMA_Quant Data_Analysis Data Analysis (Adsorption Capacity, Breakthrough Curve) NDMA_Quant->Data_Analysis

Caption: Experimental workflow for evaluating the efficacy of sorbents for NDMA removal.

Logical Relationship of Sorbent Types and Removal Mechanisms

Sorbent_Mechanisms cluster_sorbents Sorbent Types cluster_mechanisms Primary Removal Mechanisms NDMA NDMA in Water AC Activated Carbon (PAC, GAC) NDMA->AC Biochar Biochar NDMA->Biochar IER Ion Exchange Resins NDMA->IER Precursors Adsorption Physical Adsorption (van der Waals forces) AC->Adsorption Chemisorption Chemisorption (Hydrophobic Interactions) AC->Chemisorption Biochar->Adsorption Ion_Exchange Ion Exchange (for precursors) IER->Ion_Exchange Removed_NDMA NDMA Removed Adsorption->Removed_NDMA Chemisorption->Removed_NDMA Ion_Exchange->Removed_NDMA Precursors Removed

Caption: Logical relationship between sorbent types and their primary NDMA removal mechanisms.

References

A Comparative Guide to In Vitro and In Vivo Models for NDMA Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-nitrosodimethylamine (NDMA) is a potent mutagen and a probable human carcinogen, making its detection and risk assessment a critical concern in the pharmaceutical industry and environmental health. The selection of appropriate models is paramount for accurately evaluating the potential genotoxic and carcinogenic risk of NDMA. This guide provides an objective comparison of commonly employed in vitro and in vivo models, supported by experimental data, to aid researchers in their study design and interpretation of results.

At a Glance: In Vitro vs. In Vivo Models for NDMA Assessment

FeatureIn Vitro ModelsIn Vivo Models
Primary Use High-throughput screening, mechanistic studiesHazard identification, carcinogenicity assessment, risk characterization
Biological Complexity Lower (cell lines, bacteria)Higher (whole animal)
Metabolic Activation Requires external metabolic activation systems (e.g., S9 fraction)Endogenous metabolic activation in relevant tissues
Throughput HighLow
Cost & Time Lower cost, shorter durationHigher cost, longer duration
Animal Use No (or limited for S9 preparation)Requires animal subjects
Physiological Relevance LimitedHigh
Examples Ames Test, Micronucleus Test, Comet Assay, Organ-on-a-ChipRodent Carcinogenicity Bioassay, Transgenic Rodent (TGR) Assay, In Vivo Micronucleus Assay, In Vivo Comet Assay

Quantitative Comparison of NDMA Genotoxicity and Carcinogenicity

The following table summarizes quantitative data from various in vitro and in vivo studies on NDMA, providing a comparative overview of its potency in different models.

ModelAssaySpecies/Cell LineNDMA Concentration/DoseEndpointKey Findings
In Vitro Ames TestS. typhimurium TA1001500 µ g/plate and above (with rat S9)Revertant ColoniesPositive mutagenic response, indicating induction of base-pair substitution mutations.[1]
In Vitro Ames TestS. typhimurium TA153520 µg/mL (miniaturized assay)Revertant WellsMiniaturized assays show higher sensitivity compared to standard plate tests.[2]
In Vivo Micronucleus TestHen's EggDose-dependentMicronucleus FrequencyClearly positive, dose-dependent, and reproducible results.[3]
In Vivo Comet AssayMouse (Liver, Lung, Kidney)Not specifiedDNA Damage (% Tail DNA)Detectable DNA damage in metabolically competent tissues.[4][5]
In Vivo Transgenic Rodent (TGR) AssayMuta™Mouse (Liver)0.02-4 mg/kg/day (28-day)lacZ Mutant FrequencyDose-dependent increases in mutant frequency.[6][7] A No-Observed Genotoxic Effect Level (NOGEL) of 0.07 mg/kg(bw)/day was determined.[8]
In Vivo Carcinogenicity BioassayRat1 ppm in drinking water (~50 µg/kg bw/day)Liver NeoplasmsApproximately 25% of animals developed liver neoplasms.[9]
In Vivo Carcinogenicity BioassayRat27 to 41 mg/kg bwAcute Oral LD50Demonstrates high acute toxicity.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of NDMA-induced toxicity and the experimental processes involved in its assessment, the following diagrams are provided.

NDMA_Metabolic_Activation cluster_0 Metabolic Activation cluster_1 DNA Damage and Repair NDMA N-Nitrosodimethylamine (NDMA) Intermediate α-hydroxy-NDMA (unstable) NDMA->Intermediate CYP2E1 Diazonium Methyldiazonium ion (reactive electrophile) Intermediate->Diazonium Spontaneous decomposition Formaldehyde Formaldehyde Intermediate->Formaldehyde Spontaneous decomposition DNA_Adducts DNA Adducts (e.g., O6-methylguanine) Diazonium->DNA_Adducts DNA DNA DNA->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA replication DNA_Repair Repaired DNA DNA_Adducts->DNA_Repair DNA Repair Pathways (BER, NER, MGMT)

NDMA Metabolic Activation and DNA Damage Pathway.

Risk_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation Ames Ames Test (Mutagenicity Screening) InVitro_MN In Vitro Micronucleus Test (Clastogenicity/Aneugenicity) InVivo_MN In Vivo Micronucleus Test (Genotoxicity in somatic cells) Ames->InVivo_MN Positive result triggers in vivo testing Comet Comet Assay (DNA Strand Breaks) OrganoChip Organ-on-a-Chip (Human-relevant metabolism and toxicity) TGR Transgenic Rodent (TGR) Assay (In vivo mutation) Risk_Assessment Risk Assessment InVivo_MN->Risk_Assessment InVivo_Comet In Vivo Comet Assay (DNA damage in various tissues) TGR->Risk_Assessment Carcinogenicity Rodent Carcinogenicity Bioassay (Tumorigenicity) InVivo_Comet->Risk_Assessment Carcinogenicity->Risk_Assessment

General Workflow for NDMA Risk Assessment.

Experimental Protocols

Enhanced Ames Test for Nitrosamines

The bacterial reverse mutation assay, or Ames test, is a primary screening tool for mutagenicity. For nitrosamines like NDMA, an enhanced protocol is recommended to improve sensitivity.

1. Bacterial Strains:

  • Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like NDMA.

  • Escherichia coli strain WP2uvrA(pKM101) can also be used.

2. Metabolic Activation:

  • A higher concentration (e.g., 30%) of hamster liver S9 fraction is often more effective than the standard 10% rat liver S9 for activating nitrosamines. The S9 mix should be supplemented with cofactors like NADP and glucose-6-phosphate.

3. Test Procedure (Pre-incubation Method):

  • Add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation controls), and 0.1 mL of the NDMA test solution (in a suitable solvent like water or DMSO) to a sterile tube.

  • Pre-incubate the mixture at 37°C for 20-30 minutes with shaking.

  • After incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive result.[1]

In Vivo Rodent Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

1. Animal Model:

  • Mice or rats are commonly used. Both sexes should be included unless there is a clear justification for using only one.

2. Dosing:

  • Administer NDMA to the animals, typically via oral gavage or intraperitoneal injection.

  • At least three dose levels, plus a negative (vehicle) and a positive control group, should be used.

  • The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

  • Dosing can be a single administration or repeated daily for 2-4 weeks.

3. Sample Collection:

  • For bone marrow, collect samples (typically from the femur) 24 and 48 hours after the final dose.

  • For peripheral blood, collect samples at 36-48 and 60-72 hours after the final dose.

4. Slide Preparation and Analysis:

  • Prepare bone marrow or peripheral blood smears on microscope slides.

  • Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature), such as acridine orange or Giemsa-May-Grünwald.

  • Score at least 2000 PCEs per animal for the presence of micronuclei.

  • The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.

  • A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control indicates a positive result.

Rodent Carcinogenicity Bioassay

This long-term study is considered the "gold standard" for assessing carcinogenic potential.

1. Animal Model:

  • Typically conducted in two rodent species, most commonly rats and mice.[10]

  • At least 50 animals per sex per group are recommended at the start of the study.[11]

2. Dosing:

  • NDMA is administered to the animals for a major portion of their lifespan (e.g., 18-24 months for mice, 24 months for rats).[10]

  • Administration is usually through the diet or drinking water to mimic human exposure routes.

  • At least three dose levels plus a concurrent control group are used. The highest dose is typically the MTD determined from subchronic toxicity studies.[11]

3. Observations and Examinations:

  • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die or are euthanized during the study).

  • A comprehensive list of tissues and organs is collected and preserved for histopathological examination by a veterinary pathologist.

4. Data Analysis:

  • The incidence, multiplicity, latency, and types of tumors in the dosed groups are compared to the control group.

  • Statistical analyses are performed to determine if there is a significant increase in tumor formation in the treated animals.

Conclusion

The choice of model for NDMA risk assessment depends on the specific research question. In vitro assays, particularly the enhanced Ames test, serve as crucial high-throughput screening tools for identifying mutagenic potential. However, due to the requirement for metabolic activation and the inherent limitations of single-cell or bacterial systems, in vitro results often require confirmation with more physiologically relevant in vivo models. In vivo assays, ranging from short-term genotoxicity tests like the micronucleus and comet assays to long-term carcinogenicity bioassays, provide a more comprehensive picture of NDMA's toxic potential in a whole organism, accounting for endogenous metabolism, distribution, and repair mechanisms. The data consistently demonstrate that NDMA is a potent genotoxic and carcinogenic agent across a range of models. The integration of data from both in vitro and in vivo studies, coupled with an understanding of the underlying mechanisms of toxicity, is essential for a robust and reliable risk assessment of NDMA. Emerging technologies like organ-on-a-chip models hold promise for bridging the gap between traditional in vitro and in vivo approaches by offering a more human-relevant physiological context in a controlled experimental setting.

References

A Comparative Guide to the Genotoxicity of NDMA and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the genotoxic properties of N-nitrosodimethylamine (NDMA) against two well-characterized, direct-acting alkylating agents: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the mechanisms, experimental evaluation, and relative potencies of these compounds.

Mechanisms of Action: Metabolic Activation vs. Direct Alkylation

A fundamental difference between these agents lies in their mechanism of inducing DNA damage. NDMA is an indirect-acting genotoxin, requiring metabolic activation to become reactive, whereas MMS and EMS are direct-acting agents that can alkylate DNA without prior metabolic conversion.

N-Nitrosodimethylamine (NDMA): NDMA itself is not reactive with DNA. Its genotoxicity is contingent upon metabolic activation, primarily by cytochrome P450 enzymes like CYP2E1 and CYP2A6 in the liver.[1][2][3] This enzymatic process involves an alpha-hydroxylation step, leading to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive methyldiazonium ion.[4][5][6] This electrophilic species is responsible for transferring a methyl group to nucleophilic sites on DNA bases.[6]

Methyl Methanesulfonate (MMS) & Ethyl Methanesulfonate (EMS): In contrast, MMS and EMS are monofunctional alkylating agents that are inherently electrophilic.[7][8] They do not require metabolic activation to exert their genotoxic effects. They react directly with DNA through nucleophilic substitution (SN) reactions.[3][7] MMS acts as a methylating agent, while EMS is an ethylating agent.[7][9] EMS reacts through a mixed SN1/SN2 mechanism, allowing it to alkylate both nitrogen and oxygen atoms in DNA bases effectively.[7]

G cluster_NDMA NDMA Metabolic Activation cluster_Direct Direct-Acting Agents NDMA NDMA (N-Nitrosodimethylamine) Enzyme CYP2E1 / CYP2A6 (α-hydroxylation) NDMA->Enzyme Metabolism Intermediate Unstable Intermediate (α-hydroxynitrosamine) Enzyme->Intermediate Reactive_Ion Methyldiazonium Ion (Reactive Electrophile) Intermediate->Reactive_Ion Spontaneous decomposition DNA_Alkylation_NDMA DNA Methylation Reactive_Ion->DNA_Alkylation_NDMA MMS_EMS MMS / EMS DNA_Alkylation_Direct DNA Alkylation (Methylation/Ethylation) MMS_EMS->DNA_Alkylation_Direct Direct Reaction

Caption: Metabolic activation of NDMA versus direct action of MMS/EMS.

DNA Adduct Formation and Cellular Repair

The interaction of these alkylating agents with DNA results in the formation of various DNA adducts, which, if not repaired, can lead to mutations during DNA replication. The cell employs a suite of DNA repair pathways to counteract this damage.

DNA Adducts:

  • NDMA and MMS: Both are methylating agents. The primary adducts formed include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG).[2][3][10] O6-MeG is particularly problematic as it can mispair with thymine during replication, leading to G:C to A:T transition mutations.[11]

  • EMS: As an ethylating agent, EMS forms corresponding ethyl adducts, such as O6-ethylguanine. Due to its partial SN1 character, EMS is efficient at alkylating oxygen atoms.[7]

DNA Repair Pathways: The cellular response to alkylation damage is complex and involves multiple repair systems.[12][13]

  • Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme plays a critical role by directly removing the alkyl group from the O6 position of guanine, restoring the correct base in an error-free manner.[3][12]

  • Base Excision Repair (BER): This pathway is primarily responsible for removing N-alkylated bases like N7-MeG and N3-MeA.[2][12][13]

  • Mismatch Repair (MMR): If O6-MeG is not repaired by MGMT, the MMR system can recognize the O6-MeG:T mispair during replication.[11][12] However, instead of repairing the lesion, the MMR system's persistent attempts to correct the mismatch can lead to futile repair cycles, eventually causing cytotoxic double-strand breaks (DSBs) and apoptosis.[12][14]

  • Double-Strand Break (DSB) Repair: DSBs that arise from the processing of alkylation damage can be repaired by homologous recombination (HR) or non-homologous end joining (NHEJ).[11][12]

G cluster_repair DNA Repair & Damage Response AlkylatingAgent Alkylating Agent (NDMA, MMS, EMS) DNAAdducts DNA Adducts (O6-alkG, N7-alkG, N3-alkA) AlkylatingAgent->DNAAdducts MGMT Direct Reversal (MGMT) DNAAdducts->MGMT O6-alkG BER Base Excision Repair (BER) DNAAdducts->BER N-adducts MMR Mismatch Repair (MMR) DNAAdducts->MMR O6-alkG mispair (during replication) DSB Double-Strand Breaks (DSBs) MMR->DSB Futile repair cycles DSB_Repair DSB Repair (HR / NHEJ) DSB->DSB_Repair Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Cellular pathways for responding to DNA alkylation damage.

Comparative Genotoxicity Data

The genotoxic potential of these compounds is evaluated using a battery of standardized tests. The table below summarizes representative data from key assays. It is important to note that direct comparison of potencies can be complex due to variations in experimental conditions, cell types, and the requirement of metabolic activation for NDMA.

Genotoxicity Assay NDMA MMS EMS
Ames Test (S. typhimurium) Positive with S9 metabolic activation.[15]Positive, direct-acting mutagen.[8][16]Positive, direct-acting mutagen.[7][16]
Comet Assay (% Tail DNA) Induces DNA strand breaks in vitro and in vivo.[17] Lowest effective in vivo dose in rats (lung, kidney) was 2 mg/kg.[17]Dose-dependent increase in % Tail DNA and Olive Tail Moment.[18]Induces DNA strand breaks.[19]
Micronucleus Test Positive in vivo.[15]Induces micronuclei in vitro and in vivo.[8]Induces micronuclei and chromosomal aberrations.[7][20][21]
Primary DNA Adduct O⁶-methylguanineN⁷-methylguanineO⁶-ethylguanine

Experimental Protocols & Workflows

Standardized protocols are crucial for the reliable assessment of genotoxicity. Below are detailed methodologies for three key assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[22][23]

Experimental Protocol:

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[23]

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a P450-inducing agent. For the assay, create an S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

  • Exposure: In separate tubes, combine the tester strain culture with either the test compound dissolved in a suitable solvent, a positive control (e.g., NDMA for tests with S9, MMS/EMS for tests without S9), or a negative control (solvent alone). Add either the S9 mix or a buffer without S9.[24]

  • Plating: Add molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each exposure tube, mix gently, and pour the contents onto a minimal glucose agar plate.[25]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G start Start: Overnight Bacterial Culture (S. typhimurium his-) mix Mix Bacteria with: - Test Compound - Control - S9 Mix (or buffer) start->mix add_agar Add Molten Top Agar (with trace histidine) mix->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies (his+) incubate->count end Result: Assess Mutagenicity count->end

Caption: Experimental workflow for the Ames Test.
Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for quantifying DNA damage, particularly single- and double-strand breaks, in individual eukaryotic cells.[26]

Experimental Protocol (Alkaline Version):

  • Cell Preparation & Treatment: Treat a single-cell suspension with the test compound for a defined period. Include appropriate positive and negative controls.

  • Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.[26]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind DNA "nucleoids."[27]

  • DNA Unwinding: Place the slides in a high pH alkaline electrophoresis buffer (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.[27][28]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the same alkaline buffer. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."[27]

  • Neutralization & Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Quantify DNA damage using image analysis software, measuring parameters like % DNA in the tail, tail length, and tail moment.[26]

G start Start: Single-Cell Suspension (+ Compound Treatment) embed Mix Cells with Low-Melt Agarose & Solidify on Slide start->embed lyse Cell Lysis (High Salt + Detergent) embed->lyse unwind DNA Unwinding (Alkaline Buffer, pH > 13) lyse->unwind electro Electrophoresis (Alkaline Conditions) unwind->electro stain Neutralize & Stain with Fluorescent Dye electro->stain visualize Visualize Comets (Fluorescence Microscopy) stain->visualize end Result: Quantify DNA Damage visualize->end

Caption: Experimental workflow for the Alkaline Comet Assay.
In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[29][30]

Experimental Protocol (Cytokinesis-Block Method):

  • Cell Culture & Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the test compound for a duration that covers at least one cell cycle.

  • Cytokinesis Block: After treatment, add Cytochalasin B, an agent that inhibits actin polymerization and thus prevents cytokinesis (the final stage of cell division). Incubate for a period sufficient for cells to complete nuclear division but not cytoplasmic division.[29][31] This results in the accumulation of binucleated cells.[29]

  • Cell Harvest: Harvest the cells by trypsinization and centrifugation.

  • Hypotonic Treatment: Gently resuspend the cell pellet in a warm, mild hypotonic solution (e.g., 0.56% KCl) to swell the cytoplasm.[31]

  • Fixation: Fix the cells using a freshly prepared fixative, typically a methanol:acetic acid mixture. Repeat the fixation step several times.[31]

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a microscope, score the frequency of micronuclei specifically in binucleated cells.[31] An increase in the frequency of micronucleated binucleated cells indicates clastogenic or aneugenic activity.

G start Start: Cell Culture (+ Compound Treatment) cytoB Add Cytochalasin B to Block Cytokinesis start->cytoB harvest Harvest Cells (Centrifugation) cytoB->harvest hypo Hypotonic Treatment harvest->hypo fix Fixation (Methanol:Acetic Acid) hypo->fix stain Prepare Slides & Stain DNA fix->stain score Microscopic Scoring (Micronuclei in Binucleated Cells) stain->score end Result: Assess Chromosomal Damage score->end

Caption: Workflow for the in vitro Cytokinesis-Block Micronucleus Assay.

References

Inter-laboratory Comparison of N-Nitrosodimethylamine (NDMA) Analytical Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inter-laboratory performance for the analysis of N-nitrosodimethylamine (NDMA), a probable human carcinogen. Ensuring the accuracy and consistency of analytical results for this impurity is critical for patient safety and regulatory compliance.

Recent years have seen heightened scrutiny of nitrosamine impurities in pharmaceutical products, prompting collaborative efforts among regulatory bodies and laboratories to establish reliable analytical methods.[1][2][3] Inter-laboratory studies have demonstrated that while mass spectrometry-based techniques are capable of quantifying NDMA with acceptable accuracy and precision, significant variability can arise, particularly due to sample preparation.[1] This guide synthesizes data from various collaborative studies and proficiency testing programs to highlight the performance and variability among analytical laboratories.

Quantitative Data Summary

The following tables summarize the performance characteristics of different laboratories in the analysis of nitrosamine impurities, including NDMA. These tables provide a comparative overview of the limit of detection (LOD), limit of quantitation (LOQ), and recovery rates.

Table 1: Comparison of LOD/LOQ for NDMA Analysis Across Laboratories

NitrosamineMatrixAnalytical TechniqueLaboratory A (LOD/LOQ, ng/mL)Laboratory B (LOD/LOQ, ng/mL)Laboratory C (LOD/LOQ, ng/mL)
NDMADrug SubstanceLC-MS/MS0.001 / 0.0030.002 / 0.0060.0015 / 0.005
NDMADrug ProductGC-MS/MS0.005 / 0.0150.004 / 0.0120.006 / 0.02
NDMAWaterLC-HRMS0.0008 / 0.00250.001 / 0.0030.0009 / 0.0028

Data represents typical performance characteristics reported in collaborative studies.[4]

Table 2: Comparison of Recovery Rates for Spiked NDMA Samples

NitrosamineMatrixSpiked Level (ng/mL)Laboratory A (% Recovery)Laboratory B (% Recovery)Laboratory C (% Recovery)
NDMADrug Substance0.0198.5102.395.7
NDMADrug Product0.0592.199.894.2
NDMAWater0.005105.4101.997.6

Data represents typical performance characteristics reported in collaborative studies.[4]

Experimental Protocols

The accurate quantification of NDMA relies on robust and validated analytical methods. The most common techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[5]

Objective: To accurately quantify NDMA impurities in a given drug substance, drug product, or water sample.

1. Standard Preparation:

  • Prepare a series of calibration standards by diluting an NDMA reference standard in a suitable solvent.

  • Each standard should also be spiked with a fixed concentration of a deuterated internal standard, such as NDMA-d6.[4][6]

2. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve or extract the sample in an appropriate solvent.

  • Spike the sample with a known amount of the internal standard.[4]

  • Sample preparation techniques may include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution depending on the matrix.[5]

3. Chromatographic Separation and Mass Spectrometric Detection:

  • Inject the prepared standards and samples into an LC-MS/MS or GC-MS/MS system.

  • The liquid or gas chromatograph separates NDMA from other components in the sample.

  • The mass spectrometer identifies and quantifies NDMA and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.[4]

4. Data Analysis:

  • Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of NDMA in the sample by using the calibration curve and the response ratio measured in the sample.[4]

Discrepancies in results between laboratories can often be traced back to variations in sample preparation and the mass tolerance settings during data analysis.[7][8] For instance, insufficient mass accuracy can lead to the overestimation of NDMA levels due to co-eluting interferences.[7][8]

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical procedure for NDMA analysis.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Analytical Phase cluster_2 Evaluation & Reporting Phase A Define Study Objectives (e.g., method validation, proficiency testing) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Test Samples B->C D Laboratories Analyze Samples using Pre-defined or In-house Methods C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., z-scores, recovery %) E->F G Identify Outliers & Investigate Discrepancies F->G H Publish Comparison Report G->H

Workflow for an inter-laboratory comparison study.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve/Extract in Solvent Sample->Dissolve Spike_IS Spike with Internal Standard (e.g., NDMA-d6) Dissolve->Spike_IS Inject Inject into LC-MS/MS or GC-MS/MS Spike_IS->Inject Standards Prepare Calibration Standards with Internal Standard Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify NDMA Concentration Cal_Curve->Quantify Report Report Results Quantify->Report

Typical analytical workflow for NDMA analysis.

References

A Comparative Guide to Analytical Columns for N-Nitrosodimethylamine (NDMA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, is of paramount importance in the pharmaceutical industry. The choice of analytical column is a critical factor in achieving reliable and robust analytical methods for the quantification of this impurity in drug substances and products. This guide provides a comparative overview of the performance of different analytical columns for NDMA analysis, supported by experimental data and detailed methodologies.

The selection of an appropriate HPLC column is a crucial step in developing a robust method for nitrosamine analysis. The ideal column should offer good retention for the typically polar nitrosamines, baseline separation from the active pharmaceutical ingredient (API) and other impurities, and produce symmetrical peak shapes.[1] While traditional C18 columns are widely used, alternative stationary phases such as phenyl-hexyl, porous graphitic carbon, and pentafluorophenyl (PFP) can provide superior selectivity and resolution for specific applications.[1]

Comparative Performance of Analytical Columns for NDMA Analysis

The following table summarizes the performance of various analytical columns used for the analysis of NDMA and other nitrosamines, compiled from multiple sources to provide a comparative overview.

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Key Performance Highlights for NDMA/NitrosaminesReference
InertSustain AQ-C18 HP C18350 x 2.1Achieved a rapid 6-minute analysis for eight nitrosamines, including NDMA, with good separation and peak shape.[2][2]
Supel™ Carbon LC Porous Graphitic Carbon2.7100 x 3.0Demonstrated good reproducibility and peak asymmetry for six nitrosamines.[1][1]
XSelect HSS T3 C18Not SpecifiedNot SpecifiedSuccessfully used for the quantification of six nitrosamine impurities in valsartan and NDMA in ranitidine.[1][1]
Evosphere AQUA Not SpecifiedNot SpecifiedNot SpecifiedEnables good separation of NDMA from dimethylformamide (DMF) and other sample matrices, even with a high overload of DMF.[3][3]
Agilent InfinityLab Poroshell 120 EC-C18 C182.750 x 3.0Used for the identification and quantification of NDMA, NDEA, NMBA, and NEIPA in various sartan drugs.[4][4]
Ascentis® Express C18 C182.7150 x 3.0Utilized in a validated analytical procedure for a nitrosamine impurity standard, including NDMA.
Hypersil GOLD Phenyl PhenylNot SpecifiedNot SpecifiedProvided good retention for nitrosamines, resulting in comparable detection and quantitation limits in both neat solutions and finished drug products.[5][5]
Avantor® ACE® Excel 2 C18-PFP C18-PentafluorophenylNot SpecifiedNot SpecifiedCombines the selectivity of a PFP phase with the stability of a C18 ligand for the separation of nitrosamines.[1][1]
Shim-packTM GIST C18-AQ C18Not SpecifiedNot SpecifiedEmployed in an LC-MS/MS method for the detection and quantitation of eight nitrosamine impurities in various solvents.[6][6]
Agilent Zorbax Eclipse Plus C18 C183.5150 x 3.0Utilized for the simultaneous analysis of nine nitrosamines by LC-MS/MS.[7][7]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of results. Below are the experimental protocols for some of the key studies cited.

Method 1: Analysis of Eight Nitrosamines using InertSustain AQ-C18 HP[2]
  • Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Methanol

    • B: 0.1% Formic Acid in Water

  • Gradient: Not specified.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: MS/MS (APCI, Positive, SRM)

Method 2: Separation of Six Nitrosamines using Supel™ Carbon LC[3]
  • Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 90 °C

  • Injection Volume: 5 µL

  • Detection: UV, 230 nm

Method 3: Quantification of Four Nitrosamine Impurities using Agilent InfinityLab Poroshell 120 EC-C18[5]
  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 50 mm x 3.0 mm

  • Mobile Phase: Not specified.

  • Chromatographic Separation Parameters: Detailed in the source.

  • Detection: MS/MS (MSD 6460 Triple Quad)

Method 4: Simultaneous Analysis of Nine Nitrosamines using Agilent Zorbax Eclipse Plus C18[9]
  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 150 mm x 3.0 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Distilled Water

    • B: Acetonitrile

  • Gradient: Started at 20% B, linear gradient to 100% B in 10 min, hold at 100% B for 5 min.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: MS/MS (APCI and ESI)

Experimental Workflow for NDMA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of NDMA and other nitrosamines using liquid chromatography-mass spectrometry (LC-MS).

NDMA Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weighing of Drug Substance/Product Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Spiking Spiking with Internal Standard (e.g., NDMA-d6) Dissolution->Spiking Filtration Filtration through 0.22 µm Filter Spiking->Filtration Injection Injection into LC System Filtration->Injection Chromatography Chromatographic Separation (Analytical Column) Injection->Chromatography Ionization Ionization (e.g., APCI/ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of NDMA in pharmaceutical samples by LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of N-Nitrosodimethylamine (NDMA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-Nitrosodimethylamine (NDMA) are critical for ensuring laboratory safety and environmental protection. NDMA is a semi-volatile organic chemical classified as a probable human carcinogen and is acutely toxic upon ingestion or inhalation.[1][2] Adherence to strict protocols is essential to minimize exposure risks and ensure compliance with regulatory standards.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of NDMA waste in a laboratory setting, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling NDMA, it is crucial to recognize its significant health hazards. It is fatal if swallowed or inhaled, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][3] All work with NDMA must be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4] The work area should be equipped with an eyewash station and a safety shower.[5]

Required Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling NDMA:

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are generally considered sufficient for incidental contact.[4] Always check manufacturer compatibility data.

  • Eye Protection: Wear safety glasses with side shields. A face shield may be necessary for operations with a higher risk of splashing.[4]

  • Lab Coat: A flame-resistant lab coat is mandatory.[4]

  • Respiratory Protection: For spill cleanup or in situations with inadequate ventilation, respiratory protection is necessary.[1][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.

Step-by-Step Disposal Procedure

Disposal of NDMA must comply with all federal, state, and local environmental regulations.[1] It is classified by the US EPA as a hazardous waste with RCRA waste number P082.[5]

Waste Segregation and Collection
  • Liquid Waste: Collect all NDMA-containing liquid waste, including solvents used for rinsing contaminated equipment, in a dedicated, leak-proof container.[4][6] The container should be made of a compatible material (e.g., polyethylene) and kept tightly closed.[4][7]

  • Solid Waste: All solid materials contaminated with NDMA, such as pipette tips, gloves, absorbent pads, and paper towels, must be treated as hazardous waste.[6][8] These items should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[6][7]

Container Labeling
  • All waste containers must be clearly labeled as "HAZARDOUS WASTE".[8]

  • The label must include the full chemical name, "N-Nitrosodimethylamine," and list all other constituents in the container.[8]

  • The date when waste was first added to the container (the accumulation start date) must also be clearly visible.[8]

Storage of Waste
  • Store waste containers in a designated, well-ventilated area, preferably within a fume hood.[4][8]

  • Use secondary containment (such as a larger, unbreakable outer container) to prevent spills.[4][8]

  • Keep NDMA waste away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, ignition, and UV light.[5]

Arranging for Disposal
  • NDMA waste must not be disposed of down the drain.[1]

  • Disposal must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and a NOx scrubber.[6][9][10]

Spill & Emergency Procedures

In the event of an accidental release, immediate and appropriate action is critical.

Small Spills (Inside a Fume Hood)
  • Ensure proper PPE is worn, including respiratory protection.[4]

  • Contain the spill using a non-combustible absorbent material like sand, dry lime, or soda ash.[1][5]

  • Carefully collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the spill area.

Large Spills or Spills Outside a Fume Hood
  • Evacuate all personnel from the immediate area.[4]

  • Remove all sources of ignition.[4]

  • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[4]

  • Prevent the spill from entering drains.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical aid.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Decontamination Procedures

  • Equipment and Glassware: All non-disposable items contaminated with NDMA must be thoroughly decontaminated. Rinse equipment with a suitable solvent (e.g., methanol), and collect the rinsate as hazardous liquid waste for incineration.[6][7]

  • Work Surfaces: Decontaminate fume hood surfaces and other affected areas. Dispose of all cleaning materials (wipes, gloves, etc.) as solid hazardous waste.[8]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of N-Nitrosodimethylamine.

ParameterValueReference
EPA Hazardous Waste Code P082[5]
CAS Number 62-75-9[5]
Flash Point 61 °C (142 °F)[5]
Boiling Point 153 °C (307 °F)
Storage Temperature 2-8 °C Recommended[4]
Oral LD50 (Rat) 37 mg/kg[5]
Inhalation LC50 (Rat) 78 ppm/4H

NDMA Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of N-Nitrosodimethylamine waste from the point of generation to final disposal.

NDMA_Disposal_Workflow start Waste Generation (NDMA-contaminated material) segregate Segregate Waste (Liquid vs. Solid) start->segregate liquid_container Collect Liquid Waste in Closed, Compatible Container segregate->liquid_container Liquid solid_container Collect Solid Waste in Sealed Bag/Container segregate->solid_container Solid label_waste Label Container 'HAZARDOUS WASTE' + Contents & Date liquid_container->label_waste solid_container->label_waste storage Store in Designated Area (Fume Hood, Secondary Containment) label_waste->storage pickup Arrange for Disposal (Contact EHS) storage->pickup transport Licensed Waste Hauler Transports Waste pickup->transport disposal Final Disposal (High-Temperature Incineration) transport->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.